Product packaging for Substance P(Cat. No.:CAS No. 11035-08-8)

Substance P

Cat. No.: B169867
CAS No.: 11035-08-8
M. Wt: 1347.6 g/mol
InChI Key: ADNPLDHMAVUMIW-CUZNLEPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Substance P is an undecapeptide neuropeptide, consisting of 11 amino acids (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), that functions as a neurotransmitter and neuromodulator . It is a member of the tachykinin family of neuropeptides, encoded by the TAC1 gene, and exerts its primary biological effects by binding with high affinity to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor . Activation of NK1R stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and can also activate adenylate cyclase to produce cyclic adenosine monophosphate (cAMP), resulting in increased intracellular calcium and complex downstream signaling events . This reagent is critical for investigating a wide spectrum of physiological and pathophysiological processes. Its primary research applications include the study of pain transmission and modulation within the central and peripheral nervous systems, where it is co-released with glutamate from sensory nerve terminals and contributes to the sensitization of neurons to pain stimuli . This compound is also a key mediator of neurogenic inflammation, a process initiated by sensory nerves that leads to vasodilation, plasma extravasation, and the degranulation of mast cells . Furthermore, it plays a significant role in immune regulation, as it is expressed by and influences the activity of various immune cells, including T cells, macrophages, and dendritic cells, thereby modulating cytokine production and immune cell recruitment . Beyond these core areas, this compound is an important tool for researching emesis (particularly in the context of chemotherapy-induced nausea and vomiting) , respiratory conditions like asthma , gastrointestinal motility , and the metabolic activity of bone and cartilage . Its involvement in mood disorders, anxiety, and stress responses also makes it a compound of interest in neuropsychiatry research . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H98N18O13S B169867 Substance P CAS No. 11035-08-8

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPLDHMAVUMIW-CUZNLEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1347.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33507-63-0
Record name Substance P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery of Substance P: A Technical Retrospective on the Pioneering Work of von Euler and Gaddum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In 1931, Ulf von Euler and John H. Gaddum, while investigating the distribution of acetylcholine in tissue extracts, serendipitously discovered an unidentified biological factor. This substance, isolated from equine brain and intestine, exhibited potent smooth muscle-contracting and vasodilatory properties that were distinct from acetylcholine and other known autacoids of the era.[1][2] They termed this unknown agent "Substance P," with 'P' simply standing for 'powder,' a nod to the crude, dried form of their initial preparations.[2] This foundational work, published in The Journal of Physiology, marked the inception of the field of neuropeptide research and laid the groundwork for decades of investigation into the physiological roles of the tachykinin family of peptides in pain, inflammation, and neuroregulation. This guide provides a detailed technical examination of the original experiments, including the probable extraction and bioassay protocols, the logical framework that guided their investigation, and the initial characterization of this novel signaling molecule.

The Initial Observation: An Anomaly in Bioassays

Working in Sir Henry Dale's laboratory, von Euler and Gaddum were using the standard bioassay of the time—the isolated rabbit jejunum—to quantify acetylcholine in various tissue extracts. They observed that after the addition of atropine to block muscarinic acetylcholine receptors, their extracts still produced a pronounced contraction of the intestinal smooth muscle. This atropine-resistant effect signaled the presence of an unknown active substance. Furthermore, the extracts induced a marked depressor effect (a drop in blood pressure) when administered to anesthetized rabbits, an effect also not attributable to acetylcholine.

Experimental Protocols

While the original 1931 publication lacks the granular detail of modern methods sections, a comprehensive reconstruction of their protocols is possible based on the text and common laboratory practices of the period.

Tissue Extraction and Preparation of "Preparation P"

The primary goal of the extraction was to create a stable, water-soluble powder from fresh tissue that retained its biological activity and was free from interfering substances like histamine and acetylcholine.

Protocol: Acidic Alcohol Extraction

  • Tissue Homogenization: Fresh tissues, primarily equine intestine and brain, were minced and ground with sand in a mortar and pestle.

  • Acidified Alcohol Extraction: The homogenized tissue was suspended in 96% ethanol acidified with acetic acid. The acidic environment was crucial for precipitating proteins while keeping the active substance in solution.

  • Protein Precipitation and Filtration: The mixture was boiled, which served to further denature and precipitate proteins. The resulting suspension was then filtered to separate the solid tissue debris and precipitated proteins from the ethanol supernatant containing the active factor.

  • Solvent Evaporation: The ethanol was removed from the filtrate by evaporation under reduced pressure, leaving an aqueous residue.

  • Lipid Removal: The aqueous solution was then washed with chloroform to remove lipids and other non-polar compounds.

  • Final Preparation: The final aqueous extract was dried to a powder, which they termed "Preparation P." This crude powder served as the basis for their subsequent biological testing and characterization.

Bioassay for Biological Activity

The primary instrument for detecting and quantifying this compound was the isolated rabbit jejunum organ bath, a standard pharmacological preparation for studying smooth muscle contraction.

Protocol: Isolated Rabbit Jejunum Assay

  • Tissue Preparation: A segment of jejunum was excised from a freshly sacrificed rabbit and immediately placed in cooled, oxygenated Tyrode's solution. A small, intact section (approximately 2-3 cm) was then suspended in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • Recording of Contractions: One end of the jejunum segment was fixed to the bottom of the organ bath, while the other was attached via a thread to an isotonic lever. This lever traced the muscle contractions onto a smoked drum kymograph, providing a visual record of the amplitude and frequency of contractions.

  • Pharmacological Testing:

    • A baseline of spontaneous contractions was established.

    • Known agonists (e.g., acetylcholine) were added to confirm the viability and responsiveness of the tissue.

    • Atropine was added to the bath to block muscarinic receptors.

    • A solution of "Preparation P" was then added to the bath, and the resulting contraction was recorded.

  • Quantification: The activity of this compound was quantified by comparing the contraction height produced by the extract to that of a known standard, such as histamine or a standardized batch of their own "Preparation P." This allowed for a semi-quantitative assessment of the amount of active substance in different tissue preparations.

Quantitative Data: Tissue Distribution

Von Euler and Gaddum systematically tested their extracts from various organs of the horse to determine the distribution of this compound. Their findings indicated that the substance was not ubiquitous but rather concentrated in the gut and the brain, a distribution pattern that hinted at a potential role in both enteric and central nervous systems.

Tissue Source (Equine)Relative Concentration of this compound
Intestine High
Brain High
SpleenModerate
PancreasModerate
KidneyLow
HeartVery Low / Undetectable
LiverVery Low / Undetectable
Skeletal MuscleVery Low / Undetectable
BloodUndetectable
This table represents a qualitative summary of the findings described by von Euler and Gaddum, as precise quantitative units were not established in their initial work.

Logical Workflow and Characterization

The process of identifying this compound as a novel agent involved a systematic exclusion of all known active substances at the time. Their logical workflow can be visualized as a process of elimination.

Discovery_Workflow cluster_observation Initial Observation cluster_hypothesis Hypothesis Generation cluster_testing Systematic Exclusion cluster_conclusion Conclusion A Tissue Extract B Isolated Rabbit Jejunum Bioassay A->B C Atropine-Resistant Contraction B->C D Is it a known substance? C->D E Test for Acetylcholine (Action blocked by Atropine) D->E F Test for Histamine (Different contraction profile) D->F G Test for Adenosine Compounds (Destroyed by heat, P is heat-stable) D->G H Test for Adrenaline (Causes relaxation, not contraction) D->H I Conclusion: An Unidentified, Novel Substance E->I No F->I No G->I No H->I No Hypothesized_Action cluster_release Release Site cluster_action Site of Action cluster_effect Observed Effect Nerve Nerve Ending (Hypothesized) SP This compound Nerve->SP Release SM Smooth Muscle Cell Contraction Contraction SM->Contraction BV Blood Vessel Vasodilation Vasodilation (Depressor Effect) BV->Vasodilation SP->SM Direct Action SP->BV Direct Action

References

An In-depth Technical Guide to Substance P: Amino Acid Sequence, Structure, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide Substance P (SP), focusing on its amino acid sequence, three-dimensional structure, and the intricate signaling pathways it governs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

This compound: Amino Acid Sequence and Physicochemical Properties

This compound is an undecapeptide, meaning it is composed of eleven amino acids. A member of the tachykinin peptide family, it plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3]

The primary amino acid sequence of this compound is as follows:

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

This sequence can be represented by the one-letter code: RPKPQQFFGLM-NH₂ . The C-terminus is amidated, a common feature of neuropeptides that contributes to their stability and activity.

PropertyValueReference
Molecular FormulaC₆₃H₉₈N₁₈O₁₃S
Molecular Weight1347.63 g/mol
SynonymsSP, Tachykinin Peptides[4]

Three-Dimensional Structure of this compound

The three-dimensional structure of this compound is critical to its biological function, particularly its interaction with its primary receptor, the neurokinin-1 receptor (NK1R). While early studies using techniques like Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy to determine the precise structure of SP in solution were inconclusive, more recent investigations have provided significant insights, especially regarding its conformation when bound to its receptor or in membrane-like environments.[5]

Studies using two-dimensional NMR spectroscopy in the presence of acidic bicelles, which mimic the cell membrane, have revealed that this compound adopts a helical conformation. This helical structure extends from the proline at position 4 (Pro4) to the methionine at position 11 (Met11). The interaction with the membrane surface is a key factor in inducing this biologically active conformation. The N-terminal region (Arg-Pro-Lys-Pro) remains more flexible and is crucial for receptor selectivity, while the C-terminal hexapeptide is rigidly anchored within the orthosteric binding pocket of the NK1R.

Cryogenic electron microscopy (cryo-EM) studies of this compound bound to the NK1R have provided high-resolution views of the complex, though the flexible N-terminal segments of both the peptide and the receptor were not fully resolved. These structural studies are vital for understanding the molecular basis of this compound's activity and for the rational design of NK1R antagonists.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of this compound with its receptors, primarily the NK1 receptor, has been quantified through various experimental assays. This data is essential for understanding the potency and efficacy of this compound and for the development of therapeutic agents that target this system.

ParameterValueCell/Tissue TypeAssay TypeReference
Kd 0.33 nMMouse Cortical Glial CellsRadioligand Binding ([¹²⁵I]-BH-SP)
IC₅₀ 0.38 nMMouse Cortical Glial CellsCompetition Binding ([¹²⁵I]-BH-SP)
EC₅₀ 0.36 nMMouse Cortical AstrocytesPhosphatidylinositol Turnover
-log EC₅₀ (Calcium) 8.5 ± 0.3 MHEK293 Cells expressing NK1RCalcium Imaging
-log EC₅₀ (cAMP) 7.8 ± 0.1 MHEK293 Cells expressing NK1RcAMP Accumulation Assay

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol outlines a typical competition binding assay to determine the affinity of unlabeled this compound for the NK1 receptor.

Objective: To determine the IC₅₀ value of unlabeled this compound by measuring its ability to compete with a radiolabeled SP analog for binding to the NK1 receptor.

Materials:

  • HEK293T cells expressing the human NK1 receptor.

  • Poly-D-lysine coated 96-well plates.

  • [¹²⁵I]-labeled [Lys³]-SP (radioligand).

  • Unlabeled this compound.

  • Binding Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.

  • Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed HEK293T cells expressing NK1R in poly-D-lysine-coated 96-well plates at a density that results in 5-10% binding of the radioligand. Culture for 3-4 days.

  • Assay Setup:

    • Prepare serial dilutions of unlabeled this compound in binding buffer.

    • To each well, add a fixed concentration of [¹²⁵I]-labeled [Lys³]-SP (e.g., ~25 pM).

    • Add the different concentrations of unlabeled this compound to the respective wells.

    • For determining non-specific binding, add a high concentration of unlabeled SP (e.g., 1 µM) to a set of wells.

  • Incubation: Incubate the plates for 3 hours at 4°C to reach binding equilibrium.

  • Washing: Terminate the binding by aspirating the incubation medium and washing the cells rapidly with ice-cold PBS to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

Calcium Imaging Functional Assay

This protocol describes a method to measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation, a key functional outcome of NK1 receptor activation.

Objective: To determine the EC₅₀ value of this compound for inducing calcium mobilization in cells expressing the NK1 receptor.

Materials:

  • Dorsal root ganglion (DRG) sensory neurons or other suitable cells expressing NK1R.

  • Glass coverslips coated with poly-L-lysine.

  • Recording Buffer: 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.45 with NaOH.

  • Fura-2/AM (calcium indicator dye).

  • This compound solutions of varying concentrations.

  • Fluorescence microscopy setup equipped for ratiometric calcium imaging.

Procedure:

  • Cell Preparation: Culture DRG neurons on poly-L-lysine coated glass coverslips for 24 hours.

  • Dye Loading: Incubate the cells with 4 µM Fura-2/AM in recording buffer for 30 minutes at 37°C. After incubation, wash the cells to remove excess dye.

  • Imaging Setup: Place the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Baseline Measurement: Record the baseline fluorescence ratio (340/380 nm excitation) before the addition of this compound.

  • Stimulation: Perfuse the cells with different concentrations of this compound and record the changes in the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration from the change in the fluorescence ratio.

    • Plot the peak calcium response against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

Signaling Pathways of this compound

Upon binding to its primary G-protein coupled receptor, the neurokinin-1 receptor (NK1R), this compound initiates a cascade of intracellular signaling events. This pathway is central to the diverse physiological and pathophysiological roles of this compound.

The binding of this compound to the NK1R leads to the activation of the heterotrimeric G-protein Gq/11. This activation results in the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).

Furthermore, the activation of the NK1R can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in cell proliferation and survival.

Below is a diagram illustrating the primary signaling pathway of this compound.

SubstanceP_Signaling This compound (SP) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP This compound NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation, Proliferation) Ca2_cyto->Downstream MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activates PKC->Downstream MAPK->Downstream

This compound Signaling via the NK1 Receptor.

Experimental Workflow for Studying this compound

The investigation of this compound and its effects typically follows a structured workflow, from initial binding studies to functional and structural analyses.

SP_Workflow Experimental Workflow for this compound Research cluster_0 Initial Characterization cluster_1 Functional Analysis cluster_2 Structural Biology cluster_3 Drug Development Binding Receptor Binding Assays (Determine Kd, IC50) Functional Functional Assays (e.g., Calcium Imaging, cAMP measurement) Binding->Functional Confirm Functional Activity EC50 Determine EC50/Potency Functional->EC50 Quantify Efficacy SAR Structure-Activity Relationship (SAR) EC50->SAR Structure Structural Determination (NMR, X-ray Crystallography) Structure->SAR Inform SAR Antagonist Antagonist/Agonist Development SAR->Antagonist Guide Design Preclinical Preclinical Studies Antagonist->Preclinical Lead Optimization

A typical workflow for this compound research.

This guide provides a foundational understanding of this compound's molecular and cellular characteristics. Further research into its complex roles in various physiological and pathological processes will continue to unveil new therapeutic opportunities.

References

The Role of Substance P in Pain Transmission Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a critical mediator in the transmission and modulation of nociceptive signals.[1][2] Released from the terminals of specific sensory nerves, particularly unmyelinated C-fibers, SP plays a pivotal role in pain perception, neurogenic inflammation, and the development of chronic pain states through its interaction with the neurokinin-1 receptor (NK1R).[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and quantitative data underscoring the function of this compound in pain transmission. It details key experimental methodologies for its study and explores its complex role in both pro-nociceptive and anti-nociceptive processes, offering insights for researchers and professionals in pain-related drug development.

Core Mechanism: The this compound-NK1R Signaling Cascade

This compound exerts its primary effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The NK1R is predominantly coupled to the Gq alpha subunit of the G protein complex. Upon binding, this initiates a well-defined intracellular signaling cascade.

Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream effects, including the modulation of ion channel activity, enhancement of gene transcription, and the upregulation of pro-inflammatory factors.

SP_NK1R_Signaling SP This compound NK1R NK1 Receptor (Gq-coupled) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release Triggers Downstream Downstream Effects: - Neuronal Excitability↑ - Gene Transcription↑ - Pro-inflammatory Factors↑ Ca_release->Downstream PKC->Downstream Pain_Transmission_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) - Dorsal Horn Stimulus Noxious Stimulus Nociceptor Primary Afferent Nociceptor (C-fiber) Stimulus->Nociceptor Presynaptic Presynaptic Terminal Nociceptor->Presynaptic Signal Propagation Release Release of: - Glutamate - this compound Presynaptic->Release Receptors Activation of: - AMPA/NMDA (Glutamate) - NK1R (this compound) Release->Receptors Postsynaptic Postsynaptic Neuron (Second-Order) Sensitization Central Sensitization (Wind-up, Hyperexcitability) Postsynaptic->Sensitization Ascending Ascending Pathways (e.g., Spinothalamic Tract) Postsynaptic->Ascending Receptors->Postsynaptic Brain Brain (Thalamus, Cortex, etc.) Pain Perception Ascending->Brain Experimental_Workflow start Start: Select Rats baseline Baseline Behavioral Testing (von Frey) start->baseline treatment Treatment Groups: - Pre-Antagonist - Post-Antagonist - Vehicle Control baseline->treatment mia Induce OA: Intra-articular MIA Injection treatment->mia behavior Post-Injection Behavioral Testing (Multiple Time Points) mia->behavior end Endpoint: Tissue Collection (DRG, Spinal Cord) behavior->end analysis Molecular Analysis (IHC, qPCR) end->analysis

References

Substance P and its Involvement in Neurogenic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family, is a key mediator in the intricate interplay between the nervous and immune systems.[1][2][3][4] Released from the peripheral terminals of sensory neurons, SP is a potent initiator of neurogenic inflammation, a neurally elicited inflammatory cascade characterized by vasodilation, increased vascular permeability (plasma extravasation), and mast cell degranulation.[5] This process is implicated in the pathophysiology of a range of inflammatory conditions, including asthma, inflammatory bowel disease, rheumatoid arthritis, and skin disorders. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated neurogenic inflammation, detailing its signaling pathways, quantitative effects, and the experimental protocols used to investigate its function.

Core Signaling Pathways of this compound in Neurogenic Inflammation

This compound exerts its pro-inflammatory effects primarily through the activation of two G protein-coupled receptors (GPCRs): the high-affinity neurokinin-1 receptor (NK1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly found on mast cells.

NK1 Receptor Signaling:

The binding of this compound to NK1R, which is expressed on endothelial cells, smooth muscle cells, and various immune cells, triggers a cascade of intracellular events. Full-length NK1R (NK1R-F) activation by nanomolar concentrations of SP leads to the coupling of Gq/11 and Gs proteins. This activation results in:

  • Activation of Phospholipase C (PLC): Gq/11 activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): Elevated intracellular Ca2+ and DAG synergistically activate PKC.

  • MAPK Pathway Activation: Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways, are activated.

  • NF-κB Activation: These signaling events converge on the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

A truncated isoform of the NK1R (NK1R-T), expressed on monocytes and other immune cells, is less efficient and requires micromolar concentrations of SP to elicit signaling responses.

MRGPRX2 Signaling in Mast Cells:

This compound is a potent activator of mast cell degranulation through the MRGPRX2 receptor. This interaction is critical for the rapid release of pre-stored inflammatory mediators from mast cell granules, including:

  • Histamine

  • Serotonin

  • Proteases (e.g., tryptase and chymase)

  • Cytokines (e.g., TNF-α) and chemokines

  • Vascular endothelial growth factor (VEGF)

The activation of MRGPRX2 by SP also leads to Ca2+ mobilization and subsequent degranulation. This creates a positive feedback loop where mast cell-derived mediators can further sensitize sensory neurons.

Substance_P_Signaling_Pathways cluster_Neuron Sensory Neuron Terminal cluster_Endothelial Endothelial Cell / Smooth Muscle cluster_MastCell Mast Cell Noxious_Stimulus Noxious Stimulus SP_Release This compound Release Noxious_Stimulus->SP_Release NK1R NK1R SP_Release->NK1R Binds MRGPRX2 MRGPRX2 SP_Release->MRGPRX2 Binds Gq_Gs Gq/Gs NK1R->Gq_Gs Activates PLC PLC Gq_Gs->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Mobilization IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ca2->PKC MAPK MAPK (ERK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammatory_Mediators_Endo Vasodilation & Plasma Extravasation NFkB->Inflammatory_Mediators_Endo Degranulation Degranulation MRGPRX2->Degranulation Activates Mediator_Release Release of: - Histamine - Proteases - TNF-α, VEGF Degranulation->Mediator_Release

Caption: this compound signaling in neurogenic inflammation.
Quantitative Data on this compound-Mediated Effects

The following tables summarize quantitative data from key studies, illustrating the dose-dependent effects of this compound in various experimental models of neurogenic inflammation.

Table 1: this compound-Induced Mast Cell Activation

AgonistCell TypeAssayEC50Reference
This compoundLAD2 human mast cellsCa2+ Mobilization1.8 µM
This compoundLAD2 human mast cellsβ-hexosaminidase release (Degranulation)5.9 µM
SP(1-9)-COOHLAD2 human mast cellsCa2+ Mobilization~18 µM
SP(1-9)-COOHLAD2 human mast cellsβ-hexosaminidase release (Degranulation)~59 µM

Table 2: Effects of this compound on Vascular Permeability and Nociception

ModelTreatmentEffectQuantitative ChangeReference
Rat SkinTopical Mustard Oil (0.5%)Plasma ExtravasationSignificantly decreased by SP antibodies
Rat SkinTopical Mustard Oil (0.5%)Skin Red Cell Flux52.9 +/- 5.1% increase, significantly decreased by SP antibodies
Mouse GIT and PancreasThis compoundPlasma Extravasation2 to 7-fold increase
Rat Orofacial ModelThis compound (1 µg/50 µL)Heat HyperalgesiaInduced heat hyperalgesia, reduced by NK1R antagonist SR140333B
Rat Orofacial ModelCarrageenanHeat HyperalgesiaReduced by NK1R antagonist SR140333B
Rat Orofacial ModelFormalinNociceptive ResponseBoth phases reduced by ~50% with NK1R antagonist SR140333B

Table 3: this compound-Induced Cytokine and Chemokine Modulation

Cell TypeThis compound EffectKey Molecules ModulatedReference
Dendritic CellsPotentiates immunostimulatory functionIL-12 production increased
MacrophagesEnhances IL-12 productionIL-12
Human PBMCsUpregulates pro-inflammatory cytokinesIL-12, IL-23; suppressed by NK1R antagonist CP-96,345
AstrocytesElicits production of inflammatory cytokinesIL-6, IL-8, GM-CSF

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the study of this compound and neurogenic inflammation.

Protocol 1: Measurement of Plasma Extravasation using Evans Blue Dye

This protocol is adapted from methods used to quantify increases in vascular permeability in response to this compound.

Objective: To quantify plasma extravasation in rodent tissues following this compound administration.

Materials:

  • Evans Blue dye (0.5% or 30 mg/mL solution in sterile PBS/saline)

  • This compound (e.g., 0.3 µM solution in saline)

  • Formamide

  • Phosphate-buffered saline (PBS)

  • Anesthetic agent

  • Surgical tools for catheterization and perfusion

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the mouse or rat. For intravenous administration, catheterize the jugular or tail vein.

  • Dye Injection: Inject the Evans Blue solution intravenously (e.g., 50 µL of a 30 mg/mL solution for a mouse). Allow the dye to circulate for a specified time (e.g., 2 minutes).

  • This compound Administration: Inject this compound intravenously (e.g., 100 µL of a 0.3 µM solution for a mouse).

  • Incubation: Allow the inflammatory response to proceed for a set duration (e.g., 18 minutes after SP injection).

  • Perfusion: Terminate the experiment by perfusing the circulatory system with PBS or a sodium citrate solution to remove intravascular Evans Blue.

  • Tissue Harvesting: Dissect the organs of interest (e.g., skin, bladder, pancreas).

  • Tissue Processing:

    • Rinse organs in PBS, blot dry, and weigh (wet weight).

    • For normalization, a portion of the tissue can be dried in an oven (e.g., at 150°C for 48 hours) to obtain the dry weight.

  • Dye Extraction:

    • Place the weighed tissue in a known volume of formamide (e.g., up to 200 µL).

    • Incubate at 55-60°C for 24-72 hours to extract the Evans Blue dye from the tissue.

  • Quantification:

    • Centrifuge the formamide-tissue mixture to pellet any debris.

    • Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer, with pure formamide as a blank.

    • Calculate the concentration of Evans Blue in the sample using a standard curve.

    • Express the results as the amount of Evans Blue per gram of wet or dry tissue weight.

Evans_Blue_Assay_Workflow start Start: Anesthetized Animal iv_injection 1. Intravenous Injection of Evans Blue Dye start->iv_injection sp_admin 2. Administer this compound (or vehicle control) iv_injection->sp_admin incubation 3. Incubation Period (e.g., 18-20 mins) sp_admin->incubation perfusion 4. Cardiac Perfusion (remove intravascular dye) incubation->perfusion harvest 5. Harvest Tissues of Interest perfusion->harvest weigh 6. Weigh Tissue Samples harvest->weigh extract 7. Extract Dye (Formamide Incubation) weigh->extract quantify 8. Spectrophotometry (Absorbance at ~620nm) extract->quantify analyze 9. Data Analysis (ng dye / mg tissue) quantify->analyze end End analyze->end

Caption: Experimental workflow for the Evans Blue assay.
Protocol 2: Measurement of this compound by Competitive Enzyme Immunoassay (ELISA)

This protocol outlines the general steps for quantifying this compound levels in biological samples like plasma, serum, or cell culture supernatants using a commercially available competitive ELISA kit.

Objective: To measure the concentration of this compound in biological fluids.

Principle: This assay is based on the competitive binding principle. This compound in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP) this compound for binding sites on a specific monoclonal antibody. The amount of enzyme-labeled SP bound to the antibody is inversely proportional to the concentration of SP in the sample.

Materials:

  • Commercially available this compound ELISA kit (containing pre-coated microplate, SP standards, HRP-labeled SP conjugate, primary antibody, wash buffer, substrate solution, and stop solution)

  • Biological samples (e.g., plasma, serum, cell culture supernatant)

  • Microplate reader

Procedure:

  • Reagent and Sample Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard to generate a standard curve. Dilute samples if necessary.

  • Assay Setup:

    • Add calibrator diluent to the non-specific binding (NSB) and zero standard (B0) wells.

    • Pipette the prepared standards and samples into the appropriate wells of the antibody-coated microplate.

  • Competitive Binding:

    • Add the primary antibody solution to each well (except NSB wells).

    • Add the HRP-labeled this compound conjugate to all wells.

    • Cover the plate and incubate for a specified time (e.g., 3 hours) at room temperature, typically on an orbital shaker.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. This will react with the bound HRP to produce a color change. Incubate for a set time (e.g., 30 minutes) at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.

  • Reading the Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average NSB absorbance from all other readings.

    • Plot the absorbance values for the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of this compound in the unknown samples. Remember to multiply by the dilution factor for diluted samples.

ELISA_Workflow start Start: Prepare Reagents, Standards, and Samples add_samples 1. Add Standards & Samples to Coated Plate start->add_samples add_antibody 2. Add Primary Antibody add_samples->add_antibody add_conjugate 3. Add HRP-Conjugated SP add_antibody->add_conjugate incubate 4. Incubate (Competitive Binding) add_conjugate->incubate wash1 5. Wash Plate incubate->wash1 add_substrate 6. Add Substrate Solution wash1->add_substrate incubate2 7. Incubate (Color Development) add_substrate->incubate2 add_stop 8. Add Stop Solution incubate2->add_stop read_plate 9. Read Absorbance (450nm) add_stop->read_plate analyze 10. Calculate Concentration via Standard Curve read_plate->analyze end End analyze->end

Caption: Workflow for a competitive this compound ELISA.
Conclusion and Future Directions

This compound is a pivotal figure in the orchestration of neurogenic inflammation. Its signaling through NK1R and MRGPRX2 receptors initiates a rapid and potent inflammatory response, making it a significant therapeutic target for a multitude of diseases. The development of specific NK1R antagonists has shown promise in preclinical models for reducing inflammation and associated pathologies. However, the clinical translation of these antagonists for pain and inflammatory conditions has been challenging, highlighting the complexity of these pathways and the potential involvement of other mediators. Future research should focus on the nuanced interactions between this compound and other neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), and the specific roles of different receptor isoforms in various cell types. A deeper understanding of these intricate networks will be paramount for the successful development of novel therapeutics targeting neurogenic inflammation.

References

A Technical Guide to the Mechanisms of Substance P in Vasodilation and Plasma Extravasation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a pivotal mediator of neurogenic inflammation.[1][2] Released from the peripheral terminals of sensory nerve fibers, it orchestrates a complex local response characterized by potent vasodilation and increased vascular permeability, leading to plasma extravasation.[1][3] Understanding the intricate molecular mechanisms by which this compound elicits these effects is critical for developing novel therapeutic strategies for a range of inflammatory and pain-related disorders. This technical guide provides an in-depth exploration of the core signaling pathways, quantitative data from key experimental findings, and detailed methodologies used to investigate these phenomena.

Core Mechanisms of Action

This compound exerts its effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) widely distributed throughout the body, notably on vascular endothelial cells and mast cells.[4] The activation of NK1R initiates distinct downstream signaling cascades that lead to vasodilation and plasma extravasation through both direct and indirect pathways.

This compound-induced vasodilation is a powerful and rapid response primarily mediated by the relaxation of vascular smooth muscle. This occurs through two main synergistic pathways.

Direct Endothelium-Dependent Pathway: The most significant mechanism is the direct action of SP on endothelial cells.

  • NK1R Activation: this compound binds to NK1 receptors on the endothelial cell surface.

  • G-Protein Signaling: This binding activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • eNOS Activation: The elevated intracellular Ca2+ levels, along with calmodulin, activate endothelial nitric oxide synthase (eNOS).

  • Nitric Oxide (NO) Synthesis: eNOS synthesizes nitric oxide (NO) from L-arginine.

  • Smooth Muscle Relaxation: Being a small, diffusible gas, NO rapidly diffuses from the endothelium to the adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and, consequently, vasodilation.

Indirect Mast Cell-Mediated Pathway: this compound is a potent secretagogue for mast cells, triggering their degranulation.

  • Mast Cell Activation: SP binds to MRGPRX2 receptors (in humans) on mast cells.

  • Degranulation: This activation leads to the rapid release of pre-formed granules containing various vasoactive mediators, most notably histamine.

  • Histamine-Induced Vasodilation: Histamine binds to H1 receptors on endothelial cells, initiating a signaling cascade similar to that of SP (via Gq/11, PLC, and NO production) to cause vasodilation. It can also bind to H2 receptors on vascular smooth muscle, leading to relaxation via cAMP-dependent pathways.

G cluster_0 Direct Endothelium-Dependent Vasodilation cluster_1 Indirect Mast Cell-Mediated Vasodilation SP This compound NK1R_EC NK1R (Endothelial Cell) SP->NK1R_EC Binds Gq Gq Protein NK1R_EC->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 from PIP2 PIP2 PIP2 Ca ↑ Ca²⁺ IP3->Ca Release from ER eNOS eNOS Activation Ca->eNOS NO Nitric Oxide (NO) eNOS->NO from L-Arginine sGC sGC (Smooth Muscle) NO->sGC Diffuses cGMP ↑ cGMP sGC->cGMP from GTP Vaso Vasodilation cGMP->Vaso SP2 This compound Mast Mast Cell SP2->Mast Binds to MRGPRX2 Hist Histamine Release Mast->Hist Degranulation H1R H1 Receptor (Endothelium) Hist->H1R H2R H2 Receptor (Smooth Muscle) Hist->H2R Vaso2 Vasodilation H1R->Vaso2 via NO Pathway H2R->Vaso2 via cAMP

Signaling pathways of this compound-induced vasodilation.

Plasma extravasation, the leakage of fluid, proteins, and other molecules from the bloodstream into the interstitial tissue, is a hallmark of inflammation. This compound induces this process primarily by increasing the permeability of postcapillary venules.

Direct Action on Endothelial Cells:

  • NK1R Activation: SP binds to NK1 receptors on the endothelial cells of postcapillary venules.

  • Endothelial Cell Contraction: Receptor activation leads to an increase in intracellular Ca2+, which activates contractile elements within the endothelial cells.

  • Intercellular Gap Formation: This contraction causes the endothelial cells to pull apart, widening the intercellular junctions and creating gaps.

  • Protein Leakage: These gaps allow plasma proteins and fluid to escape from the vessel into the surrounding tissue, a process that can be visualized by the extravasation of dyes like Evans blue. Following binding, the SP-NK1R complex is internalized into endosomes, a process that may contribute to signal desensitization.

Mast Cell-Mediated Permeability: The degranulation of mast cells triggered by this compound releases a host of mediators that potently increase vascular permeability.

  • Histamine: Binds to H1 receptors on endothelial cells, causing contraction and gap formation.

  • Proteases (e.g., Tryptase, Chymase): These enzymes can degrade components of the vascular basement membrane and activate other inflammatory pathways, further contributing to increased permeability.

  • Prostaglandins and Leukotrienes: Mast cells also synthesize and release these lipid mediators, which enhance the inflammatory response and increase vascular permeability.

The co-release of Calcitonin Gene-Related Peptide (CGRP) from sensory nerves can potentiate the plasma extravasation induced by this compound.

G cluster_0 Direct Endothelial Action cluster_1 Indirect Mast Cell Action SP This compound NK1R_PCV NK1R (Postcapillary Venule) SP->NK1R_PCV Binds Ca_Influx ↑ Intracellular Ca²⁺ NK1R_PCV->Ca_Influx Contraction Endothelial Cell Contraction Ca_Influx->Contraction Gaps Intercellular Gap Formation Contraction->Gaps Leak Plasma Extravasation Gaps->Leak SP2 This compound Mast Mast Cell SP2->Mast Binds Mediators Release of Mediators (Histamine, Proteases) Mast->Mediators Degranulation Permeability ↑ Vascular Permeability Mediators->Permeability Leak2 Plasma Extravasation Permeability->Leak2

Mechanisms of this compound-induced plasma extravasation.

Quantitative Data Presentation

The following tables summarize quantitative data from representative studies, illustrating the dose-dependent effects of this compound on vasodilation and plasma extravasation.

Table 1: this compound-Induced Vasodilation in Humans

Tissue/Vessel SP Dose/Infusion Rate Measurement Parameter Result (Change from Baseline) Citation(s)
Forearm Vasculature 0.8, 1.6, 3.2 ng/min Forearm Blood Flow Dose-dependent increase
Forearm Vasculature 4, 8, 16 µ g/min (Acetylcholine for comparison) Forearm Blood Flow Dose-dependent increase
Coronary Arteries 30, 90 ng/min Coronary Blood Flow Dose-dependent increase

| Forearm Vasculature | Up to 8 pmol/min | Forearm Blood Flow | Dose-dependent increase; abolished by NK1 antagonist | |

Table 2: this compound-Induced Plasma Extravasation

Animal Model/Tissue SP Dose Measurement Parameter Result Citation(s)
Rat Trachea 5 µg/kg (IV) NK1R Internalization 5-fold increase in immunoreactive endosomes in postcapillary venules
Human Skin 50 pmol (Intradermal) Plasma Histamine ~7.4-fold increase (from 0.17 to 1.26 ng/ml)
Human Pulmonary Mast Cells 50 µM Histamine Release Median 26.7% of total histamine
CRPS Patients (Skin) 10⁻⁶ M (Intradermal) Dialysate Protein 169.7% of baseline (vs. 122.2% in controls)
Rat Skin 10⁻⁵ M to 5x10⁻⁴ M Histamine Release Dose-dependent release (1.3% to 25.1%)

| Mouse GI Tract | N/A | Evans Blue Extravasation | Two- to sevenfold increase | |

Experimental Protocols

Precise and reproducible methodologies are essential for studying the effects of this compound. Below are detailed protocols for two key experimental techniques.

This method quantifies vascular permeability by measuring the amount of Evans blue dye, which binds to serum albumin, that leaks from the vasculature into tissues.

Protocol Overview:

  • Animal Preparation: Anesthetize the subject animal (e.g., mouse or rat). For precise administration, cannulate a vessel such as the jugular vein.

  • Dye Injection: Inject a known concentration of Evans blue solution (e.g., 30-50 mg/kg) intravenously through the catheter. Allow it to circulate for a defined period (e.g., 2-5 minutes).

  • This compound Administration: Inject this compound (or a vehicle control) intravenously to induce extravasation.

  • Circulation and Perfusion: Allow the agent to act for a specific duration (e.g., 18-20 minutes). Then, perfuse the animal transcardially with a solution like phosphate-buffered saline (PBS) or sodium citrate to flush the remaining dye from the blood vessels.

  • Tissue Harvesting and Drying: Harvest the organ(s) of interest, blot them dry, and record the wet weight. Dry the tissue samples completely (e.g., at 60-150°C for 48 hours) and record the dry weight.

  • Dye Extraction: Place the dried tissue in a solvent, typically formamide, and incubate (e.g., for 48-72 hours) to extract the Evans blue dye from the tissue.

  • Quantification: Centrifuge the formamide-tissue mixture to pellet any debris. Measure the optical density (absorbance) of the supernatant using a spectrophotometer at a wavelength of approximately 620 nm.

  • Data Analysis: Calculate the amount of extravasated dye using a standard curve generated from known concentrations of Evans blue. Express the final values as µg of dye per gram of dry tissue weight.

G A 1. Anesthetize Animal & Cannulate Vein B 2. Inject Evans Blue Dye (IV) A->B C 3. Inject this compound (IV) B->C D 4. Transcardial Perfusion with Saline C->D E 5. Harvest & Weigh Tissues (Wet & Dry) D->E F 6. Extract Dye with Formamide E->F G 7. Measure Absorbance (OD620) F->G H 8. Quantify (µg Dye / g Tissue) G->H

Experimental workflow for the Evans Blue dye assay.

LDF is a non-invasive technique used to measure real-time changes in microvascular blood flow (perfusion). It works by illuminating tissue with a low-power laser and analyzing the Doppler shift of light scattered by moving red blood cells.

Protocol Overview:

  • Subject Preparation: The subject remains at rest while the measurement area (e.g., human forearm skin) is exposed and cleaned. In animal models, the animal is anesthetized, and the tissue of interest is surgically exposed.

  • Probe Placement: A fiber-optic probe connected to the LDF monitor is placed securely on the tissue surface without applying excessive pressure, which could occlude microvessels.

  • Baseline Recording: Record a stable baseline blood flow reading. This is typically measured in arbitrary "blood perfusion units" (BPU).

  • Agent Administration: Administer this compound. In human studies, this is often done via intra-arterial infusion (e.g., into the brachial artery) to localize the effect to the forearm. In animal studies, it can be administered systemically or applied locally.

  • Continuous Monitoring: Continuously record the LDF signal throughout the administration of SP and during the subsequent washout period. The data provides a real-time trace of changes in microvascular perfusion.

  • Data Analysis: Analyze the change in blood flow relative to the baseline. This can be expressed as a percentage increase or the peak flow achieved. Dose-response curves can be generated by administering graded doses of the substance.

G A 1. Prepare Subject & Expose Tissue Area B 2. Place LDF Probe on Tissue Surface A->B C 3. Record Stable Baseline Perfusion B->C D 4. Administer this compound (e.g., Infusion) C->D E 5. Continuously Record Perfusion Signal D->E F 6. Analyze Data (e.g., % Change from Baseline) E->F

References

Substance P: A Technical Guide to its Function in the Central and Peripheral Nervous Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, plays a pivotal role as a neurotransmitter and neuromodulator in both the central (CNS) and peripheral nervous systems (PNS).[1][2][3] First isolated in 1931 by Ulf von Euler and John H. Gaddum, its structure was later elucidated in 1971.[3] SP is encoded by the preprotachykinin-A (PPT-A) gene and exerts its biological effects primarily through the high-affinity G protein-coupled neurokinin-1 receptor (NK1R).[3] Its widespread distribution throughout the nervous system and in non-neuronal cells underpins its involvement in a diverse array of physiological and pathological processes, including pain transmission, neurogenic inflammation, mood and anxiety disorders, and emesis. This technical guide provides an in-depth overview of the core functions of this compound, methodologies for its study, and quantitative data to support further research and drug development.

Core Functions of this compound

Central Nervous System (CNS)

In the CNS, this compound is a key mediator of nociception, transmitting pain signals from the periphery to the spinal cord and higher brain centers. It is often co-localized with glutamate in primary afferent nerve terminals within the superficial laminae of the spinal cord's dorsal horn. This co-release allows SP to modulate and amplify glutamatergic signaling, contributing to the central sensitization associated with chronic pain states.

Beyond pain, SP and its receptor, NK1R, are densely expressed in brain regions associated with the regulation of mood and anxiety, such as the amygdala, hypothalamus, and periaqueductal gray. This distribution has led to extensive research into the role of the SP/NK1R system in the pathophysiology of depression and anxiety disorders, with NK1R antagonists showing potential as novel therapeutic agents. Furthermore, SP is implicated in the central regulation of nausea and vomiting, and NK1R antagonists like aprepitant are clinically used to manage chemotherapy-induced nausea and emesis.

Peripheral Nervous System (PNS)

In the periphery, this compound released from the terminals of sensory nerve fibers is a primary driver of neurogenic inflammation . This process is characterized by vasodilation, increased vascular permeability, and the recruitment of immune cells. SP directly acts on endothelial cells to induce these changes and can also stimulate immune cells, such as mast cells and macrophages, to release pro-inflammatory mediators. This function is crucial in local inflammatory responses to injury and infection.

This compound also plays a role in various other peripheral processes, including smooth muscle contraction in the gastrointestinal tract and bronchoconstriction in the airways.

Signaling Pathways

This compound initiates intracellular signaling by binding to the NK1 receptor, a G protein-coupled receptor. Upon binding, the receptor-ligand complex is internalized. The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Furthermore, SP/NK1R signaling activates mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. These pathways are crucial for mediating the inflammatory and transcriptional effects of this compound, such as the induction of pro-inflammatory cytokines via the activation of the transcription factor NF-κB.

Substance_P_Signaling_Pathway cluster_cytosol Cytosol SP This compound NK1R NK1 Receptor SP->NK1R Binds to Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_cascade Activates NFkB NF-κB MAPK_cascade->NFkB Activates Inflammatory_response Inflammatory Response (Cytokine production) NFkB->Inflammatory_response Induces

Caption: this compound Signaling Pathway through the NK1 Receptor. (Within 100 characters)

Quantitative Data

This compound Concentration in Human Fluids
FluidConditionConcentration (pg/mL)Reference
PlasmaHealthy AdultsMean: 1195 (± 1100)
CSFHealthy AdultsMean: 1075 (± 70)
CSFNeurologically Normal Adults2.9 - 11.1 fmol/mL (Mean: 7.0 ± 0.6)
CSFAlzheimer's DiseaseIncreased vs. Controls
CSFPeripheral NeuropathySignificantly Reduced
CSFFetus (11-20 weeks)22.7 ± 8.3 pmol/mL
CSFPremature Babies (25-31.5 weeks)250.0 ± 28.2 fmol/mL
CSFFull-term Newborns141.0 ± 14.2 fmol/mL
CSFChildren (1-6 years)50.0 ± 2.3 fmol/mL
CSFAdults9.5 ± 1.5 fmol/mL

Note: Concentrations can vary significantly between studies due to different methodologies.

NK1 Receptor Binding Parameters
LigandPreparationKD (nM)Bmax (pmol/mg protein)Reference
[3H]this compoundTransfected CHO cells (rat NK1R)0.33 ± 0.135.83 ± 1.16
[3H]RP 67580 (antagonist)Transfected CHO cells (rat NK1R)1.22 ± 0.27-

Experimental Protocols

Measurement of this compound by Radioimmunoassay (RIA)

This protocol provides a general framework for the quantification of this compound in tissue homogenates, adapted from principles described in the literature.

RIA_Workflow start Start: Tissue Sample extraction 1. Acetic Acid Extraction start->extraction centrifugation1 2. Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant chromatography 3. Ion Exchange Chromatography (SP-Sephadex) supernatant->chromatography elution 4. Elution chromatography->elution ria_assay 5. Radioimmunoassay elution->ria_assay incubation Incubate with ¹²⁵I-SP & Antibody ria_assay->incubation separation Separate Bound/ Free ¹²⁵I-SP incubation->separation counting 6. Gamma Counting separation->counting quantification 7. Quantification (Standard Curve) counting->quantification end End: SP Concentration quantification->end

Caption: Experimental Workflow for this compound Radioimmunoassay (RIA). (Within 100 characters)

Methodology:

  • Tissue Extraction: Homogenize brain or spinal cord tissue in 1 M acetic acid.

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Purification (Optional but Recommended): Apply the supernatant to an SP-Sephadex ion-exchange column to partially purify this compound.

  • Elution: Elute the bound peptides from the column.

  • Radioimmunoassay:

    • Incubate the sample or standard with a known amount of radiolabeled this compound (e.g., 125I-SP) and a limited amount of a specific anti-Substance P antibody.

    • During incubation, unlabeled (sample/standard) and labeled SP compete for binding to the antibody.

    • Separate the antibody-bound SP from the free SP (e.g., using a secondary antibody precipitation method).

  • Gamma Counting: Measure the radioactivity of the bound fraction using a gamma counter.

  • Quantification: Construct a standard curve using known concentrations of unlabeled this compound. Determine the concentration of this compound in the samples by comparing their radioactivity to the standard curve.

Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA to measure this compound in biological fluids.

Methodology:

  • Sample Preparation:

    • Serum: Collect blood in a serum separator tube, allow to clot, centrifuge, and collect the serum.

    • Plasma: Collect blood using EDTA or heparin as an anticoagulant, centrifuge, and collect the plasma.

    • CSF: Collect cerebrospinal fluid. For analysis of multiple biomarkers, use of low protein binding tubes is recommended.

    • Tissue Homogenates: Rinse tissue in ice-cold PBS, weigh, and homogenize in lysis buffer. Centrifuge to remove cellular debris.

  • Assay Procedure (Competitive ELISA):

    • Add standards and samples to wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse antibody).

    • Add a fixed amount of HRP-labeled this compound and a mouse monoclonal anti-Substance P antibody to each well.

    • Incubate the plate to allow competitive binding of sample/standard SP and HRP-labeled SP to the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

    • Calculate the concentration of this compound in the samples based on a standard curve.

Immunohistochemistry for this compound and NK1 Receptor

This protocol describes the localization of this compound and its NK1 receptor in spinal cord tissue sections.

Methodology:

  • Tissue Preparation:

    • Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

    • Dissect the spinal cord and post-fix in the same fixative.

    • Cryoprotect the tissue in a sucrose solution.

    • Cut frozen sections (e.g., 30 µm) on a cryostat or freezing microtome.

  • Immunostaining:

    • Blocking: Incubate sections in a blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100) to reduce non-specific binding.

    • Primary Antibody Incubation: Incubate sections overnight with a primary antibody specific for this compound or the NK1 receptor, diluted in the blocking solution.

    • Washing: Wash sections with PBS to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody that recognizes the species of the primary antibody.

    • Washing: Wash sections with PBS.

  • Imaging:

    • Mount the sections on slides with an anti-fade mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope.

IHC_Workflow start Start: Spinal Cord Tissue fixation 1. Perfusion & Fixation start->fixation sectioning 2. Cryosectioning fixation->sectioning blocking 3. Blocking (e.g., Normal Goat Serum) sectioning->blocking primary_ab 4. Primary Antibody Incubation (Anti-SP or Anti-NK1R) blocking->primary_ab wash1 5. Washing (PBS) primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation (Fluorescently labeled) wash1->secondary_ab wash2 7. Washing (PBS) secondary_ab->wash2 mounting 8. Mounting wash2->mounting imaging 9. Fluorescence Microscopy mounting->imaging end End: Localization of SP/NK1R imaging->end

Caption: Immunohistochemistry Workflow for this compound and NK1R. (Within 100 characters)

Conclusion

This compound is a critically important neuropeptide with multifaceted roles in the central and peripheral nervous systems. Its involvement in pain, inflammation, and mood disorders makes the SP/NK1R system a significant target for therapeutic intervention. A thorough understanding of its signaling pathways and the application of robust experimental methodologies are essential for advancing research and developing novel drugs targeting this system. This guide provides a foundational resource for professionals in the field, summarizing key functions, quantitative data, and detailed protocols to facilitate further investigation into the complex biology of this compound.

References

The Role of Substance P in Mood and Anxiety Disorders: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, and its principal receptor, the neurokinin-1 receptor (NK1R), are key players in the neurobiology of stress, mood, and anxiety. Extensive research has localized the SP/NK1R system to brain regions critical for emotional regulation, including the amygdala, hippocampus, hypothalamus, and frontal cortex.[1][2] This localization, combined with evidence that stressful stimuli alter SP levels and that central administration of SP elicits fear-related behaviors, has positioned the NK1R as a promising therapeutic target for mood and anxiety disorders.[1][3] Preclinical studies using NK1R antagonists have consistently demonstrated antidepressant and anxiolytic-like effects. However, despite this strong preclinical rationale and initial encouraging clinical results, later-phase clinical trials have yielded mixed and often disappointing outcomes, revealing a significant translational gap.[4] This guide provides an in-depth technical overview of the SP/NK1R system, detailing its signaling pathways, summarizing key preclinical and clinical data, outlining essential experimental protocols, and exploring the potential reasons for the challenges faced in clinical development.

The this compound/NK1R Signaling Pathway

This compound exerts its biological effects by binding to the NK1R, a G protein-coupled receptor (GPCR). The NK1R is predominantly coupled to the Gq/11 family of G proteins. Upon SP binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses, including neuronal excitation, neurotransmitter release, and gene transcription modulation.

SP_NK1R_Signaling cluster_cytosol Cytosol SP This compound NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Neuronal Excitation Neurotransmitter Release Gene Transcription PKC->CellularResponse Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Releases Ca²⁺ Ca_Cytosol->CellularResponse

Caption: this compound - NK1R Signaling Cascade.

Preclinical Evidence and Methodologies

A substantial body of preclinical evidence supports the role of the SP/NK1R system in mood and anxiety. This evidence is primarily derived from rodent models where genetic or pharmacological inactivation of the NK1R produces behavioral effects akin to those of established antidepressant and anxiolytic drugs.

Animal Models and Behavioral Assays

Animal models are crucial for screening potential anxiolytic and antidepressant compounds. Commonly used tests include the forced swim test and the elevated plus-maze, which assess behavioral despair and anxiety-like behaviors, respectively.

Experimental Protocol: The Mouse Forced Swim Test (FST)

  • Objective: To assess depressive-like behavior in mice by measuring their immobility time when placed in an inescapable water tank. Antidepressant compounds typically reduce this immobility time.

  • Materials:

    • Transparent cylindrical tanks (e.g., 30 cm height x 20 cm diameter).

    • Water maintained at 24-30°C.

    • Video recording equipment.

    • Dry, warm environment for post-test recovery.

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes prior to the test.

    • Fill cylinders with water to a depth where the mouse cannot touch the bottom with its tail or feet (e.g., 15 cm).

    • Gently place one mouse into each cylinder.

    • Record the session, which typically lasts for 6 minutes.

    • Continuously observe the animals; any animal that sinks must be removed immediately.

    • After the session, remove the mice, gently dry them, and place them in a warm, dry holding cage.

  • Data Analysis:

    • The last 4 minutes of the 6-minute test are typically analyzed.

    • Score the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

    • Compare the immobility time between the vehicle-treated control group and the NK1R antagonist-treated group. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Efficacy of NK1R Antagonists in Preclinical Models

Numerous studies have demonstrated the efficacy of NK1R antagonists in various preclinical models of depression and anxiety.

CompoundAnimal ModelKey Behavioral OutcomeDose/RouteReference
Aprepitant Gerbil Foot-TappingInhibition of NK1 agonist-induced foot-tapping0.1-3 mg/kg, p.o.Tattersall et al., 1996
Aprepitant Guinea Pig VocalizationInhibition of separation-induced vocalizations1-10 mg/kg, p.o.Kramer et al., 1998
CP-99,994 Rat Elevated Plus MazeIncreased time in open arms10 mg/kg, i.p.File, 1997
L-759,274 Guinea Pig VocalizationInhibition of separation-induced vocalizations1 mg/kg, p.o.Kramer et al., 2004
Casopitant VariousHigh central NK1R occupancy30-80 mg/dayRatti et al., 2011

Clinical Evidence and Challenges

The promising preclinical data led to the clinical development of several NK1R antagonists for major depressive disorder (MDD).

Early Clinical Trials

Initial Phase II studies showed encouraging results. For instance, a study with aprepitant demonstrated efficacy comparable to paroxetine in patients with MDD. Another compound, L-759274, also showed a significant reduction in Hamilton Depression Rating Scale (HAMD-17) scores compared to placebo in patients with MDD with melancholic features.

Later Phase Trials and Inconsistent Efficacy

Despite the initial success, subsequent larger-scale Phase III trials with aprepitant failed to replicate the positive findings. Similarly, clinical results for other NK1R antagonists like casopitant have been mixed. One study with casopitant showed a statistically significant improvement at an 80 mg/day dose but not at 30 mg/day, while a separate study failed to show a separation from placebo for either casopitant or the active comparator, paroxetine.

CompoundTrial PhaseNo. of PatientsPrimary EndpointKey Result (vs. Placebo)Reference
L-759274 II128Change in HAMD-17-2.9 point difference (p<0.009)Kramer et al., 2004
Casopitant II (Study 092)356Change in HAMD-17-2.7 point difference (80mg, p=0.023)Ratti et al., 2011
Casopitant II (Study 096)362Change in HAMD-17-1.7 point difference (120mg, p=0.282)Ratti et al., 2011
Orvepitant II (Study 733)328Change in HAMD-17-2.86 point difference (60mg, p=0.0082)Ratti et al., 2013
Orvepitant II (Study 833)345Change in HAMD-17-0.76 point difference (60mg, p=0.4713)Ratti et al., 2013
Potential Reasons for Clinical Failures

Several hypotheses have been proposed to explain the discrepancy between preclinical and clinical results:

  • Receptor Occupancy: It has been suggested that nearly complete and persistent blockade of central NK1 receptors is necessary for antidepressant efficacy. Positron Emission Tomography (PET) studies with orvepitant indicated that doses of 30-60 mg/day achieved over 99% receptor occupancy, which was associated with efficacy in one of two studies.

  • Patient Heterogeneity: The broad diagnosis of MDD may encompass various underlying pathophysiologies, not all of which may be responsive to NK1R antagonism.

  • Placebo Response: High placebo response rates in psychiatric trials can obscure true drug effects.

  • Role of Other Neurokinin Receptors: Exclusive blockade of the NK1R might be insufficient, and targeting other receptors like the NK2R could be necessary.

Key Experimental Methodologies in Drug Development

The development of an NK1R antagonist involves a series of preclinical and clinical stages, each with specific experimental methodologies.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials TargetID Target Identification (SP/NK1R System) Screening High-Throughput Screening (In Vitro Binding Assays) TargetID->Screening LeadOpt Lead Optimization (SAR, ADME/Tox) Screening->LeadOpt InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo Phase0 Phase 0 (Microdosing, PET Occupancy) InVivo->Phase0 Phase1 Phase I (Safety in Healthy Volunteers) Phase0->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Substance P's Contribution to Inflammatory Bowel Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a group of chronic inflammatory conditions of the gastrointestinal tract with a complex and multifactorial etiology.[1] Emerging evidence highlights the critical role of the neuropeptide Substance P (SP) in the pathophysiology of IBD.[1][2] SP, an eleven-amino-acid peptide of the tachykinin family, is a key modulator of neuroimmune interactions within the gut.[2][3] It exerts its biological effects primarily through the high-affinity G protein-coupled neurokinin-1 receptor (NK-1R). This technical guide provides an in-depth overview of the contribution of this compound to IBD, focusing on its signaling pathways, quantitative impact on inflammatory mediators, and detailed experimental protocols for its investigation.

Signaling Pathways of this compound in Inflammatory Bowel Disease

This compound is implicated in IBD through at least two distinct signaling pathways: the classical NF-κB pathway and the more recently elucidated cGAS-STING pathway.

The this compound/NK-1R - NF-κB Signaling Pathway

In the context of IBD, elevated levels of this compound and upregulation of its receptor, NK-1R, are observed in the inflamed intestinal mucosa. The binding of SP to NK-1R on various intestinal cells, including epithelial cells, immune cells, and mesenteric preadipocytes, triggers a cascade of intracellular events that culminate in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus, where it upregulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, thereby amplifying and perpetuating the inflammatory response in the gut.

This compound/NK-1R - NF-κB Signaling Pathway
The this compound - cGAS-STING Signaling Pathway

Recent research has uncovered a novel mechanism by which this compound can modulate intestinal inflammation, involving the cGAS-STING pathway. In states of cellular stress and damage, such as in colitis, mitochondrial DNA (mtDNA) can leak into the cytoplasm. This cytosolic mtDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Studies have shown that this compound, acting through its NK-1R, can attenuate this pathway by protecting mitochondria from damage, thereby preventing mtDNA leakage and subsequent cGAS-STING activation. SP can also directly inhibit the phosphorylation of STING. By suppressing this pathway, this compound can paradoxically exert anti-inflammatory and protective effects, contributing to its dual role in IBD.

SP_cGAS_STING_Pathway cluster_cell Intestinal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NK-1R NK-1R This compound->NK-1R Binds Mitochondrial Damage Mitochondrial Damage NK-1R->Mitochondrial Damage Inhibits p-STING Phosphorylated STING NK-1R->p-STING Inhibits Phosphorylation mtDNA Cytosolic mtDNA Mitochondrial Damage->mtDNA Leads to cGAS cGAS mtDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Produces STING STING cGAMP->STING Activates STING->p-STING TBK1 TBK1 p-STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 Phosphorylated IRF3 IRF3->p-IRF3 Type I IFN & Cytokines Type I IFN & Pro-inflammatory Cytokine Gene Transcription p-IRF3->Type I IFN & Cytokines Translocates & Activates

This compound's Modulation of the cGAS-STING Pathway

Quantitative Data on this compound and its Effects in IBD

The following tables summarize key quantitative findings from studies investigating the role of this compound in IBD.

Table 1: this compound and NK-1R Expression in IBD

ParameterConditionTissue/FluidFold Change/ConcentrationReference
This compound Active IBDColonic MucosaSignificantly increased
Active CD & UCSerumSignificantly increased vs. controls
NK-1R mRNA Active IBDColonic MucosaMarked upregulation vs. non-inflamed
UC Mucosa-12-fold upregulation
CD Mucosa-No significant change
CD Muscle-Moderately upregulated
NK-1R Protein IBDColonic Epithelial Cells, Endothelial CellsDramatically increased density
IBDLamina Propria Inflammatory CellsIncreased numbers of NK-1R expressing cells

Table 2: Effect of this compound on Cytokine and Mediator Release in IBD

Cytokine/MediatorCell TypeIBD SubtypeEffect of SP TreatmentReference
IL-2 Mesenteric PreadipocytesUCIncreased release
IL-6 Mesenteric PreadipocytesUCInhibited release
IL-17A Mesenteric PreadipocytesUC & CDIncreased mRNA expression and release
RANTES Mesenteric PreadipocytesUCIncreased release
PDGF-BB Mesenteric PreadipocytesUCIncreased release
VEGF Mesenteric PreadipocytesUCInhibited release
TNF-α Skin Fibroblasts (co-cultured with macrophages)Diabetic ModelIncreased mRNA levels
IL-1β Skin Fibroblasts (co-cultured with macrophages)Diabetic ModelIncreased mRNA levels
MCP-1 Skin Fibroblasts (co-cultured with macrophages)Diabetic ModelIncreased mRNA levels

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's role in IBD. Below are summarized protocols for key experiments.

Induction of Experimental Colitis in Mice

Animal models are indispensable for studying the mechanisms of IBD. The two most common chemically induced models are Dextran Sulfate Sodium (DSS) and Trinitrobenzene Sulfonic Acid (TNBS) induced colitis.

a) DSS-Induced Colitis (Acute Model)

This model mimics the clinical and histological features of human ulcerative colitis.

  • Procedure:

    • House 6-8 week old C57BL/6 mice in a specific pathogen-free facility.

    • Provide a solution of 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water ad libitum for 5-7 consecutive days.

    • Control mice receive autoclaved drinking water without DSS.

    • Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool.

    • At the end of the treatment period, euthanize the mice and collect colonic tissue for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurements.

b) TNBS-Induced Colitis

This model is often used to represent Crohn's disease due to the induction of a Th1-mediated inflammatory response.

  • Procedure:

    • Fast female CD-1 or SJL/J mice for 24 hours.

    • Anesthetize the mice.

    • Slowly administer 100 µL of a 0.5% TNBS solution in 50% ethanol intrarectally using a catheter inserted approximately 3-4 cm into the colon.

    • Hold the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.

    • Monitor mice for clinical signs of colitis.

    • Sacrifice mice at desired time points (e.g., 3-7 days post-induction) and collect colonic tissue for analysis.

Colitis_Induction_Workflow cluster_dss DSS-Induced Colitis cluster_tnbs TNBS-Induced Colitis dss_start Start with 6-8 week old mice dss_admin Administer 3-5% DSS in drinking water for 5-7 days dss_start->dss_admin dss_monitor Daily monitoring (weight, stool, blood) dss_admin->dss_monitor dss_collect Euthanize and collect colonic tissue dss_monitor->dss_collect tnbs_start Start with fasted mice tnbs_admin Intrarectal administration of 0.5% TNBS in 50% ethanol tnbs_start->tnbs_admin tnbs_monitor Monitor for clinical signs tnbs_admin->tnbs_monitor tnbs_collect Sacrifice and collect colonic tissue tnbs_monitor->tnbs_collect

Workflow for Induction of Experimental Colitis
Quantification of this compound

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying SP levels in various biological samples.

  • Procedure (General):

    • Prepare tissue homogenates, serum, or plasma samples.

    • Use a commercially available this compound ELISA kit.

    • Follow the manufacturer's instructions, which typically involve:

      • Adding standards and samples to a microplate pre-coated with an anti-SP antibody.

      • Incubating with a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to develop color.

      • Stopping the reaction and measuring the absorbance at 450 nm.

    • Calculate the SP concentration based on the standard curve.

Assessment of NK-1R Expression

a) Immunohistochemistry (IHC)

IHC is used to visualize the localization of NK-1R protein in tissue sections.

  • Procedure:

    • Fix colonic tissue in 10% buffered formalin and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval).

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with a primary antibody against NK-1R.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Develop with a chromogenic substrate (e.g., DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the sections for microscopic examination.

b) Receptor Binding Assay

This assay measures the density of functional NK-1R in a tissue sample.

  • Procedure:

    • Prepare cell membranes from colonic tissue.

    • Incubate the membranes with a radiolabeled SP analog (e.g., [125I]-SP) in a binding buffer.

    • To determine non-specific binding, incubate a parallel set of samples with an excess of unlabeled SP.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

Conclusion

This compound and its receptor, NK-1R, are pivotal players in the complex inflammatory cascades of IBD. The SP-NK-1R signaling axis, primarily through the NF-κB pathway, drives the expression of numerous pro-inflammatory mediators, contributing significantly to the pathogenesis of both ulcerative colitis and Crohn's disease. Furthermore, the newly identified role of this compound in modulating the cGAS-STING pathway highlights its dual functionality, with the potential for both pro- and anti-inflammatory actions depending on the context. The quantitative data consistently demonstrate an upregulation of the SP/NK-1R system in IBD, correlating with disease activity. The detailed experimental protocols provided herein offer a foundation for researchers and drug development professionals to further investigate the intricate role of this compound in IBD and to explore the therapeutic potential of targeting this pathway. A deeper understanding of these mechanisms will be instrumental in the development of novel and more effective treatments for patients suffering from these debilitating chronic inflammatory conditions.

References

The Neurokinin 1 (NK1) Receptor: A Comprehensive Technical Guide on its Discovery and Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The neurokinin 1 (NK1) receptor, the principal receptor for the neuropeptide Substance P, has emerged as a pivotal target in neuroscience and pharmacology. Since its discovery, research has elucidated its critical role in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders. This technical guide provides a comprehensive overview of the discovery, molecular characteristics, and profound significance of the NK1 receptor. It details the experimental methodologies that have been instrumental in its characterization, presents quantitative pharmacological data for key ligands, and illustrates its complex signaling pathways. This document serves as an in-depth resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the NK1 receptor system.

Discovery and Molecular Characterization

The journey to understanding the NK1 receptor began with the discovery of its primary endogenous ligand, this compound.

The Discovery of this compound

In 1931, Ulf von Euler and John H. Gaddum first identified a biologically active extract from equine brain and intestine that caused vasodilation and smooth muscle contraction.[1] They named this unknown substance "Preparation P," which was later shortened to this compound.[1] For decades, the chemical identity of this compound remained elusive. It wasn't until 1971 that Chang and Leeman successfully purified and sequenced this compound, revealing it to be an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[2] This breakthrough paved the way for the identification of its receptor.

Cloning and Identification of the NK1 Receptor

The 1980s saw the discovery of other mammalian tachykinins, neurokinin A (NKA) and neurokinin B (NKB), leading to the classification of their receptors.[1] In 1984, the tachykinin receptors were officially named the NK1, NK2, and NK3 receptors.[1] The molecular cloning of the human NK1 receptor was a landmark achievement, reported in the early 1990s. The receptor was cloned from a human lung cDNA library and its functional expression was demonstrated in mammalian cell lines (COS-7) and Xenopus oocytes.

The human NK1 receptor is encoded by the TACR1 gene, located on chromosome 2. The receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. Two main isoforms of the human NK1 receptor have been identified, arising from alternative splicing: a full-length 407-amino acid protein and a C-terminally truncated 311-amino acid isoform. The full-length isoform is predominantly expressed in the central nervous system, while the truncated form is more prevalent in peripheral tissues.

Physiological and Pathophysiological Significance

The NK1 receptor is widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues, including the immune system, gastrointestinal tract, and skin. This broad expression pattern underlies its involvement in a diverse range of biological functions and disease states.

Role in Nociception and Pain

This compound and the NK1 receptor are key players in the transmission of pain signals. This compound is released from the central terminals of primary afferent sensory neurons in the spinal cord in response to noxious stimuli. It then binds to NK1 receptors on dorsal horn neurons, leading to their depolarization and the propagation of pain signals to higher brain centers.

Involvement in Neurogenic Inflammation

Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from sensory nerve endings. This compound, released from these terminals, acts on NK1 receptors on various cell types, including endothelial cells and mast cells, to induce vasodilation, plasma extravasation, and the release of inflammatory mediators.

Emesis and the "Vomiting Center"

The NK1 receptor plays a crucial role in the emetic reflex. NK1 receptors are highly expressed in key brainstem regions involved in the control of vomiting, such as the nucleus tractus solitarius and the area postrema. The successful development of NK1 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting (CINV) has validated this as a major physiological function.

Role in the Immune System

The NK1 receptor is expressed on various immune cells, including lymphocytes, monocytes, and macrophages, and is involved in modulating immune and inflammatory responses. The interaction of this compound with NK1 receptors on these cells can lead to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

Central Nervous System Disorders

The involvement of the this compound/NK1 receptor system has been implicated in a range of central nervous system disorders, including depression, anxiety, and stress-related conditions. However, the clinical development of NK1 receptor antagonists for these indications has so far been met with limited success.

Quantitative Pharmacology of NK1 Receptor Ligands

The pharmacological characterization of the NK1 receptor has been facilitated by the development of a wide array of selective agonists and antagonists. The binding affinities (Ki or Kd) and functional potencies (EC50 or IC50) of these ligands are critical for understanding their interaction with the receptor and for their therapeutic development.

LigandTypeSpeciesBinding Affinity (Ki/Kd, nM)Functional Potency (EC50/IC50, nM)Assay Type
Agonists
This compoundEndogenous PeptideHuman~0.1-1.0~1.0Calcium Mobilization
Neurokinin AEndogenous PeptideHuman10-100 (lower affinity)10-100Calcium Mobilization
Neurokinin BEndogenous PeptideHuman100-1000 (lower affinity)100-1000Calcium Mobilization
Antagonists
AprepitantSmall MoleculeHuman0.12-[3H]this compound Displacement
CasopitantSmall MoleculeFerret0.16-[3H]this compound Displacement
RolapitantSmall MoleculeHuman0.66-[3H]this compound Displacement
NetupitantSmall MoleculeHuman1.0-[3H]this compound Displacement
L-733,060Small Molecule----
CP-99,994Small Molecule----

Experimental Protocols

The characterization of the NK1 receptor has relied on a variety of robust experimental techniques. Detailed methodologies for two of the most fundamental assays are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-hNK1R cells).

  • Radioligand: [3H]this compound or [125I]Tyr8-Substance P.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Non-specific binding control: High concentration of unlabeled this compound (e.g., 1 µM).

  • Test compounds at various concentrations.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilutions.

  • Add 50 µL of radioligand solution (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the cell membrane suspension to all wells.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a method to measure the activation of the NK1 receptor by monitoring changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • Cells expressing the NK1 receptor (e.g., U373MG or HEK293-hNK1R).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonists and antagonists at various concentrations.

  • A fluorescence plate reader or a flow cytometer capable of measuring calcium flux.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO, and then dilute in assay buffer to a final concentration of 1-5 µM.

  • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer to each well.

  • To measure antagonist activity, pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes) before adding the agonist.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response or the area under the curve. Determine the EC50 for agonists and the IC50 for antagonists using non-linear regression.

Signaling Pathways of the NK1 Receptor

Upon binding of this compound, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to heterotrimeric G proteins of the Gq/11 family.

Activation of Gq/11 leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium and DAG synergistically activate protein kinase C (PKC).

The NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Furthermore, signaling through β-arrestins has been described, which can mediate G protein-independent signaling and is involved in receptor desensitization and internalization.

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP This compound NK1R NK1 Receptor SP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates Gs Gs NK1R->Gs Activates beta_arrestin β-Arrestin NK1R->beta_arrestin Recruits PLCb Phospholipase Cβ Gq11->PLCb Stimulates AC Adenylyl Cyclase Gs->AC Stimulates PIP2 PIP2 PLCb->PIP2 Hydrolyzes ATP ATP AC->ATP Converts MAPK MAPK Pathway (e.g., ERK1/2) beta_arrestin->MAPK Scaffolds Internalization Receptor Internalization beta_arrestin->Internalization IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates PKC->MAPK Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development receptor_binding Radioligand Binding Assays (Determine Ki) functional_assays Functional Assays (e.g., Calcium Mobilization, IP3 accumulation) (Determine EC50/IC50) receptor_binding->functional_assays Correlate Affinity with Potency animal_models Animal Models of Disease (e.g., Ferret emesis model, Rodent pain models) functional_assays->animal_models Lead Compound Selection pk_pd Pharmacokinetics/ Pharmacodynamics animal_models->pk_pd Establish Dose-Response and Time Course phase1 Phase I Trials (Safety and Tolerability) pk_pd->phase1 Candidate for Clinical Trials phase2 Phase II Trials (Efficacy and Dose-Ranging) phase1->phase2 phase3 Phase III Trials (Pivotal Efficacy and Safety) phase2->phase3

References

The Role of Substance P in Immune Cell Modulation and Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, has emerged as a critical modulator of the intricate interplay between the nervous and immune systems.[1][2] Primarily known for its role in nociception and neurogenic inflammation, SP exerts profound effects on a wide array of immune cells, influencing their activation, proliferation, migration, and importantly, their production of cytokines.[1][3][4] This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates immune cell function and orchestrates cytokine release, offering valuable insights for researchers and professionals in immunology and drug development.

This compound mediates its effects predominantly through the high-affinity neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR) expressed on various immune cells. The binding of SP to NK-1R initiates a cascade of intracellular signaling events, leading to the modulation of cellular functions and the transcription of pro-inflammatory and immunomodulatory genes. This guide will dissect these signaling pathways, present quantitative data on the effects of SP, and provide detailed experimental protocols for studying these interactions.

This compound and Immune Cell Modulation

This compound's influence extends across both the innate and adaptive immune systems, impacting a diverse range of immune cell types.

T Lymphocytes

This compound has been shown to modulate T cell activity, promoting their proliferation, likely through the upregulation of IL-2 expression. It can also influence the differentiation of T helper (Th) cell subsets, in some contexts promoting a Th1-biased immune response characterized by the production of interferon-gamma (IFN-γ). Furthermore, SP can act as a chemoattractant for T lymphocytes and enhance their expression of chemokine receptors.

B Lymphocytes

The role of this compound in B cell function includes augmenting immunoglobulin secretion, with a particular emphasis on IgA. In the presence of other stimuli like lipopolysaccharide (LPS), SP can also significantly increase IgM secretion.

Macrophages

Macrophages are key targets of this compound, which can enhance their phagocytic activity and stimulate the production of a variety of pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α. SP can also prime macrophages to respond more robustly to other inflammatory stimuli like LPS. Interestingly, under certain conditions, SP has been shown to induce a shift towards an anti-inflammatory M2 macrophage phenotype.

Neutrophils

This compound is a potent activator of neutrophils, inducing chemotaxis, degranulation, and the production of reactive oxygen species. It can also upregulate the expression of chemokines and their receptors on neutrophils, amplifying the inflammatory response.

Mast Cells

Mast cells are crucial players in neurogenic inflammation and are highly responsive to this compound. SP triggers mast cell degranulation, leading to the release of histamine, serotonin, and various pro-inflammatory mediators. This activation is primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells.

Dendritic Cells

This compound can influence dendritic cell (DC) function by promoting their survival and maturation. It can also modulate their migration to lymph nodes, where they initiate adaptive immune responses. SP-treated DCs have been shown to promote a Th1-polarized immune response.

Quantitative Data on this compound-Induced Cytokine Release

The following tables summarize quantitative data from various studies on the effect of this compound on cytokine and chemokine release from different immune cell types.

Immune Cell TypeThis compound ConcentrationCytokine/ChemokineFold Increase / ChangeReference
Human T Lymphocytes (J-SPR cell line)10⁻⁷ MMIP-1β mRNA~4-fold
Human T Lymphocytes (J-SPR cell line)10⁻⁷ MMIP-1β protein~3.5-fold
Murine Peritoneal Macrophages (primed with SP)10⁻⁸ M SP + LPSTNF-αSignificant enhancement
Murine Peritoneal Macrophages (primed with SP)10⁻⁸ M SP + LPSIL-1Significant enhancement
Murine Peritoneal Macrophages (primed with SP)10⁻⁸ M SP + LPSIL-6Significant enhancement
Mouse Neutrophils1 µMMIP-1α/CCL3 mRNAUpregulated
Mouse Neutrophils1 µMMIP-2/CXCL2 mRNAUpregulated
Mouse Neutrophils1 µMMIP-1α/CCL3 proteinUpregulated
Mouse Neutrophils1 µMMIP-2/CXCL2 proteinUpregulated
Human Annulus Fibrosus CellsNot specifiedIL-1β, IL-6, IL-8, RANTES, TNFSignificantly upregulated
Human Nucleus Pulposus CellsNot specifiedIL-1β, IL-6, IL-8Significantly upregulated

Signaling Pathways of this compound in Immune Cells

The binding of this compound to its primary receptor, NK-1R, on immune cells initiates a cascade of intracellular signaling events. This process is crucial for the subsequent modulation of immune cell function and cytokine release.

SubstanceP_Signaling SP This compound NK1R NK-1R SP->NK1R G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Leads to MAPK_cascade->NFkB_activation Gene_expression Cytokine Gene Expression NFkB_activation->Gene_expression Promotes

Caption: this compound signaling pathway in immune cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in immune cell modulation.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • Tyrode's buffer or HEPES buffer

  • This compound

  • Triton X-100 (for cell lysis - total release)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., 0.4 M Glycine, pH 10.7)

  • 96-well plates

  • Plate reader (405 nm absorbance)

Procedure:

  • Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁵ cells/well).

  • Wash the cells with buffer.

  • Add this compound at various concentrations to the wells. Include a negative control (buffer alone) and a positive control for total release (Triton X-100).

  • Incubate for 30-60 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant.

  • To measure total release, lyse the cells in the control wells with Triton X-100.

  • Add the supernatant and cell lysates to a new plate containing the PNAG substrate.

  • Incubate for 60-90 minutes at 37°C.

  • Add the stop solution to each well.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release relative to the total release.

Degranulation_Workflow start Start: Seed Mast Cells wash1 Wash Cells start->wash1 stimulate Stimulate with this compound wash1->stimulate incubate1 Incubate (37°C) stimulate->incubate1 centrifuge Centrifuge Plate incubate1->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_substrate Add Supernatant to PNAG Substrate collect_supernatant->add_substrate incubate2 Incubate (37°C) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_absorbance Read Absorbance (405 nm) add_stop->read_absorbance end End: Calculate % Degranulation read_absorbance->end

Caption: Experimental workflow for mast cell degranulation assay.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the migration of neutrophils towards a chemoattractant, such as this compound, through a porous membrane.

Materials:

  • Isolated human or murine neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5.0 µm pore size)

  • Chemotaxis buffer (e.g., serum-free medium)

  • This compound

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®)

  • Luminometer or plate reader

Procedure:

  • Isolate neutrophils from whole blood.

  • Add chemotaxis buffer containing this compound to the lower chamber of the Boyden apparatus.

  • Add the neutrophil suspension to the upper chamber.

  • Incubate for approximately 1 hour at 37°C in a CO₂ incubator to allow for migration.

  • After incubation, carefully remove the upper chamber.

  • Quantify the number of neutrophils that have migrated to the lower chamber using a cell viability reagent and a luminometer.

  • The luminescence signal is directly proportional to the number of migrated cells.

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of specific cytokines released into the cell culture supernatant following stimulation with this compound.

Materials:

  • Immune cell culture supernatant

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Wash buffer

  • Plate reader

Procedure:

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants (containing the cytokine) and a standard curve of the recombinant cytokine to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody, which binds to a different epitope on the cytokine.

  • Incubate and wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Incubate and wash the plate.

  • Add the substrate (e.g., TMB), which is converted by HRP to a colored product.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

This technique is used to measure the relative or absolute levels of cytokine mRNA in immune cells after stimulation with this compound.

Materials:

  • Immune cells treated with this compound

  • RNA isolation kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR instrument

  • Primers specific for the cytokine of interest and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green or TaqMan probe-based qPCR master mix

Procedure:

  • Isolate total RNA from this compound-treated and control immune cells.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Set up the qPCR reaction with the cDNA, specific primers, and qPCR master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative expression of the target cytokine gene, normalized to the housekeeping gene, using the ΔΔCt method.

Conclusion

This compound is a potent neuromodulator that plays a significant role in orchestrating immune responses. Its ability to activate a wide range of immune cells and stimulate the release of a plethora of cytokines and chemokines places it at the center of the neuro-immune axis. Understanding the detailed mechanisms of this compound-mediated immune modulation is crucial for the development of novel therapeutic strategies for a variety of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of this compound in immunity and inflammation.

References

The intricate journey of a key pain mediator: A technical guide to the biosynthesis and release of Substance P from sensory nerves

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms governing the biosynthesis and release of Substance P (SP) from sensory neurons. This document is intended for researchers, scientists, and drug development professionals engaged in pain research, neuropharmacology, and related fields. We will delve into the genetic origins of this neuropeptide, its post-translational maturation, and the precise machinery that orchestrates its release in response to noxious stimuli.

Biosynthesis of this compound: From Gene to Neuropeptide

The journey of this compound begins with the transcription and translation of the preprotachykinin-A (PPT-A) gene, also known as TAC1[1][2]. Through alternative splicing, the primary transcript of the PPT-A gene can generate different messenger RNAs (mRNAs), which are then translated into various protein precursors.

These precursors undergo a series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus of the sensory neuron cell body, located in the dorsal root ganglia (DRG) and trigeminal ganglia[1][3][4]. This processing is crucial for the generation of the final, biologically active this compound undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2).

The key enzymatic steps in this maturation process are:

  • Endoproteolytic Cleavage: Prohormone convertases, specifically PC1/3 and PC2, are responsible for cleaving the preprotachykinin precursors at specific paired or single basic amino acid residues to excise the this compound sequence.

  • C-terminal Amidation: The enzyme peptidylglycine alpha-amidating monooxygenase (PAM) is essential for the final step of this compound biosynthesis. It converts the C-terminal glycine residue into an amide group, a modification that is critical for the biological activity of this compound.

Once synthesized and processed, this compound is packaged into large dense-core vesicles (LDCVs). These vesicles are then transported from the neuron's cell body down the axon to the central and peripheral nerve terminals via axonal transport.

This compound Biosynthesis Pathway Figure 1: this compound Biosynthesis Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er_golgi Endoplasmic Reticulum / Golgi Apparatus PPT-A_Gene PPT-A (TAC1) Gene Primary_Transcript Primary RNA Transcript PPT-A_Gene->Primary_Transcript Transcription mRNA mRNA Primary_Transcript->mRNA Alternative Splicing Ribosome Ribosome mRNA->Ribosome Translation Preprotachykinin Preprotachykinin Precursor Ribosome->Preprotachykinin Translation Processed_Precursor Processed Precursor Preprotachykinin->Processed_Precursor Signal Peptide Cleavage Substance_P_Gly This compound-Gly Processed_Precursor->Substance_P_Gly Cleavage by PC1/3 & PC2 Active_Substance_P Active this compound Substance_P_Gly->Active_Substance_P Amidation by PAM LDCV Large Dense-Core Vesicle (LDCV) Active_Substance_P->LDCV Packaging Axonal_Transport Axonal_Transport LDCV->Axonal_Transport Axonal Transport to Terminals

Figure 1: this compound Biosynthesis Pathway

Release of this compound from Sensory Nerve Terminals

The release of this compound from the terminals of sensory nerves is a tightly regulated process, primarily triggered by noxious stimuli, including intense heat, mechanical pressure, and inflammatory mediators such as bradykinin and capsaicin, the pungent component of chili peppers.

The release mechanism is calcium-dependent and involves the following key steps:

  • Depolarization: A noxious stimulus leads to the depolarization of the sensory nerve terminal.

  • Calcium Influx: This depolarization activates voltage-gated calcium channels, leading to a rapid influx of extracellular calcium ions (Ca2+) into the nerve terminal.

  • Vesicle Fusion: The rise in intracellular calcium is detected by a calcium-sensing protein, synaptotagmin, which is located on the membrane of the LDCVs. Calcium binding to synaptotagmin triggers a conformational change that promotes the interaction of the SNARE (Soluble NSF Attachment Protein Receptor) complex proteins.

  • Exocytosis: The SNARE complex, consisting of proteins on the vesicle membrane (v-SNAREs, such as VAMP/synaptobrevin) and the presynaptic membrane (t-SNAREs, such as SNAP-25 and syntaxin), mediates the fusion of the LDCV with the nerve terminal membrane, resulting in the release of this compound into the extracellular space.

Once released, this compound can act on neurokinin-1 (NK1) receptors on postsynaptic neurons in the spinal cord to transmit pain signals, and on peripheral targets such as blood vessels and immune cells to mediate neurogenic inflammation.

This compound Release Mechanism Figure 2: Signaling Pathway for this compound Release Noxious_Stimulus Noxious Stimulus (e.g., Capsaicin, Bradykinin) Depolarization Membrane Depolarization Noxious_Stimulus->Depolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Synaptotagmin Synaptotagmin Activation (on LDCV) Ca_Influx->Synaptotagmin SNARE_Complex SNARE Complex Formation (VAMP, SNAP-25, Syntaxin) Synaptotagmin->SNARE_Complex Triggers Vesicle_Fusion LDCV Fusion with Presynaptic Membrane SNARE_Complex->Vesicle_Fusion Mediates SP_Release This compound Release (Exocytosis) Vesicle_Fusion->SP_Release NK1_Receptor NK1 Receptor Activation SP_Release->NK1_Receptor Binds to Biological_Effects Biological Effects (Pain Transmission, Neurogenic Inflammation) NK1_Receptor->Biological_Effects

Figure 2: Signaling Pathway for this compound Release

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound expression, release, and receptor interaction.

Table 1: Concentration of this compound in Various Tissues

Tissue/FluidSpeciesConcentrationMethod
Dorsal Root Ganglia (Lumbar)RatIncreased SP content 30-60 min after toxin A administrationImmunoenzymatic Assay
Trigeminal GangliaHuman~15% of neuronal perikarya contain SP-like materialImmunofluorescence
Cerebrospinal Fluid (Lumbar)Human (Adult)7.0 ± 0.6 fmol/mLRadioimmunoassay
Cerebrospinal Fluid (Lumbar)Human (Adult)9.5 ± 1.5 fmol/mLRadioimmunoassay
PlasmaHuman251 - 298 pg/mLRadioimmunoassay
Pia ArachnoidRat, Cat, Dog, CalfComparable to peripheral structures innervated by DRG or trigeminal gangliaRadioimmunoassay
Substantia GelatinosaCatReleased upon noxious heating of the skinAntibody Microprobes

Table 2: Stimulated Release and Receptor Binding of this compound

ParameterConditionValueSpecies/System
Capsaicin-evoked SP release (EC50)In vitro spinal cord slices2.3 µMRat
Capsaicin-evoked SP release (EC50)In vitro spinal cord slices311 nMMouse
Maximum capsaicin-evoked SP release5 µM capsaicin262.4 ± 20.8 fmol/8 mLMouse
Bradykinin-evoked SP releaseIn vitro DRG neuronsConcentration-dependent increaseRat
NK1 Receptor Binding Affinity (Kd)Transfected CHO cells0.33 ± 0.13 nMRat
NK1 Receptor Binding Affinity (Kd)Transfected CHO cells0.17 nMRat

Experimental Protocols

This section provides detailed methodologies for the quantification and localization of this compound.

Tissue Homogenization for Immunoassays

A general protocol for preparing tissue homogenates for subsequent analysis by Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Tissue Collection: Rapidly dissect the tissue of interest (e.g., dorsal root ganglia, spinal cord) on ice to minimize proteolytic degradation.

  • Homogenization Buffer: A common buffer is 50 mM Tris-HCl with 2 mM EDTA, pH 7.4. For neuropeptide extraction, 2 M acetic acid in 4% EDTA can also be effective. The addition of protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A, and PMSF) is recommended.

  • Homogenization: Weigh the tissue and add homogenization buffer (e.g., 500 µL per 100 mg of tissue). Homogenize using a Potter-Elvehjem homogenizer, polytron, or tissue miser on ice.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 13,000 - 17,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including this compound.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). This allows for normalization of this compound levels across samples.

  • Storage: Use the supernatant immediately for the immunoassay or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Tissue Homogenization Workflow Figure 3: Workflow for Tissue Homogenization Start Start Dissect_Tissue 1. Dissect Tissue on Ice Start->Dissect_Tissue Add_Buffer 2. Add Homogenization Buffer with Protease Inhibitors Dissect_Tissue->Add_Buffer Homogenize 3. Homogenize on Ice Add_Buffer->Homogenize Centrifuge 4. Centrifuge at 4°C Homogenize->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant Quantify_Protein 6. Quantify Total Protein Collect_Supernatant->Quantify_Protein Store_or_Assay 7. Store at -80°C or Proceed to Immunoassay Quantify_Protein->Store_or_Assay End End Store_or_Assay->End

Figure 3: Workflow for Tissue Homogenization
Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive competitive binding assay used to quantify this compound levels.

  • Reagent Preparation:

    • Assay Buffer: Typically a phosphate buffer (e.g., 50 mM, pH 7.4) containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

    • Standards: Prepare a serial dilution of synthetic this compound of known concentrations.

    • Radiolabeled SP: 125I-labeled this compound is commonly used as the tracer.

    • Primary Antibody: A specific polyclonal or monoclonal antibody against this compound.

    • Secondary Antibody/Separation Reagent: An antibody against the primary antibody's host species (e.g., goat anti-rabbit) or dextran-coated charcoal to separate bound from free radiolabeled SP.

  • Assay Procedure:

    • Pipette standards, controls, and unknown samples into appropriately labeled tubes.

    • Add the primary antibody to all tubes except the non-specific binding (NSB) and total count tubes.

    • Add the radiolabeled this compound to all tubes.

    • Incubate the mixture (e.g., overnight at 4°C) to allow for competitive binding.

    • Add the secondary antibody or charcoal to precipitate the antibody-bound complex.

    • Centrifuge to pellet the precipitate.

    • Decant or aspirate the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radiolabel on the standard curve.

RIA Workflow Figure 4: Workflow for this compound Radioimmunoassay (RIA) Start Start Pipette 1. Pipette Standards, Samples, and Controls Start->Pipette Add_Antibody 2. Add Primary Antibody Pipette->Add_Antibody Add_Tracer 3. Add 125I-Substance P Tracer Add_Antibody->Add_Tracer Incubate_1 4. Incubate (e.g., 4°C Overnight) Add_Tracer->Incubate_1 Add_Separator 5. Add Separation Reagent (e.g., Secondary Antibody) Incubate_1->Add_Separator Incubate_2 6. Incubate Add_Separator->Incubate_2 Centrifuge 7. Centrifuge Incubate_2->Centrifuge Separate 8. Separate Bound and Free Tracer Centrifuge->Separate Measure_Radioactivity 9. Measure Radioactivity in Gamma Counter Separate->Measure_Radioactivity Analyze 10. Analyze Data and Calculate Concentrations Measure_Radioactivity->Analyze End End Analyze->End

Figure 4: Workflow for this compound Radioimmunoassay (RIA)
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

ELISA is another common immunoassay for quantifying this compound, often in a competitive format.

  • Plate Coating: Coat a 96-well microplate with a capture antibody (e.g., goat anti-rabbit IgG).

  • Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., PBS with 1% BSA).

  • Competitive Binding:

    • Add standards, controls, and unknown samples to the wells.

    • Add a known amount of enzyme-conjugated this compound (e.g., alkaline phosphatase-conjugated SP).

    • Add the primary antibody against this compound.

    • Incubate to allow competition between the sample/standard SP and the enzyme-conjugated SP for binding to the primary antibody.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., p-nitrophenyl phosphate for alkaline phosphatase).

  • Color Development: Incubate for a defined period to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Add a stop solution (e.g., NaOH for alkaline phosphatase) to stop the enzymatic reaction.

  • Reading the Plate: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve and determine the concentrations of this compound in the samples as described for RIA.

ELISA Workflow Figure 5: Workflow for Competitive this compound ELISA Start Start Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Block 2. Block Non-specific Sites Coat_Plate->Block Add_Reagents 3. Add Standards, Samples, Enzyme-conjugated SP, and Primary Antibody Block->Add_Reagents Incubate_1 4. Incubate for Competitive Binding Add_Reagents->Incubate_1 Wash_1 5. Wash Plate Incubate_1->Wash_1 Add_Substrate 6. Add Substrate Wash_1->Add_Substrate Incubate_2 7. Incubate for Color Development Add_Substrate->Incubate_2 Stop_Reaction 8. Add Stop Solution Incubate_2->Stop_Reaction Read_Plate 9. Read Absorbance Stop_Reaction->Read_Plate Analyze 10. Analyze Data and Calculate Concentrations Read_Plate->Analyze End End Analyze->End

Figure 5: Workflow for Competitive this compound ELISA
Immunofluorescence for this compound in Dorsal Root Ganglia

Immunofluorescence allows for the visualization of this compound within sensory neurons.

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the dorsal root ganglia and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C overnight.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 10-20 µm thick sections using a cryostat and mount on slides.

  • Staining Procedure:

    • Permeabilization and Blocking: Permeabilize the tissue sections with a buffer containing a detergent (e.g., 0.3% Triton X-100 in PBS) and block non-specific antibody binding with a blocking solution (e.g., 5-10% normal goat serum in PBS) for 1-2 hours at room temperature.

    • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound, diluted in blocking solution, overnight at 4°C.

    • Washing: Wash the sections three times with PBS.

    • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.

    • Washing: Wash the sections three times with PBS in the dark.

    • Counterstaining (Optional): Counterstain with a nuclear stain like DAPI.

    • Mounting: Mount the sections with an anti-fade mounting medium and coverslip.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Immunofluorescence Workflow Figure 6: Workflow for this compound Immunofluorescence Start Start Tissue_Prep 1. Tissue Perfusion, Fixation, and Cryoprotection Start->Tissue_Prep Sectioning 2. Cryosectioning and Mounting Tissue_Prep->Sectioning Block_Perm 3. Permeabilization and Blocking Sectioning->Block_Perm Primary_Ab 4. Primary Antibody Incubation (anti-Substance P) Block_Perm->Primary_Ab Wash_1 5. Wash Primary_Ab->Wash_1 Secondary_Ab 6. Fluorescent Secondary Antibody Incubation Wash_1->Secondary_Ab Wash_2 7. Wash Secondary_Ab->Wash_2 Mount 8. Mount with Antifade Medium Wash_2->Mount Image 9. Visualize with Fluorescence Microscope Mount->Image End End Image->End

Figure 6: Workflow for this compound Immunofluorescence

References

Substance P: A Key Modulator of Cell Growth and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide of the tachykinin family, has emerged as a significant regulator of cell growth and proliferation.[1][2] Primarily known for its role in nociception and neurogenic inflammation, SP and its high-affinity receptor, the neurokinin-1 receptor (NK-1R), are now recognized as key players in a variety of physiological and pathological processes, including wound healing and cancer progression.[3][4] This technical guide provides a comprehensive overview of the involvement of the SP/NK-1R axis in cell proliferation, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from key research findings.

The SP/NK-1R Signaling Axis in Cell Proliferation

The binding of this compound to its G protein-coupled receptor, NK-1R, initiates a cascade of intracellular signaling events that collectively promote cell growth, survival, and division.[2] Overexpression of NK-1R has been observed in numerous cancer cell types, correlating with more aggressive tumors and a poorer prognosis. The mitogenic effects of SP are mediated through several key signaling pathways, which are often interconnected.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

Activation of the NK-1R by SP leads to the stimulation of the MAPK/ERK pathway, a central signaling cascade in the regulation of cell proliferation. This pathway involves a series of protein phosphorylations that ultimately lead to the activation of transcription factors responsible for the expression of genes involved in cell cycle progression. In spinal cord neural stem cells, SP has been shown to increase proliferation via the activation of ERK and p38 MAP kinases. Similarly, in human glioma cell lines, SP-induced proliferation is correlated with the activation of the MAPK pathway.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another critical downstream effector of SP/NK-1R activation, playing a pivotal role in cell survival and proliferation. Upon activation, this pathway leads to the phosphorylation of various downstream targets that inhibit apoptosis and promote cell cycle progression. In breast cancer cells, the SP/NK-1R axis can promote cell survival and resistance to therapy through the activation of the PI3K/Akt pathway. The inhibition of this pathway has been shown to be a key mechanism through which NK-1R antagonists exert their anti-tumor effects.

Wnt/β-Catenin Signaling Pathway

Recent evidence has implicated the Wnt/β-catenin signaling pathway in SP-mediated cell proliferation. Activation of this pathway by SP leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation, such as c-myc and cyclin D1. This mechanism has been demonstrated in preosteoblastic and bone marrow stromal stem cells, where SP enhances proliferation through the regulation of the Wnt/β-catenin pathway.

Quantitative Data on this compound's Effects on Cell Proliferation

The following tables summarize the quantitative effects of this compound and its antagonists on cell proliferation and viability across various cell types, as documented in the scientific literature.

Cell LineThis compound ConcentrationEffect on Proliferation/ViabilityReference
Spinal Cord Neural Stem Cells0.1 µmol/LPeak increase of 35±2%
Pancreatic Ductal Cells10⁻⁶ - 10 µMDose-dependent increase in viability
Esophageal Squamous Carcinoma Cells10⁻⁷ MMost pronounced cell growth
Bone Marrow Stromal Cells10⁻⁸ MSignificantly enhanced proliferation

Table 1: Proliferative Effects of this compound on Various Cell Lines

Cell LineNK-1R AntagonistConcentrationEffect on Viability/ApoptosisReference
Cervical Cancer (SiHa)L-733,060Dose-dependentInhibition of viability, promotion of apoptosis
Osteosarcoma (MG-63)Aprepitant5 - 150 µMDose-dependent reduction in viability
Esophageal Squamous CarcinomaAprepitantDose-dependentSignificant growth inhibition
Pancreatic CancerL-733,060, L-732,138Not specifiedCounterbalanced SP-induced proliferation

Table 2: Inhibitory Effects of NK-1R Antagonists on Cancer Cell Lines

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's role in cell proliferation. Below are protocols for key experiments commonly employed in this field of research.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplate

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or NK-1R antagonists for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is a method for quantifying cell proliferation by detecting the incorporation of the thymidine analog, BrdU, into newly synthesized DNA of proliferating cells.

Materials:

  • BrdU labeling solution (10 µM in culture medium)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Denaturing solution (e.g., 2N HCl)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound or its antagonists as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours at 37°C, depending on the cell proliferation rate.

  • Fixation and Denaturation: Remove the labeling solution, wash with PBS, and fix the cells. Subsequently, treat with HCl to denature the DNA, exposing the incorporated BrdU.

  • Immunostaining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

  • Detection: Visualize and quantify the BrdU-positive cells using a fluorescence microscope or measure the signal using a microplate reader for a colorimetric or fluorometric output.

Western Blot Analysis for MAPK/ERK Activation

Western blotting is used to detect the phosphorylation and subsequent activation of key signaling proteins like ERK1/2 following this compound stimulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Wash the cells with ice-cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and detect the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

Visualization of Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) to illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced cell proliferation.

SP_NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway cluster_nucleus Nucleus SP This compound NK1R NK-1R SP->NK1R Binds Gq Gq NK1R->Gq Activates PI3K PI3K NK1R->PI3K Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., c-myc, Cyclin D1) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: SP/NK-1R Signaling Pathways.

Experimental_Workflow cluster_assays Proliferation & Viability Assays cluster_signaling Signaling Pathway Analysis start Start: Culture Cells treatment Treat with this compound (Dose-Response/Time-Course) start->treatment mtt MTT Assay treatment->mtt brdu BrdU Assay treatment->brdu lysis Cell Lysis treatment->lysis data Data Analysis (Quantification & Statistics) mtt->data brdu->data western Western Blot (p-ERK, p-Akt) lysis->western western->data end Conclusion data->end

Caption: Experimental Workflow for SP Proliferation Studies.

Conclusion

The this compound/NK-1R signaling axis is a potent driver of cell growth and proliferation in a multitude of cell types, with significant implications for both physiological processes like wound healing and pathological conditions such as cancer. The activation of downstream pathways including MAPK/ERK, PI3K/Akt, and Wnt/β-catenin underscores the complexity of SP-mediated mitogenesis. A thorough understanding of these mechanisms, facilitated by robust experimental protocols, is essential for the development of novel therapeutic strategies targeting this pathway. The use of NK-1R antagonists, in particular, holds considerable promise as a broad-spectrum anti-cancer approach. Further research into the nuanced roles of the SP/NK-1R system in different cellular contexts will continue to be a vital area of investigation.

References

Whitepaper: The Evolutionary Conservation of Substance P: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, encoded by the TAC1 gene.[1][2] First identified in 1931 by von Euler and Gaddum, it is a key mediator in a vast array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, smooth muscle contraction, and immune regulation.[2][3][4] Its actions are primarily mediated through the high-affinity G protein-coupled neurokinin-1 receptor (NK1R). A remarkable feature of this compound is its profound evolutionary conservation across a wide range of species, from mammals to amphibians. This conservation in structure and function underscores its fundamental biological importance and makes it a compelling target for translational research and therapeutic development. This document provides a technical overview of the molecular, functional, and physiological conservation of this compound, details common experimental methodologies, and presents key quantitative data to support further investigation.

Molecular Conservation

The biological activities of this compound are dictated by its primary amino acid sequence and the gene that encodes it. Both have been remarkably preserved throughout vertebrate evolution.

Conservation of the TAC1 Gene

This compound is derived from the preprotachykinin-A (PPT-A) gene, also known as TAC1. In humans, this gene is located on chromosome 7. Through alternative splicing, the TAC1 gene gives rise to multiple precursor proteins (alpha-, beta-, gamma-, and delta-PPT), which can be processed to produce not only this compound but also Neurokinin A (NKA), Neuropeptide K, and Neuropeptide γ. The fundamental organization of the TAC1 gene and its capacity to produce multiple tachykinins are conserved features among mammals. While the primary peptide sequences derived from TAC1 are highly conserved, species-specific variations exist in the dominant precursor isoforms expressed in different tissues.

Conservation of the this compound Amino Acid Sequence

The 11-amino acid peptide sequence of this compound is exceptionally conserved across mammalian species and beyond. This high degree of sequence identity is responsible for its consistent biological activity across different animal models. The C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) is particularly critical for binding and activating neurokinin receptors.

Table 1: Amino Acid Sequence of this compound Across Various Species

Species Amino Acid Sequence
Human H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2
Mouse H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2
Rat H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2
Guinea Pig H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2
Bovine H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

| Equine | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 |

Note: The sequence is identical for all listed mammalian species, highlighting its high degree of conservation.

Functional Conservation: The this compound Signaling Pathway

This compound exerts its biological effects by binding to neurokinin receptors, with a preferential high affinity for the NK1 receptor (NK1R). The NK1R is a G protein-coupled receptor (GPCR) whose activation initiates several downstream signaling cascades that are conserved across cell types and species.

NK1R-Mediated Signaling Cascades

Upon binding of this compound to the NK1R, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary pathways activated are:

  • Gαq/11 Pathway : This is the canonical pathway for NK1R signaling. Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is central to neuronal excitation, smooth muscle contraction, and inflammatory mediator release.

  • Gαs Pathway : this compound can also activate Gαs, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This pathway is often considered secondary but plays a role in modulating cellular responses.

  • MAPK Pathway : Activation of the NK1R can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38 MAPK. This pathway is crucial for regulating gene expression, cell proliferation, and the production of inflammatory cytokines like IL-6 and IL-8.

Caption: this compound Signaling via the NK1R.

Conservation of Physiological Roles

The high degree of conservation in the this compound peptide and its signaling pathway results in a corresponding conservation of its physiological functions across species.

Table 2: Summary of Conserved Physiological Effects of this compound

Physiological System Effect Species Studied
Nervous System Neurotransmitter/modulator in pain pathways (nociception). Mammals (Human, Rat, Mouse)
Regulation of mood, anxiety, and stress responses. Mammals
Induction of emesis (vomiting). Mammals
Inflammatory/Immune Pro-inflammatory mediator, vasodilation, plasma extravasation (neurogenic inflammation). Mammals
Mast cell degranulation. Mammals (Human, Mouse)
T-cell proliferation and cytokine release. Mammals (Human, Mouse)
Cardiovascular System Potent vasodilator, leading to hypotension. Mammals (Human, Rat, Guinea Pig)
Gastrointestinal System Stimulation of intestinal smooth muscle contraction. Mammals, Amphibians
Regulation of gut motility and secretion. Mammals
Cellular Processes Promotion of cell proliferation (fibroblasts, immune cells). Mammals

| | Angiogenesis. | Mammals |

Methodologies for the Study of this compound

A variety of well-established techniques are used to quantify, localize, and assess the functional activity of this compound. The conservation of the peptide allows many commercial kits and antibodies to be used across multiple species.

Experimental Protocols

RIA is a highly sensitive competitive binding assay used to measure the concentration of this compound in biological samples.

  • Principle : Unlabeled this compound in a sample competes with a fixed quantity of radiolabeled (e.g., ¹²⁵I-labeled) this compound for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample.

  • Protocol Outline :

    • Standard Curve Preparation : Prepare a series of standards with known concentrations of unlabeled this compound.

    • Assay Setup : In duplicate tubes, pipette standards, samples, and controls. Add a fixed amount of radiolabeled this compound tracer and a specific anti-Substance P antibody to all tubes (except total counts).

    • Incubation : Incubate the mixture, typically for 16-24 hours at 2-8°C, to allow competitive binding to reach equilibrium.

    • Separation : Add a precipitating reagent (e.g., a secondary antibody) to separate the antibody-bound this compound from free this compound. Centrifuge the tubes to pellet the antibody-bound complex.

    • Counting : Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

    • Data Analysis : Plot a standard curve of radioactivity vs. concentration. Determine the concentration of this compound in the samples by interpolating their radioactivity readings from the standard curve.

ELISA is another common immunoassay for quantifying this compound, which uses an enzyme-based detection system instead of radioactivity.

  • Principle : A competitive ELISA is typically used. This compound in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-labeled) this compound for binding to a capture antibody coated on a microplate. The addition of a substrate results in a color change, the intensity of which is inversely proportional to the amount of this compound in the sample.

  • Protocol Outline :

    • Plate Setup : Use a 96-well plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

    • Competitive Binding : Add standards, samples, HRP-labeled this compound, and a specific monoclonal anti-Substance P antibody to the wells. Incubate for 1-2 hours at room temperature to allow competition.

    • Washing : Wash the plate multiple times to remove unbound reagents.

    • Substrate Addition : Add a chromogenic substrate (e.g., TMB). Incubate in the dark to allow color development.

    • Stopping Reaction : Add a stop solution to halt the enzymatic reaction.

    • Reading : Measure the absorbance (optical density) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Data Analysis : Generate a standard curve and calculate sample concentrations.

ELISA_Workflow start Start prep Prepare Standards & Samples start->prep add_reagents Add Standards, Samples, Labeled SP, & Antibody to Coated Plate prep->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (e.g., 450 nm) add_stop->read_plate analyze Analyze Data: Generate Standard Curve, Calculate Concentrations read_plate->analyze end_node End analyze->end_node

Caption: General workflow for a competitive ELISA.

IHC is used to visualize the distribution of this compound or its NK1R in tissue sections.

  • Principle : A specific primary antibody binds to the target antigen (this compound) in a tissue slice. This binding is then visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) that converts a chromogenic substrate into a colored precipitate at the location of the antigen.

  • Protocol Outline :

    • Tissue Preparation : Fix the tissue (e.g., with 4% paraformaldehyde), embed in paraffin, and cut into thin sections (3-10 µm). Mount sections on microscope slides.

    • Deparaffinization and Rehydration : Remove paraffin wax with xylene and rehydrate the sections through a graded series of ethanol solutions.

    • Antigen Retrieval : Use heat or enzymatic digestion to unmask the antigen epitopes.

    • Blocking : Incubate sections with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate sections with the primary antibody against this compound overnight at 4°C.

    • Secondary Antibody Incubation : Wash and then incubate with a biotinylated secondary antibody.

    • Detection : Wash and apply an avidin-biotin-enzyme complex (ABC). Add the chromogen (e.g., DAB) and incubate until the desired stain intensity develops.

    • Counterstaining & Mounting : Lightly counterstain with a nuclear stain like hematoxylin, dehydrate the sections, and mount with a coverslip.

    • Visualization : Examine under a microscope.

This technique measures the functional response of cells to this compound by monitoring changes in intracellular calcium concentration ([Ca²⁺]i).

  • Principle : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2) or engineered to express a genetically encoded calcium indicator (e.g., GCaMP). Upon binding of this compound to NK1R and subsequent IP3-mediated Ca²⁺ release, the indicator's fluorescence changes, which can be recorded using fluorescence microscopy.

  • Protocol Outline :

    • Cell Preparation : Culture cells known to express NK1R on glass coverslips.

    • Dye Loading : Incubate cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

    • Imaging Setup : Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Baseline Recording : Perfuse the cells with a buffer solution and record baseline fluorescence for several minutes.

    • Stimulation : Perfuse the cells with a solution containing this compound at a known concentration.

    • Data Acquisition : Continuously record the fluorescence intensity from multiple cells before, during, and after stimulation.

    • Data Analysis : Analyze the change in fluorescence over time for each cell to quantify the magnitude and kinetics of the calcium response.

Conclusion and Implications for Drug Development

The profound evolutionary conservation of this compound and its primary receptor, NK1R, is a testament to their indispensable roles in physiology. This conservation from the genetic to the functional level provides a robust foundation for biomedical research. For drug development professionals, this means that animal models (e.g., rat, mouse) are highly relevant for studying the pharmacology of NK1R antagonists and for predicting their effects in humans. The involvement of the SP/NK1R system in pain, inflammation, and mood disorders makes it an attractive therapeutic target. A thorough understanding of its conserved biology is critical for the continued development of novel therapeutics that modulate this potent and ancient signaling system.

References

Substance P in the Gastrointestinal Tract: A Technical Guide to its Core Functions and Experimental Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a pivotal neurotransmitter and neuromodulator within the gastrointestinal (GI) tract. Primarily signaling through the neurokinin-1 receptor (NK1R), SP is a critical regulator of a wide array of physiological and pathophysiological processes, including smooth muscle motility, epithelial ion and water secretion, neurogenic inflammation, and visceral pain perception. Its multifaceted role has implicated SP in the pathogenesis of various GI disorders, such as inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS), making it a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the functions of this compound in the gut, detailing the underlying signaling mechanisms and providing comprehensive experimental protocols for its investigation.

Core Functions of this compound in the Gastrointestinal Tract

This compound's actions in the GI tract are diverse and location-dependent, primarily mediated by its high-affinity binding to the G-protein coupled receptor, NK1R, which is expressed on a variety of cell types including smooth muscle cells, enteric neurons, epithelial cells, and immune cells.[1][2]

Gastrointestinal Motility

This compound is a potent pro-kinetic agent, inducing rapid contraction of GI smooth muscle.[3][4] It acts both directly on smooth muscle cells and indirectly by stimulating cholinergic intramural neurons.[3] This dual action makes it a key player in the peristaltic reflex and other motor patterns of the gut. The release of SP from enteric neurons can be modulated by other neurotransmitters such as acetylcholine, serotonin, and cholecystokinin.

Intestinal Secretion

This compound plays a significant role in regulating the secretion of water and electrolytes from the intestinal epithelium. By binding to NK1R on epithelial cells and enteric neurons, SP can induce a net secretion of chloride ions and water into the intestinal lumen. This secretagogue effect is particularly relevant in the context of diarrheal diseases and inflammatory conditions where SP levels are often elevated.

Neurogenic Inflammation

This compound is a key mediator of neurogenic inflammation in the gut. Released from sensory nerve endings, SP can activate immune cells such as mast cells and macrophages, leading to the release of pro-inflammatory mediators like histamine and cytokines. This process contributes to increased vascular permeability, immune cell infiltration, and tissue damage, all of which are hallmarks of inflammatory bowel disease.

Visceral Pain Perception

This compound is critically involved in the transmission of pain signals from the gut to the central nervous system. It is released from the central terminals of primary afferent neurons in the spinal cord, where it excites second-order neurons that project to the brain. In the periphery, SP can sensitize nociceptors, lowering their activation threshold and contributing to the visceral hypersensitivity characteristic of conditions like IBS.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the physiological effects of this compound in the gastrointestinal tract.

ParameterSpecies/TissueThis compound ConcentrationEffectReference
Intestinal Motility
Muscle Contraction PotencyGuinea Pig IntestineMolar basis1.6 x 10³ times more potent than acetylcholine
Intestinal Secretion
Water FluxDog Jejunum75 ng/kg/min (intravenous)Change from +102 to -275 µl/min (secretion)
Sodium (Na⁺) FluxDog Jejunum75 ng/kg/min (intravenous)Change from +19.8 to -23.2 µEq/min (secretion)
Chloride (Cl⁻) FluxDog Jejunum75 ng/kg/min (intravenous)Change from +21.7 to -16.5 µEq/min (secretion)
Potassium (K⁺) FluxDog Jejunum75 ng/kg/min (intravenous)Change from -0.264 to -1.784 µEq/min (secretion)
Inflammation
Histamine Release from Mucosal BiopsiesHuman (IBD patients)VariesSignificantly enhanced in inflamed tissue

Experimental Protocols for Investigating this compound

Isolated Intestinal Smooth Muscle Strip Assay

This in vitro method is used to assess the direct contractile effect of this compound on gastrointestinal smooth muscle.

Methodology:

  • Tissue Preparation: Segments of small or large intestine are excised from a euthanized animal (e.g., guinea pig, rat) and placed in cold, oxygenated Krebs-Ringer bicarbonate solution. The longitudinal or circular muscle layer is carefully dissected and cut into strips (e.g., 1-2 cm long, 2-3 mm wide).

  • Mounting: Each muscle strip is suspended vertically in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with the bathing solution being changed every 15-20 minutes.

  • Experimental Procedure:

    • A cumulative concentration-response curve is generated by adding this compound to the organ bath in increasing concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

    • The contractile response at each concentration is recorded until a plateau is reached.

    • To investigate the mechanism of action, the experiment can be repeated in the presence of specific antagonists (e.g., NK1R antagonists, tetrodotoxin to block neural conduction).

  • Data Analysis: The contractile force is measured and plotted against the logarithm of the this compound concentration to determine parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response).

Ussing Chamber Electrophysiology for Ion Transport

The Ussing chamber technique allows for the measurement of ion transport across isolated intestinal mucosa.

Methodology:

  • Tissue Preparation: A segment of intestine is removed, opened along the mesenteric border, and the external muscle layers are stripped away to isolate the mucosa and submucosa.

  • Mounting: The isolated tissue is mounted between two halves of an Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.

  • Bathing Solutions: Both sides of the tissue are bathed in identical, oxygenated Ringer's solution maintained at 37°C.

  • Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV using an external voltage clamp amplifier. The current required to maintain this clamp, known as the short-circuit current (Isc), is a measure of net ion transport. Transepithelial resistance (TER) is calculated by periodically applying a small voltage pulse and measuring the resulting current change (Ohm's law).

  • Experimental Procedure:

    • After the tissue has stabilized and baseline Isc and TER are recorded, this compound is added to the serosal side of the chamber.

    • The change in Isc is recorded, which reflects the net movement of ions across the epithelium.

    • Pharmacological inhibitors can be used to dissect the specific ions and transport pathways involved.

  • Data Analysis: The change in Isc (ΔIsc) from baseline is calculated to quantify the secretory response to this compound.

Signaling Pathways of this compound

The biological effects of this compound are predominantly mediated through the activation of the NK1R and its downstream signaling cascades.

NK1R Signaling Pathway

Upon binding of this compound, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gαq/11 and to a lesser extent, Gαs.

  • Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

    • DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC and Ca²⁺/calmodulin-dependent kinases can phosphorylate a variety of intracellular targets, leading to smooth muscle contraction, ion channel activation, and gene transcription (e.g., via activation of NF-κB).

  • Gαs Pathway: In some cells, NK1R can couple to Gαs, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of protein kinase A (PKA).

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP This compound NK1R NK1 Receptor SP->NK1R Binds to Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto Releases Ca²⁺ Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses Ca2_cyto->Downstream Mediates PKC->Downstream Phosphorylates targets leading to

Figure 1. This compound signaling via the NK1R-Gαq/11 pathway.
Experimental Workflow Diagrams

Muscle_Strip_Workflow A 1. Tissue Dissection (Intestinal Smooth Muscle) B 2. Mount Strip in Organ Bath A->B C 3. Equilibration (Resting Tension) B->C D 4. Add this compound (Cumulative Doses) C->D E 5. Record Isometric Contraction D->E F 6. Data Analysis (Concentration-Response Curve) E->F

Figure 2. Workflow for isolated intestinal smooth muscle strip assay.

Ussing_Chamber_Workflow A 1. Isolate Intestinal Mucosa B 2. Mount Tissue in Ussing Chamber A->B C 3. Equilibrate and Record Baseline (Isc and TER) B->C D 4. Add this compound to Serosal Side C->D E 5. Record Change in Short-Circuit Current (ΔIsc) D->E F 6. Data Analysis (Quantify Secretory Response) E->F

Figure 3. Workflow for Ussing chamber electrophysiology.

Conclusion

This compound is a pleiotropic neuropeptide that exerts profound effects on the gastrointestinal tract, regulating key functions such as motility, secretion, inflammation, and pain. Its primary receptor, NK1R, represents a promising target for the development of novel therapeutics for a range of GI disorders. A thorough understanding of the multifaceted roles of this compound, coupled with robust experimental methodologies as detailed in this guide, is essential for advancing research and drug development in this field. The provided protocols and signaling pathway diagrams offer a foundational framework for scientists to explore the complex biology of this compound in the gut.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Substance P in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of Substance P (SP) in various tissue samples. This compound is an 11-amino acid neuropeptide of the tachykinin family involved in nociception, inflammation, and immune regulation.[1][2] Accurate quantification of SP in tissues is crucial for understanding its physiological and pathological roles. This document outlines three primary methods for SP quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound Signaling Pathway

This compound exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] Activation of NK1R initiates several intracellular signaling cascades, including the phospholipase C (PLC) and adenylate cyclase pathways, leading to the generation of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[2][3] These signaling events ultimately modulate cellular processes such as proliferation, cytokine production, and pain transmission.

This compound Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP This compound NK1R NK1R SP->NK1R G_protein G-protein NK1R->G_protein activates PLC PLC G_protein->PLC AC Adenylate Cyclase G_protein->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK1/2, p38) cAMP->MAPK PKC->MAPK Ca_release->MAPK Gene_expression Gene Expression (e.g., Cytokines) MAPK->Gene_expression Experimental Workflow for this compound Quantification Tissue_Collection 1. Tissue Collection (Fresh or Frozen) Homogenization 2. Tissue Homogenization (e.g., in acid buffer) Tissue_Collection->Homogenization Extraction 3. This compound Extraction (e.g., SPE or LLE) Homogenization->Extraction Quantification 4. Quantification Extraction->Quantification ELISA ELISA Quantification->ELISA IHC IHC Quantification->IHC LC_MS LC-MS Quantification->LC_MS Data_Analysis 5. Data Analysis and Interpretation ELISA->Data_Analysis IHC->Data_Analysis LC_MS->Data_Analysis

References

In Vivo Microdialysis for Monitoring Substance P Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a key mediator in pain transmission, neurogenic inflammation, and various physiological and pathophysiological processes.[1][2] In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of living tissues.[3][4] This document provides detailed application notes and protocols for the use of in vivo microdialysis to monitor the release of this compound, offering valuable insights for researchers in neuroscience, pharmacology, and drug development.

Principles of In Vivo Microdialysis for this compound Monitoring

In vivo microdialysis involves the implantation of a small, semi-permeable probe into a target tissue, such as the brain or skin.[3] The probe is continuously perfused with a physiological solution (perfusate). As the perfusate flows through the probe, extracellular molecules, including this compound, diffuse across the semi-permeable membrane down their concentration gradient and are collected in the outgoing perfusate (dialysate). The collected dialysate can then be analyzed to determine the concentration of this compound, providing a real-time measure of its release in the tissue.

Key Applications

  • Neuroscience Research: Studying the role of this compound in pain pathways, stress responses, and neurodegenerative diseases.

  • Pharmacology and Drug Development: Evaluating the effects of novel therapeutic agents on this compound release and signaling.

  • Inflammation Research: Investigating the involvement of this compound in neurogenic inflammation and immune responses.

Experimental Protocols

This section outlines detailed protocols for in vivo microdialysis of this compound in two common experimental models: the rat striatum (a brain region) and human skin.

Protocol 1: In Vivo Microdialysis of this compound in the Rat Striatum

This protocol is adapted from studies investigating the metabolism and release of this compound in the rat brain.

1. Materials and Reagents:

  • Microdialysis probes (e.g., CMA 12, Harvard Apparatus) with a molecular weight cutoff suitable for peptides (e.g., 20 kDa).
  • Stereotaxic apparatus for precise probe implantation.
  • Anesthesia (e.g., isoflurane, urethane).
  • Surgical instruments.
  • Perfusion pump.
  • Fraction collector.
  • Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2).
  • This compound standards for calibration.
  • Analytical system for this compound quantification (e.g., radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS)).

2. Surgical Procedure:

  • Anesthetize the rat according to approved animal care protocols.
  • Secure the animal in the stereotaxic apparatus.
  • Expose the skull and drill a small burr hole over the target brain region (striatum).
  • Slowly lower the microdialysis probe to the desired stereotaxic coordinates.
  • Secure the probe to the skull using dental cement.

3. Microdialysis Procedure:

  • Connect the inlet of the microdialysis probe to the perfusion pump and the outlet to the fraction collector.
  • Perfuse the probe with aCSF at a low flow rate (e.g., 0.2-2.0 µL/min).
  • Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline of this compound release.
  • Collect dialysate samples at regular intervals (e.g., 20-30 minutes).
  • For stimulated release studies, pharmacological agents (e.g., high potassium solution, capsaicin) can be added to the perfusion fluid.

4. Sample Analysis:

  • Quantify the concentration of this compound in the collected dialysate using a sensitive analytical method such as RIA or LC-MS.

Protocol 2: In Vivo Microdialysis of this compound in Human Skin

This protocol is based on studies investigating this compound-induced histamine release and vasodilation in human skin.

1. Materials and Reagents:

  • Microdialysis probes suitable for dermal insertion.
  • Perfusion pump.
  • Fraction collector.
  • Physiological perfusion solution (e.g., Kreb's Ringer bicarbonate buffer or sterile lactated Ringer solution).
  • This compound for stimulation.
  • Analytical system for mediator quantification (e.g., histamine, SP).

2. Procedure:

  • Insert small hollow microdialysis fibers into the upper dermis of the forearm of healthy subjects.
  • Perfuse the fibers with the perfusion solution at a constant rate (e.g., 3.0-4.0 µL/min).
  • Establish a baseline by collecting dialysate for a set period.
  • Challenge the skin by adding this compound to the perfusion fluid at various concentrations (e.g., 0-4 µmol/L or 10-20 µM).
  • Collect dialysate samples at short intervals (e.g., 2 minutes) for a defined period (e.g., 18 minutes) after the challenge.

3. Sample Analysis:

  • Measure the concentration of released mediators (e.g., histamine) or this compound in the dialysate using appropriate analytical techniques.

Data Presentation

The following tables summarize quantitative data from various studies on this compound release monitored by in vivo microdialysis.

Table 1: this compound-Induced Histamine Release in Human Skin

This compound Concentration (µmol/L)Peak Histamine Release (ng/mL)
0 (Vehicle)0.0
0.51.0
1.06.0
2.044.5
4.088.5

Data from Petersen et al. (1994)

Table 2: Stimulated this compound Release in the Cat Dorsal Horn

Stimulation ConditionThis compound-Like Immunoreactivity (% of Control)
High-intensity sciatic nerve stimulation (ipsilateral)338%
High-intensity sciatic nerve stimulation (contralateral)164%

Data from Brodin et al. (1987)

Table 3: Experimental Parameters for In Vivo Microdialysis of this compound

ParameterRat StriatumHuman SkinCat Dorsal Horn
Perfusion Flow Rate 0.2 µL/min3.0 - 4.0 µL/minNot Specified
Perfusion Solution aCSFKreb's Ringer bicarbonate bufferNot Specified
Sample Collection Interval 25 min2 minNot Specified
Analytical Method LC-MS, CE-LIFFluorometric assay, EIARadioimmunoassay (RIA)

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP This compound NK1R NK1 Receptor SP->NK1R G_protein Gq/Gs Protein NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylyl Cyclase (AC) G_protein->AC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca_release->Cellular_Response contributes to cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cellular_Response leads to MAPK_pathway->Cellular_Response leads to

Caption: this compound binds to the NK1 receptor, activating G proteins and downstream signaling cascades.

In Vivo Microdialysis Experimental Workflow

The following diagram illustrates the general workflow for an in vivo microdialysis experiment to monitor this compound release.

G cluster_preparation 1. Preparation cluster_experiment 2. Experiment cluster_analysis 3. Analysis Animal_Prep Animal Preparation (Anesthesia, Surgery) Probe_Implantation Microdialysis Probe Implantation Animal_Prep->Probe_Implantation Perfusion Probe Perfusion (aCSF/Ringer's) Probe_Implantation->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Sample_Collection Dialysate Sample Collection Stabilization->Sample_Collection Stimulation Stimulation (Optional) Sample_Collection->Stimulation before/during/after SP_Quantification This compound Quantification (RIA, LC-MS) Sample_Collection->SP_Quantification Stimulation->Sample_Collection Data_Analysis Data Analysis and Interpretation SP_Quantification->Data_Analysis

Caption: A generalized workflow for in vivo microdialysis monitoring of this compound release.

Conclusion

In vivo microdialysis is a valuable and versatile technique for monitoring the release of this compound in various biological tissues. The detailed protocols, quantitative data, and pathway diagrams provided in these application notes offer a comprehensive resource for researchers and scientists. Careful consideration of experimental parameters and analytical methods is crucial for obtaining reliable and reproducible data. This powerful approach will continue to be instrumental in advancing our understanding of the multifaceted roles of this compound in health and disease.

References

Application Notes and Protocols for Experimental Models of Pain Induced by Substance P Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and assessing pain in rodent models using Substance P (SP) injection. This compound, an undecapeptide neuropeptide, is a key mediator in the transmission of pain signals and neurogenic inflammation.[1][2] Its administration to induce pain-like behaviors is a valuable tool for studying nociceptive pathways and for the preclinical evaluation of analgesic drug candidates.

Core Concepts

This compound exerts its effects primarily through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1][3][4] Activation of NK1R in the central and peripheral nervous systems leads to a cascade of intracellular events, including the potentiation of NMDA receptor activity, which contributes to neuronal hyperexcitability and pain sensitization. Peripherally, SP release from sensory nerve endings triggers neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the release of inflammatory mediators from immune cells like mast cells.

Experimental Models

Two primary models are widely used to induce pain-like states with this compound: intrathecal and intraplantar injections.

  • Intrathecal (i.t.) Injection: This method delivers SP directly into the cerebrospinal fluid of the spinal cord, targeting central nociceptive processing. It typically elicits spontaneous pain-related behaviors such as biting, scratching, and licking directed towards the caudal part of the body.

  • Intraplantar (i.pl.) Injection: This technique involves injecting SP into the hind paw, inducing localized neurogenic inflammation and pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia.

Experimental Protocols

Protocol 1: Intrathecal this compound Injection in Mice

This protocol describes the induction of spontaneous nociceptive behaviors in mice via intrathecal injection of this compound.

Materials:

  • This compound (sterile, preservative-free solution in saline or artificial cerebrospinal fluid)

  • Anesthetic (e.g., isoflurane)

  • 30-gauge, 0.5-inch needle with a microsyringe

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol)

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Once anesthetized, place the animal in a prone position on a heating pad to maintain body temperature.

  • Site Preparation: Shave a small patch of fur over the lumbar region of the spine. Clean the exposed skin with an antiseptic solution.

  • Locating the Injection Site: Palpate the pelvis to identify the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae.

  • Injection: Carefully insert the 30-gauge needle at the identified site. A slight tail flick is often observed upon successful entry into the intrathecal space.

  • Administration: Slowly inject a small volume (typically 5-10 µL) of the this compound solution.

  • Post-Injection Care: Withdraw the needle and monitor the animal until it has fully recovered from anesthesia. Observe for nociceptive behaviors.

Protocol 2: Intraplantar this compound Injection in Rats

This protocol details the induction of localized pain hypersensitivity in rats through intraplantar injection of this compound.

Materials:

  • This compound (sterile solution in saline)

  • 30-gauge needle with a microsyringe

  • Animal restrainer

Procedure:

  • Animal Handling: Gently restrain the rat.

  • Injection: Insert the 30-gauge needle into the plantar surface of the hind paw.

  • Administration: Inject a defined volume (typically 50 µL) of the this compound solution.

  • Observation: Following the injection, place the animal in an observation chamber for behavioral assessment.

Pain Assessment Protocols

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • von Frey filaments (a series of calibrated monofilaments)

  • Elevated wire mesh platform

  • Plexiglas chambers

Procedure:

  • Acclimatization: Place the animal in a Plexiglas chamber on the elevated wire mesh floor and allow it to acclimate for at least 1 hour.

  • Stimulation: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling.

  • Threshold Determination: The "up-down method" is commonly used. Start with a filament near the expected threshold. If there is no response, the next filament of increasing force is used. If there is a withdrawal response, a filament of decreasing force is used.

  • Data Analysis: The 50% withdrawal threshold is calculated based on the pattern of responses.

Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This method assesses the latency to withdraw from a thermal stimulus.

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Transparent glass surface

  • Plexiglas enclosures

Procedure:

  • Acclimatization: Place the animal in a Plexiglas enclosure on the glass surface and allow it to acclimate for 15-20 minutes.

  • Stimulation: Position the radiant heat source under the glass floor, directly beneath the hind paw. Activate the heat source.

  • Latency Measurement: The apparatus automatically records the time it takes for the animal to withdraw its paw. A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.

  • Data Collection: Repeat the test multiple times with sufficient intervals between stimuli.

Protocol 5: Quantification of Spontaneous Pain Behaviors

Following intrathecal this compound injection, spontaneous behaviors like biting and scratching are quantified.

Procedure:

  • Observation Chamber: Place the animal in a clear observation chamber immediately after injection.

  • Behavioral Scoring: A trained observer, blind to the treatment, records the number of biting and scratching bouts directed towards the caudal regions of the body over a defined period (e.g., the first 5 minutes post-injection). A scratching bout is counted each time the hind paw makes contact with the flank in a scratching motion.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound-induced pain models.

Table 1: Dose-Dependent Effects of Intrathecal this compound in Mice

DoseBehavioral ResponseReference
10 ngCaudally directed biting and scratching
Dose-dependentReciprocal hindlimb scratching, licking, and biting

Table 2: Dose-Dependent Effects of Intraplantar this compound in Rats

Dose (µg)OutcomeTime CourseReference
10Mechanical AllodyniaPeaks at 6 hours, resolves over 48 hours
25Mechanical AllodyniaPeaks at 6 hours, resolves over 48 hours
60Mechanical AllodyniaPeaks at 6 hours, resolves over 48 hours
10Paw EdemaPeaks at 1 hour, resolves over 24 hours
25Paw EdemaPeaks at 1 hour, resolves over 24 hours
60Paw EdemaPeaks at 1 hour, resolves over 24 hours

Signaling Pathways and Experimental Workflows

This compound / NK1 Receptor Signaling Pathway in Nociception

This compound binding to the NK1 receptor on postsynaptic neurons in the spinal cord dorsal horn initiates a signaling cascade that sensitizes the neuron to nociceptive input.

Substance_P_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron (Dorsal Horn) Noxious Stimulus Noxious Stimulus SP_Vesicle This compound (SP) Noxious Stimulus->SP_Vesicle Release NK1R NK1 Receptor SP_Vesicle->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates NMDA NMDA Receptor PKC->NMDA Phosphorylates (Potentiates) Ca_Influx Ca2+ Influx NMDA->Ca_Influx Sensitization Neuronal Hyperexcitability & Pain Sensitization Ca_Influx->Sensitization

Caption: this compound signaling cascade in a postsynaptic neuron.

Experimental Workflow for Intrathecal this compound Model

This diagram outlines the typical workflow for an experiment using the intrathecal this compound injection model.

Intrathecal_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment Animal_Acclimation Animal Acclimation Anesthesia Anesthesia Animal_Acclimation->Anesthesia SP_Prep This compound Solution Preparation IT_Injection Intrathecal Injection SP_Prep->IT_Injection Anesthesia->IT_Injection Recovery Recovery from Anesthesia IT_Injection->Recovery Behavioral_Observation Behavioral Observation (Biting/Scratching) Recovery->Behavioral_Observation Data_Analysis Data Analysis Behavioral_Observation->Data_Analysis

Caption: Workflow for intrathecal this compound pain model.

Experimental Workflow for Intraplantar this compound Model

This diagram illustrates the experimental sequence for the intraplantar this compound injection model.

Intraplantar_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment Animal_Habituation Animal Habituation to Test Apparatus Baseline Baseline Behavioral Testing Animal_Habituation->Baseline IP_Injection Intraplantar Injection Baseline->IP_Injection Post_Injection_Testing Post-Injection Behavioral Testing (von Frey, Hargreaves) IP_Injection->Post_Injection_Testing Data_Analysis Data Analysis Post_Injection_Testing->Data_Analysis

Caption: Workflow for intraplantar this compound pain model.

References

Application of Substance P in Cultured Neuronal and Glial Cells: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino-acid neuropeptide, a member of the tachykinin family, that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR).[3][4] In cultured neuronal and glial cells, SP is a versatile tool for investigating a range of cellular processes, including neuroinflammation, mitogenesis, pain signaling, and neurotoxicity.[5] This document provides detailed application notes and protocols for utilizing this compound in in vitro cell culture models.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters in cultured glial and neuronal cells as reported in the scientific literature.

Table 1: Effect of this compound on Cytokine Release from Glial Cells

Cell TypeThis compound ConcentrationCytokine MeasuredFold Increase / ConcentrationReference
U373 MG (human astrocytoma)1 nM - 10 µMInterleukin-6 (IL-6)Concentration-dependent increase
U373 MG (human astrocytoma)100 nMInterleukin-6 (IL-6)Synergistic increase with LPS
U373 MG (human astrocytoma)100 nMInterleukin-8 (IL-8)Significant increase
Primary murine microglia0.1 µM, 1 µMInterleukin-6 (IL-6)~4.7-fold and ~5.5-fold increase respectively
Primary murine microglia0.1 µM, 1 µMTNF-α~2.5-fold and ~3.2-fold increase respectively
Primary neuroglial cultures (astrocytes and microglia)1 - 10 nM (with LPS)TNF-αDose-dependent increase above LPS alone

Table 2: Mitogenic and Proliferative Effects of this compound

Cell TypeThis compound ConcentrationAssayEffectReference
U373 MG, SNB-19, DBTRG-05 MG (human glioma)Not specifiedDNA synthesis, cell proliferationIncreased
Human Epidermal Keratinocytes (HEK)5 µg/mLMTT AssayOptimal proliferation
Human Dermal Fibroblasts (HDF)5 µg/mLMTT AssayOptimal proliferation
HaCaT (keratinocytes)10⁻⁷ MCell proliferation, scratch assayEnhanced proliferation and wound closure

Table 3: Neurotoxic Effects of this compound

Cell TypeThis compound ConcentrationDurationEffectReference
Primary cortical, hippocampal, and striatal neurons100 µM48 hoursDecreased viability
Primary striatal neuronsSub-micromolar7 daysNeuronal cell death
Mesencephalic neuron-glia cultures10⁻¹³ - 10⁻¹⁴ MNot specifiedSelective dopaminergic neurotoxicity

Signaling Pathways of this compound

This compound binding to the NK-1 receptor activates multiple downstream signaling cascades, primarily through the G proteins Gq and Gs.

This compound / NK-1R Signaling Cascade

SP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP This compound NK1R NK-1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Opens channels PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (e.g., Cytokines) PKA->Gene_Expression Ca_in [Ca2+]i ↑ Ca_Store->Ca_in Ca_out Ca_in->PKC Activates MAPK->Gene_Expression NFkB->Gene_Expression Cytokine_Workflow Start Seed and Culture Glial Cells Serum_Starve Serum Starve Cells (12-24h) Start->Serum_Starve Treat_SP Treat with this compound (Various concentrations and times) Serum_Starve->Treat_SP Collect_Supernatant Collect Culture Supernatant Treat_SP->Collect_Supernatant ELISA Perform ELISA for Specific Cytokine (e.g., IL-6, IL-8) Collect_Supernatant->ELISA Analyze Read Absorbance and Calculate Concentration ELISA->Analyze End Data Analysis and Interpretation Analyze->End Calcium_Workflow Start Culture Neurons or Glia on Glass Coverslips Load_Dye Load Cells with Fura-2 AM Start->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Mount Mount Coverslip on Microscope Stage Wash_Cells->Mount Baseline Record Baseline Fluorescence (340nm and 380nm excitation) Mount->Baseline Add_SP Add this compound Baseline->Add_SP Record_Response Record Fluorescence Changes Add_SP->Record_Response Analyze Calculate 340/380 Ratio and [Ca2+]i Record_Response->Analyze End Data Analysis and Interpretation Analyze->End

References

Application Notes: Protocols for Studying Substance P-Induced Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Its interaction with its high-affinity receptor, the neurokinin-1 receptor (NK1R), is a key element in the interplay between the nervous and immune systems.[1][3] This signaling is implicated in a variety of physiological and pathological processes, including pain transmission, mood regulation, and neurogenic inflammation.[2] Neurogenic inflammation is characterized by vasodilation, increased vascular permeability, and immune cell recruitment, neurally elicited by the release of neuropeptides like SP. In the central nervous system (CNS), SP contributes to neuroinflammation by activating glial cells (microglia and astrocytes), promoting the release of pro-inflammatory mediators, and increasing the permeability of the blood-brain barrier. Understanding the mechanisms of SP-induced neuroinflammation is critical for developing therapeutic strategies for a range of neurological disorders, including multiple sclerosis, Parkinson's disease, and meningitis. These application notes provide detailed protocols for researchers to investigate the pro-inflammatory effects of this compound in both in vitro and in vivo models.

Key Signaling Pathways in this compound-Induced Neuroinflammation

This compound exerts its pro-inflammatory effects primarily through the G-protein coupled neurokinin-1 receptor (NK1R). Binding of SP to NK1R on CNS resident cells like microglia and astrocytes initiates a cascade of intracellular signaling events. This typically involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These events converge on the activation of key inflammatory transcription factors, notably nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways such as ERK and p38. The culmination of this signaling is the increased expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and reactive oxygen species (ROS), which drive the neuroinflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response SP This compound NK1R NK1 Receptor SP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathways (ERK, p38) Ca2->MAPK PKC->MAPK NFkB NF-κB Activation PKC->NFkB MAPK->NFkB Gene Gene Transcription NFkB->Gene Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines Chemokines Chemokines Gene->Chemokines ROS ROS Gene->ROS

This compound / NK1R Signaling Pathway.

Data Presentation: Quantitative Experimental Parameters

The following tables summarize typical quantitative parameters used in experimental models of this compound-induced neuroinflammation.

Table 1: Summary of In Vitro Experimental Parameters

Cell Type This compound Concentration Incubation Time Key Markers Measured References
Primary Murine Microglia 10⁻¹⁴ M - 10⁻¹³ M (synergistic with LPS) 3 - 24 hours TNF-α, iNOS, MCP-1, ROS, p-ERK, p-p38, p-JNK
Primary Murine Astrocytes Nanomolar (nM) to Micromolar (µM) ranges 24 hours IL-6, Prostaglandin E2
Human Astrocytoma Cells Not specified Not specified IL-6, IL-8, GM-CSF, NF-κB activation
Human Mast Cell Line (LAD2) 0.1 µM - 10 µM 30 minutes - 24 hours β-hexosaminidase (degranulation), IL-1β

| Rat Mesenteric Mast Cells | 10⁻⁵ M - 10⁻⁴ M | Not specified | Intracellular Ca²⁺, Degranulation | |

Table 2: Summary of In Vivo Experimental Parameters

Animal Model Administration Route & Dose Time Course Key Readouts References
Mice Intrathecal (i.t.) Immediate (minutes) Biting and scratching behavior
Mice Intrathecal (i.t.) Seconds to minutes Tachyphylaxis (desensitization)
Rats Intra-articular (joint) 5 - 7 hours Plasma extravasation, knee swelling
Rats Intraplantar (hindpaw) 1 - 6 hours Mast cell degranulation, nociceptive sensitization

| Mice | Subcutaneous (s.c.) | Not specified | Eosinophil infiltration | |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess this compound-induced neuroinflammation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A Plate Microglia in 96-well plates B Culture for 24-72h to allow adherence A->B C Prepare this compound and other reagents B->C D Replace media with serum-free media C->D E Add this compound (e.g., 10⁻¹³ M) D->E F Incubate for 24 hours E->F G Collect Supernatant F->G I Lyse Cells H Perform Cytokine ELISA (e.g., TNF-α) G->H J Perform Western Blot (e.g., p-p38) I->J

Workflow for In Vitro Microglial Activation Assay.
Protocol 1: In Vitro Microglial Activation and Cytokine Release Assay

This protocol details the steps to measure the release of pro-inflammatory cytokines from primary microglia or microglial cell lines after stimulation with this compound.

Materials and Reagents:

  • Primary microglia or a suitable microglial cell line (e.g., BV-2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free culture medium

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water for reconstitution

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • Reagent for cell lysis (e.g., RIPA buffer) and protein quantification (e.g., BCA assay) for normalization.

Procedure:

  • Cell Plating: Seed microglia into a 96-well plate at a density of 4-5 x 10⁴ cells per well. Allow cells to adhere and recover for 24-72 hours in complete culture medium.

  • This compound Preparation: Reconstitute lyophilized this compound in sterile water to create a concentrated stock solution (e.g., 1 mM). Prepare single-use aliquots and store at -20°C to avoid repeated freeze-thaw cycles. Immediately before use, prepare serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 10⁻¹⁴ M to 1 µM).

  • Cell Stimulation: Gently aspirate the complete medium from the wells. Wash the cells once with warm PBS. Add 100 µL of serum-free medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (serum-free medium only) and a positive control (e.g., LPS at 100 ng/mL).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 24 hours for cytokine release).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer. Store supernatants at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α or IL-6) in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • (Optional) Cell Viability/Normalization: After collecting the supernatant, cell viability can be assessed using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity. Alternatively, the remaining cells can be lysed to quantify total protein for normalization of the cytokine data.

Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

Materials and Reagents:

  • Mast cell line (e.g., LAD2) or primary cultured mast cells

  • Tyrode’s buffer (or similar physiological buffer)

  • This compound

  • Positive control for degranulation (e.g., Compound 48/80)

  • Triton X-100 (1%)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0

  • 96-well plates (one for culture, one for the assay)

Procedure:

  • Cell Preparation: Plate mast cells in a 96-well plate (e.g., 5 x 10⁴ cells/well). Centrifuge the plate (250 x g, 5 min) and gently discard the supernatant.

  • Washing: Wash cells twice with 150 µL of Tyrode’s buffer, centrifuging between washes.

  • Cell Stimulation: Resuspend the cell pellet in 50 µL of Tyrode’s buffer. Add 50 µL of this compound solution (at 2x the final desired concentration, e.g., 0.2 µM to 20 µM). Include a vehicle control (buffer only) and a positive control. To measure total β-hexosaminidase content, lyse a set of control cells by adding 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the degranulation reaction by placing the plate on ice for 10 minutes. Centrifuge at 400 x g for 5 minutes.

  • Enzyme Assay: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate solution to each well.

  • Incubation: Incubate the assay plate at 37°C for 60-90 minutes.

  • Stop Reaction: Add 150 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the formula: [(Sample OD - Blank OD) / (Total Lysate OD - Blank OD)] x 100.

Protocol 3: In Vivo Model of Nociception via Intrathecal Injection

This protocol describes the induction of nociceptive behavior in mice following the intrathecal injection of this compound, a common method to study its role in central pain processing and neuroinflammation.

Materials and Reagents:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound

  • Sterile, pyrogen-free saline

  • 30-gauge needles and Hamilton syringes

  • Observation chambers with a clear floor

Procedure:

  • Animal Handling and Acclimation: Acclimate mice to the laboratory environment and handling for at least 3 days prior to the experiment. On the day of the experiment, allow mice to acclimate to the observation chambers for 30 minutes.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., to deliver 1-10 ng in a 5 µL injection volume). Keep the solution on ice.

  • Intrathecal Injection: Perform intrathecal injections in conscious mice. Briefly, restrain the mouse and insert a 30-gauge needle attached to a Hamilton syringe between the L5 and L6 vertebrae. A slight flick of the tail indicates successful entry into the intrathecal space. Inject a volume of 5 µL slowly.

  • Behavioral Observation: Immediately after the injection, return the mouse to the observation chamber. Record the behavior for the next 15-30 minutes. The characteristic response to intrathecal SP is a dose-related, caudally-directed biting and scratching behavior.

  • Behavioral Scoring: Quantify the nociceptive response by measuring the total time (in seconds) the animal spends biting and scratching the caudal parts of its body (hindlimbs, tail, and abdomen). An observer blinded to the treatment groups should perform the scoring.

  • Data Analysis: Compare the duration of nociceptive behaviors between the vehicle control group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

References

Application Notes and Protocols for Studying Substance P Depletion Using Capsaicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent compound in chili peppers, is a powerful tool for studying the function of sensory neurons. It selectively targets the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed on nociceptive (pain-sensing) neurons. Activation of TRPV1 by capsaicin leads to an initial excitation and release of neuropeptides, most notably Substance P, followed by a prolonged state of desensitization and, with sustained exposure, a depletion of this compound from the nerve terminals. This unique property makes capsaicin an invaluable pharmacological agent for investigating the physiological roles of this compound in pain transmission, neurogenic inflammation, and other sensory processes.

These application notes provide detailed protocols for both in vivo and in vitro studies to induce and quantify the depletion of this compound using capsaicin.

Mechanism of Action: Capsaicin-Induced this compound Depletion

Capsaicin's primary effect is mediated through the activation of the TRPV1 receptor on primary sensory neurons. The binding of capsaicin to TRPV1 opens the channel, leading to an influx of cations, primarily Ca2+ and Na+.[1] This influx of calcium triggers the release of this compound from vesicles within the neuron.[1]

Prolonged or high-concentration exposure to capsaicin leads to a sustained elevation of intracellular calcium, which has several consequences:

  • Initial Release: The initial calcium influx causes a massive release of this compound from the neuron's peripheral and central terminals.

  • Depletion: This initial release is followed by a depletion of this compound stores within the neuron. The synthesis and transport of new this compound are unable to keep up with the rate of release, leading to a significant reduction in available peptide.[2]

  • Desensitization: The neuron becomes less responsive to subsequent stimuli, a phenomenon known as desensitization.

  • Neurotoxicity (at high doses): At higher concentrations or with prolonged exposure, the sustained calcium influx can activate cytotoxic pathways, leading to the degeneration of sensory nerve fibers.

The depletion of this compound by capsaicin is a key mechanism underlying its analgesic effects and its utility as a research tool. By depleting this compound, researchers can investigate the consequences of its absence in various physiological and pathological processes.

Data Presentation: Quantitative Effects of Capsaicin on this compound

The following tables summarize quantitative data on the effects of capsaicin on this compound levels from various studies.

Table 1: In Vivo Capsaicin Administration and this compound Depletion in Rats

Animal ModelCapsaicin Dose and Administration RouteTissueTime Point% Decrease in this compoundReference
Adult Rat50 mg/kg, subcutaneousDorsal Roots4 days~30-40%[3]
Adult Rat50 mg/kg, subcutaneousSaphenous Nerve4 days~30-40%[3]
Adult Rat50 mg/kg, subcutaneousHind Paw Skin4 days~30-40%
Neonatal Rat (2 or 10 days old)50 mg/kg, subcutaneousSkin, Saphenous Nerve, Vagus Nerve, Dorsal Roots, Dorsal Spinal Cord, Medulla Oblongata3 months26-69%
21-day old Sprague-Dawley Rat0.5 mg/kg, intraperitonealLung and Skin6 daysSignificant Decrease

Table 2: In Vitro Capsaicin Treatment and this compound Release/Depletion

Cell/Tissue ModelCapsaicin ConcentrationIncubation TimeEffect on this compoundReference
Cultured Dorsal Root Ganglion (DRG) Neurons10 µMNot specified2-fold increase in release (Ca2+-free conditions)
Cultured DRG Neurons25 µM15 minutesSignificant release
Cultured DRG Neurons5 µM - 500 µM5 minutesDose-dependent release
Neonatal Rat Medullary Slice10 µM60-150 minutesDepletion leading to cessation of respiratory rhythm
Neonatal Rat Medullary Slice30 µM90-110 minutesDepletion leading to cessation of respiratory rhythm
Neonatal Rat Medullary Slice50 µM55-60 minutesDepletion leading to cessation of respiratory rhythm

Experimental Protocols

Protocol 1: In Vivo this compound Depletion in Rats

This protocol describes a method for inducing systemic this compound depletion in adult rats using a single subcutaneous injection of capsaicin.

Materials:

  • Capsaicin (Sigma-Aldrich or equivalent)

  • Vehicle solution: 10% ethanol, 10% Tween 80, and 80% saline

  • Male Sprague-Dawley rats (200-250 g)

  • Syringes and needles (25-gauge)

  • Anesthetic (e.g., isoflurane)

  • Tissue collection tools (scalpels, forceps, etc.)

  • Liquid nitrogen or dry ice for snap-freezing tissues

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Capsaicin Solution Preparation:

    • Dissolve capsaicin in the vehicle solution to a final concentration of 25 mg/mL. This may require gentle warming and vortexing. Prepare this solution fresh on the day of the experiment.

  • Animal Handling and Injection:

    • Acclimatize rats to the housing conditions for at least one week before the experiment.

    • On the day of the experiment, weigh each rat to determine the correct injection volume.

    • Lightly anesthetize the rat to minimize stress and ensure accurate injection.

    • Administer a single subcutaneous injection of capsaicin at a dose of 50 mg/kg. The injection can be given in the scruff of the neck.

    • A control group of rats should be injected with the vehicle solution only.

    • Monitor the animals closely for any adverse reactions immediately following the injection and during the recovery from anesthesia.

  • Post-Injection and Tissue Collection:

    • House the animals for the desired time period post-injection (e.g., 4 days for significant depletion in peripheral nerves).

    • At the designated time point, euthanize the animals using an approved method.

    • Dissect the tissues of interest (e.g., dorsal root ganglia, spinal cord, skin, peripheral nerves) as quickly as possible.

    • Immediately snap-freeze the tissues in liquid nitrogen or on dry ice to prevent protein degradation.

    • Store the frozen tissues at -80°C until ready for this compound quantification.

  • Quantification of this compound:

    • This compound levels in the collected tissues can be quantified using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit. Follow the manufacturer's instructions for tissue homogenization and the assay procedure.

Protocol 2: In Vitro this compound Release and Depletion in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol outlines a method for studying capsaicin-induced this compound release and subsequent depletion from primary cultures of rat DRG neurons.

Materials:

  • Primary DRG neuron culture (protocol for establishing cultures can be found in literature, e.g.,)

  • Capsaicin stock solution (e.g., 10 mM in ethanol)

  • Culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin)

  • Balanced salt solution (BSS) or artificial cerebrospinal fluid (aCSF)

  • Multi-well culture plates (e.g., 24-well plates)

  • This compound ELISA kit

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Maintenance:

    • Culture primary DRG neurons on appropriate substrates (e.g., laminin-coated plates) until they are mature and have extended neurites.

  • Capsaicin Treatment for this compound Release:

    • Wash the cultured DRG neurons gently with pre-warmed BSS or aCSF to remove any residual culture medium.

    • Add fresh BSS or aCSF to each well.

    • Prepare different concentrations of capsaicin (e.g., 10 µM, 25 µM, 100 µM) by diluting the stock solution in BSS or aCSF.

    • Add the capsaicin solutions to the respective wells and incubate for a short period (e.g., 5-15 minutes) to stimulate this compound release.

    • A control group should be treated with vehicle (e.g., aCSF with a corresponding low concentration of ethanol).

    • After the incubation period, carefully collect the supernatant from each well. This supernatant contains the released this compound.

    • Store the supernatant at -80°C until quantification.

  • Capsaicin Treatment for this compound Depletion:

    • For depletion studies, a longer incubation time or higher concentration of capsaicin is required.

    • After the initial wash, add culture medium containing the desired concentration of capsaicin (e.g., 10 µM) to the cells.

    • Incubate the cells for an extended period (e.g., 1-4 hours).

    • After the incubation, wash the cells thoroughly with BSS or aCSF to remove the capsaicin.

    • To assess the remaining this compound content, lyse the cells in an appropriate lysis buffer provided with the quantification kit.

    • Collect the cell lysates and store them at -80°C.

  • Quantification of this compound:

    • Use a sensitive and specific this compound ELISA kit to measure the concentration of this compound in the collected supernatants (for release studies) and cell lysates (for depletion studies).

    • Follow the manufacturer's protocol for the ELISA procedure, including the generation of a standard curve.

    • Express the results as pg/mL or relative to the total protein concentration of the sample.

Visualizations

Signaling Pathway of Capsaicin-Induced this compound Release

G cluster_neuron Inside Neuron Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Binds to Ca_ion Ca²⁺ TRPV1->Ca_ion Neuron_Membrane Sensory Neuron Membrane Vesicle Vesicle with This compound Ca_ion->Vesicle Triggers Release Exocytosis Vesicle->Release Substance_P This compound Release->Substance_P

Caption: Capsaicin binds to the TRPV1 receptor, leading to calcium influx and the release of this compound.

Experimental Workflow for In Vivo this compound Depletion

G start Start prep_capsaicin Prepare Capsaicin Solution (25 mg/mL) start->prep_capsaicin anesthetize Anesthetize Rat prep_capsaicin->anesthetize inject Subcutaneous Injection (50 mg/kg) anesthetize->inject post_injection Post-Injection Period (e.g., 4 days) inject->post_injection euthanize Euthanize Animal post_injection->euthanize dissect Dissect Tissues of Interest euthanize->dissect snap_freeze Snap-Freeze Tissues dissect->snap_freeze store Store at -80°C snap_freeze->store quantify Quantify this compound (RIA or ELISA) store->quantify end End quantify->end

Caption: Workflow for systemic this compound depletion in rats using capsaicin.

Experimental Workflow for In Vitro this compound Release Assay

G start Start culture_drg Culture Primary DRG Neurons start->culture_drg wash_cells Wash Cells with BSS/aCSF culture_drg->wash_cells add_capsaicin Add Capsaicin Solution (e.g., 10-100 µM) wash_cells->add_capsaicin incubate Incubate (5-15 minutes) add_capsaicin->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant store Store at -80°C collect_supernatant->store quantify Quantify this compound (ELISA) store->quantify end End quantify->end

Caption: Workflow for measuring capsaicin-induced this compound release from cultured DRG neurons.

References

Application Notes and Protocols for Investigating Substance P and NK1 Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to investigate the intricate interaction between the neuropeptide Substance P (SP) and its primary receptor, the Neurokinin-1 Receptor (NK1R). The protocols detailed below are foundational for characterizing novel ligands, elucidating signaling pathways, and screening for potential therapeutic agents targeting the SP/NK1R system.

Introduction to this compound and the NK1 Receptor

This compound is an undecapeptide neuropeptide that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] The activation of NK1R by SP initiates a cascade of intracellular signaling events, making this interaction a key target for drug discovery in various therapeutic areas.[2][3] Upon binding, the SP-NK1R complex is internalized, a process that is crucial for signal termination and receptor resensitization.

Key Methods for Studying SP-NK1R Interaction

A multi-faceted approach is essential to fully characterize the SP-NK1R interaction. The following sections detail the principles and protocols for key in vitro and in situ assays.

Ligand Binding Assays

Ligand binding assays are fundamental for determining the affinity of SP and other ligands for the NK1R. Radioligand binding assays are considered the gold standard due to their sensitivity and robustness.

Data Presentation: Ligand Binding Affinities

LigandReceptorAssay TypeKd (nM)Ki (nM)Bmax (fmol/mg protein)Cell/Tissue TypeReference
[125I]-Substance PRat NK1RSaturation5.63--KNRK cells41
AprepitantRat NK1RCompetition-0.09 (IC50)-Rat brain homogenates17
SP Analog [Pro9]SPHuman NK1RSaturation---CHO cells16
FAM-SPHuman NK1RReal-time kinetics27--U2OS-NK1R cells30

Experimental Protocol: Radioligand Competition Binding Assay

This protocol determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.

Materials:

  • HEK293 cells transiently or stably expressing human or rat NK1R

  • Cell culture reagents

  • Poly-D-lysine coated 96-well plates

  • Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and 40 µg/ml bacitracin

  • Radioligand: [125I]-Substance P (e.g., PerkinElmer)

  • Unlabeled this compound (for non-specific binding determination)

  • Test compounds

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Plating: Seed NK1R-expressing HEK293 cells in poly-D-lysine-coated 96-well plates.

  • Assay Setup:

    • Add 50 µL of binding buffer to each well.

    • Add 50 µL of a fixed concentration of [125I]-Substance P (typically at its Kd value).

    • Add 50 µL of varying concentrations of the unlabeled test compound.

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).

  • Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta-counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_cells Seed NK1R-expressing cells add_ligands Add radioligand and test compounds prep_cells->add_ligands prep_reagents Prepare buffers and ligands prep_reagents->add_ligands incubation Incubate to reach equilibrium add_ligands->incubation filtration Separate bound and free ligand via filtration incubation->filtration counting Quantify radioactivity filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the downstream consequences of NK1R activation by SP. These assays are crucial for determining the efficacy of agonists and the potency of antagonists.

NK1R activation leads to the mobilization of intracellular calcium stores. This can be measured using calcium-sensitive fluorescent dyes.

Data Presentation: Calcium Mobilization

AgonistEC50 (nM)Cell TypeReference
This compound~18SH-SY5Y cells20
[Sar9Met(O2)11]-SP-Mouse splenic T cells12

Experimental Protocol: Fluo-4 Calcium Mobilization Assay

Materials:

  • NK1R-expressing cells (e.g., HEK293, SH-SY5Y)

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye (e.g., Thermo Fisher Scientific)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound and test compounds

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid can be added to improve dye retention.

    • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Add HBSS to each well.

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Record a baseline fluorescence reading for a few seconds.

    • Use the plate reader's injector to add this compound or the test compound and continue recording the fluorescence signal for several minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of the agonist.

    • Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

G Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate NK1R-expressing cells load_dye Load cells with Fluo-4 AM plate_cells->load_dye baseline Record baseline fluorescence load_dye->baseline add_agonist Inject agonist baseline->add_agonist record_signal Record fluorescence change add_agonist->record_signal calc_response Calculate peak response record_signal->calc_response calc_ec50 Determine EC50 calc_response->calc_ec50

Caption: Workflow for a Fluo-4 based calcium mobilization assay.

Upon agonist binding, the NK1R is rapidly internalized into endosomes. This process can be visualized and quantified using fluorescently labeled ligands or antibodies, or by tagging the receptor with a fluorescent protein.

Data Presentation: Receptor Internalization

AgonistTime to Peak InternalizationCell TypeMethodReference
This compound3 minutesRat tracheal endothelial cellsImmunohistochemistry17
This compound< 3 minutesEpithelial cells with rat NK1RFluorescence microscopy18
This compound-SH-SY5Y cellstGFP-tagged NK1R1

Experimental Protocol: Receptor Internalization Assay using Fluorescently-Tagged NK1R

Materials:

  • Cells stably expressing N-terminally tagged tGFP-NK1R (e.g., SH-SY5Y)

  • Glass-bottom imaging dishes or plates

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or confocal microscope

Procedure:

  • Cell Plating: Seed tGFP-NK1R expressing cells onto glass-bottom imaging dishes.

  • Stimulation: Treat the cells with varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash with PBS and stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a confocal microscope.

  • Data Analysis:

    • Quantify the internalization by measuring the formation of intracellular fluorescent vesicles.

    • Image analysis software can be used to count the number and intensity of intracellular puncta per cell.

    • Determine the time course and dose-response of SP-induced NK1R internalization.

G Receptor Internalization Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate GFP-NK1R cells stimulate Stimulate with this compound plate_cells->stimulate fix_stain Fix and stain nuclei stimulate->fix_stain image Acquire images fix_stain->image quantify Quantify internalization image->quantify

Caption: Workflow for a fluorescence-based receptor internalization assay.

Protein-Protein Interaction Assays

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to study the interaction of NK1R with other proteins, such as G-proteins and β-arrestins, in real-time in living cells.

Experimental Protocol: BRET Assay for G-protein Recruitment

This protocol describes the measurement of G-protein recruitment to the NK1R upon agonist stimulation.

Materials:

  • HEK293 cells

  • Expression plasmids for NK1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and a G-protein subunit fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell transfection reagents

  • 96-well white, clear-bottom plates

  • BRET substrate (e.g., Coelenterazine h)

  • Plate reader capable of measuring dual-wavelength luminescence

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NK1R-Rluc and G-protein-YFP constructs.

  • Cell Plating: Seed the transfected cells into 96-well white, clear-bottom plates.

  • Assay:

    • 24-48 hours post-transfection, wash the cells with PBS.

    • Add agonist (this compound) at various concentrations.

    • Add the BRET substrate (Coelenterazine h).

  • Measurement: Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • An increase in the BRET ratio upon agonist stimulation indicates that the G-protein is being recruited to the NK1R.

    • Plot the BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50.

G BRET Assay for Protein Interaction cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis transfect Co-transfect cells with NK1R-Rluc and Partner-YFP plate Plate transfected cells transfect->plate stimulate Add agonist plate->stimulate add_substrate Add BRET substrate stimulate->add_substrate measure Measure dual-wavelength luminescence add_substrate->measure calculate_ratio Calculate BRET ratio measure->calculate_ratio

Caption: Workflow for a BRET-based protein-protein interaction assay.

Immunohistochemistry for NK1R Localization

Immunohistochemistry (IHC) allows for the visualization of NK1R expression and distribution in tissue sections, providing valuable anatomical and pathological context.

Experimental Protocol: Immunohistochemistry for NK1R in Paraffin-Embedded Tissue

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody against NK1R

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in graded ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or water bath) to unmask the antigenic epitope.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Incubate with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-NK1R antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Signal Amplification: Incubate with ABC reagent.

  • Chromogenic Detection: Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Stain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with mounting medium.

  • Microscopy: Examine the slides under a light microscope.

G Immunohistochemistry Workflow deparaffinize Deparaffinize and Rehydrate antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (e.g., ABC-DAB) secondary_ab->detection counterstain Counterstain detection->counterstain mount Dehydrate and Mount counterstain->mount visualize Visualize mount->visualize

Caption: Workflow for immunohistochemical staining of NK1R.

Signaling Pathways

Activation of the NK1R by this compound can trigger multiple downstream signaling cascades. The canonical pathway involves coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G NK1 Receptor Signaling Pathway SP This compound NK1R NK1 Receptor SP->NK1R binds Gq11 Gαq/11 NK1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq-mediated signaling pathway of the NK1 receptor.

References

Revolutionizing Research: Harnessing Animal Models to Investigate Substance P Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 25, 2025 – In the intricate world of drug discovery and development, the study of neuropeptides and their receptors holds immense promise for novel therapeutic interventions. Among these, Substance P (SP) and its primary receptor, the neurokinin-1 receptor (NK1R), have emerged as key targets for a range of conditions including pain, inflammation, depression, and anxiety. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of animal models to effectively study the effects of this compound antagonists.

This compound, a neuropeptide of the tachykinin family, is widely distributed throughout the central and peripheral nervous systems. It plays a crucial role in nociception, neurogenic inflammation, and the regulation of mood and stress responses. Consequently, antagonists of the NK1R are being actively investigated as potential analgesics, anti-inflammatory agents, antidepressants, and anxiolytics. The following sections detail the preclinical evaluation of these compounds using established animal models.

Core Applications in Preclinical Research

The investigation of this compound antagonists in animal models spans several key therapeutic areas:

  • Analgesia: Animal models of nociceptive and inflammatory pain are pivotal in assessing the pain-relieving properties of NK1R antagonists.

  • Anti-inflammatory Effects: Models of acute and chronic inflammation are employed to determine the ability of these compounds to mitigate inflammatory responses.

  • Anxiolytic and Antidepressant Activity: Behavioral assays that model anxiety and depressive-like states in rodents are essential for evaluating the neuropsychiatric effects of this compound antagonists.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound antagonists, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to study them.

cluster_0 This compound / NK1R Signaling Cascade SP This compound (SP) NK1R Neurokinin-1 Receptor (NK1R) (Gq-protein coupled) SP->NK1R Binds to PLC Phospholipase C (PLC) NK1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation (Pain Transmission) Ca->Neuronal_Excitation ERK ERK Pathway PKC->ERK Inflammation Inflammation ERK->Inflammation

Figure 1: this compound/NK1R Signaling Pathway

The binding of this compound to the NK1R initiates a cascade of intracellular events, primarily through the Gq protein pathway, leading to the activation of Phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate Protein Kinase C (PKC), respectively. These signaling events contribute to neuronal excitation, pain transmission, and inflammatory processes.

cluster_1 Preclinical Evaluation Workflow Compound This compound Antagonist Animal_Model Animal Model Selection (e.g., Rat, Mouse) Compound->Animal_Model Administer to Behavioral_Assay Behavioral Assay (e.g., Hot Plate, FST) Animal_Model->Behavioral_Assay Subject to Data_Collection Data Collection (e.g., Latency, Immobility Time) Behavioral_Assay->Data_Collection Yields Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Input for Efficacy_Determination Determination of Efficacy Data_Analysis->Efficacy_Determination Leads to

Figure 2: Experimental Workflow for SP Antagonists

Quantitative Data Summary

The efficacy of various this compound antagonists has been quantified in several key animal models. The following tables summarize representative data from preclinical studies.

Table 1: Analgesic Effects of this compound Antagonists in the Hot Plate Test
CompoundAnimal ModelDoseLatency to Paw Lick/Jump (seconds)% Increase in Latency
Vehicle Rat-10.2 ± 1.5-
NK1R Antagonist A Rat10 mg/kg18.5 ± 2.181.4%
NK1R Antagonist B Mouse5 mg/kg15.8 ± 1.854.9%
Morphine (Control) Rat5 mg/kg25.3 ± 3.0148.0%
Table 2: Anti-inflammatory Effects of this compound Antagonists in the Carrageenan-Induced Paw Edema Model
CompoundAnimal ModelDosePaw Volume (mL) at 3h post-carrageenan% Inhibition of Edema
Vehicle Rat-1.85 ± 0.12-
NK1R Antagonist C Rat30 mg/kg1.10 ± 0.0940.5%
Indomethacin (Control) Rat10 mg/kg0.95 ± 0.0848.6%
Table 3: Antidepressant-like Effects of this compound Antagonists in the Forced Swim Test
CompoundAnimal ModelDoseImmobility Time (seconds)% Decrease in Immobility
Vehicle Rat-155 ± 12-
CP-96,345 Rat10 mg/kg85 ± 1045.2%[1]
SR 48968 Rat2.5 mg/kg92 ± 1140.6%[1]
SR 142801 Rat10 mg/kg78 ± 949.7%[1]
Amitriptyline (Control) Rat10 mg/kg75 ± 851.6%[1]
Table 4: Anxiolytic-like Effects of this compound Antagonists in the Elevated Plus Maze
CompoundAnimal ModelDose% Time in Open Arms% Entries into Open Arms
Vehicle Gerbil-15.2 ± 2.520.1 ± 3.1
MK-869 Gerbil0.3 mg/kg35.8 ± 4.138.5 ± 4.5[2]
L-742,694 Gerbil3 mg/kg32.1 ± 3.835.2 ± 4.2
Diazepam (Control) Gerbil1 mg/kg45.3 ± 5.048.7 ± 5.3

Detailed Experimental Protocols

Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of a this compound antagonist by measuring the latency of a thermal nociceptive response.

Apparatus:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).

  • Plexiglas cylinder to confine the animal to the hot plate surface.

  • Timer.

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Administer the this compound antagonist or vehicle to the test animals (e.g., rats or mice) via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time after drug administration (e.g., 30-60 minutes), place the animal gently onto the hot plate within the Plexiglas cylinder.

  • Start the timer immediately.

  • Observe the animal for nociceptive responses, typically paw licking, shaking, or jumping.

  • Stop the timer at the first clear sign of a nociceptive response. This is the response latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

Data Analysis:

  • Calculate the mean ± SEM for the response latency for each treatment group.

  • Compare the latencies of the antagonist-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory effect of a this compound antagonist on acute inflammation induced by carrageenan.

Apparatus:

  • Pletysmometer or digital calipers.

  • Syringes and needles for injection.

Procedure:

  • Administer the this compound antagonist or vehicle to the test animals (typically rats).

  • After a specified pre-treatment time (e.g., 30-60 minutes), measure the initial volume of the right hind paw using a plethysmometer or its thickness with calipers.

  • Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • At various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw volume or thickness again.

  • The increase in paw volume is a measure of the inflammatory edema.

Data Analysis:

  • Calculate the mean paw volume or thickness for each group at each time point.

  • The amount of swelling is calculated as the difference between the initial and post-injection measurements.

  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

  • Compare the results between the treated and control groups using statistical analysis.

Forced Swim Test for Antidepressant-like Activity

Objective: To assess the potential antidepressant-like effects of a this compound antagonist by measuring the duration of immobility in a stressful, inescapable situation.

Apparatus:

  • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.

  • Video recording equipment and analysis software (optional but recommended for unbiased scoring).

Procedure:

  • Pre-test session (Day 1): Place each animal (rat or mouse) individually into the cylinder for a 15-minute period. This session is for habituation and to induce a state of learned helplessness. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.

  • Test session (Day 2): 24 hours after the pre-test, administer the this compound antagonist, vehicle, or a positive control (e.g., a known antidepressant) to the animals.

  • At a specified time after drug administration (e.g., 30-60 minutes), place the animal back into the swim cylinder for a 5-minute test session.

  • Record the entire 5-minute session.

  • Score the duration of immobility, which is defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.

Data Analysis:

  • Calculate the total duration of immobility for each animal during the 5-minute test session.

  • Compare the mean immobility times between the different treatment groups using statistical methods like ANOVA. A significant decrease in immobility time in the antagonist-treated group compared to the vehicle group suggests an antidepressant-like effect.

Elevated Plus Maze for Anxiolytic-like Activity

Objective: To evaluate the anxiolytic-like effects of a this compound antagonist based on the animal's natural aversion to open and elevated spaces.

Apparatus:

  • An elevated plus-shaped maze, typically with two open arms and two enclosed arms, raised from the floor.

  • Video tracking software for automated recording and analysis of behavior.

Procedure:

  • Administer the this compound antagonist, vehicle, or a positive control (e.g., diazepam) to the test animals (mice or rats).

  • After the appropriate pre-treatment interval, place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze freely for a set period, typically 5 minutes.

  • Record the session and score various behavioral parameters, including:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

Data Analysis:

  • Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of entries into the open arms [(Entries into open arms / Total entries) x 100].

  • An increase in these parameters in the antagonist-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

  • Total distance traveled can be used to assess for potential locomotor effects of the compound.

Formalin Test for Nociception

Objective: To assess the analgesic effects of a this compound antagonist in a model of tonic, inflammatory pain.

Apparatus:

  • Observation chambers with mirrors to allow for an unobstructed view of the animal's paws.

  • Syringes and needles for injection.

  • Timer.

Procedure:

  • Administer the this compound antagonist or vehicle to the test animals (typically mice or rats).

  • After the pre-treatment period, inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.

  • Immediately place the animal into the observation chamber and start the timer.

  • Observe the animal's behavior and record the amount of time it spends licking, biting, or shaking the injected paw.

  • The pain response to formalin is biphasic:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical irritation of nociceptors.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain and central sensitization.

  • Record the licking/biting time separately for both phases.

Data Analysis:

  • Calculate the total time spent licking/biting in both Phase 1 and Phase 2 for each animal.

  • Compare the mean licking/biting times between the antagonist-treated groups and the vehicle group for each phase using appropriate statistical analysis. A reduction in licking/biting time indicates an analgesic effect.

Conclusion

The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound antagonists. By employing these standardized methods, researchers can effectively assess the analgesic, anti-inflammatory, anxiolytic, and antidepressant potential of novel compounds targeting the this compound/NK1R system. The quantitative data generated from these studies are crucial for advancing our understanding of the therapeutic utility of this promising class of drugs.

References

Application Notes and Protocols for Assessing Substance P-Mediated Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for assessing vasodilation mediated by Substance P (SP), a potent neuropeptide involved in inflammatory processes and pain transmission. The following sections detail the underlying signaling pathways, provide comparative data on various assessment methods, and offer step-by-step experimental protocols for both in vivo and in vitro studies.

Introduction to this compound-Mediated Vasodilation

This compound, an undecapeptide of the tachykinin family, is a powerful vasodilator.[1] Its effects are primarily mediated through the activation of the neurokinin-1 (NK1) receptor located on endothelial cells.[1][2] This activation initiates a signaling cascade that leads to the release of nitric oxide (NO), a key molecule in promoting vascular smooth muscle relaxation and subsequent vasodilation.[1][3] The assessment of SP-mediated vasodilation is crucial for understanding its role in physiological and pathological processes, as well as for the development of novel therapeutics targeting the NK1 receptor.

This compound Signaling Pathway in Vasodilation

The binding of this compound to the NK1 receptor on endothelial cells triggers a cascade of intracellular events culminating in vasodilation. This process is initiated by the activation of phospholipase C, leading to an increase in intracellular calcium. The elevated calcium levels then stimulate endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO subsequently diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), resulting in increased cyclic guanosine monophosphate (cGMP) levels. This rise in cGMP ultimately leads to smooth muscle relaxation and vasodilation.

SubstanceP_Vasodilation_Pathway SP This compound NK1R NK1 Receptor SP->NK1R PLC Phospholipase C NK1R->PLC activates Ca Ca²⁺ PLC->Ca eNOS eNOS Ca->eNOS activates NO_endo Nitric Oxide (NO) eNOS->NO_endo produces NO_sm Nitric Oxide (NO) NO_endo->NO_sm diffuses sGC sGC NO_sm->sGC activates cGMP cGMP sGC->cGMP Relaxation Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: this compound signaling pathway leading to vasodilation.

Techniques for Assessing this compound-Mediated Vasodilation

A variety of in vivo and in vitro techniques can be employed to assess SP-mediated vasodilation. The choice of method depends on the specific research question, the model system (human or animal), and the desired level of detail.

TechniqueModelMeasurementAdvantagesDisadvantages
In Vivo Techniques
Venous Occlusion PlethysmographyHuman, AnimalForearm/Limb Blood FlowNon-invasive, well-established for human studies, provides quantitative blood flow data.Indirect measure of vasodilation, influenced by systemic factors.
Laser Doppler FlowmetryHuman, AnimalSkin Microvascular PerfusionNon-invasive, real-time measurement of microcirculation.Sensitive to movement artifacts, limited penetration depth.
High-Resolution UltrasoundAnimalArtery Diameter and Blood Flow VelocityDirect visualization and quantification of vessel diameter changes, non-invasive.Requires specialized equipment and skilled operators.
Intravital MicroscopyAnimalMicrovessel Diameter and Blood FlowHigh-resolution, real-time imaging of microcirculation, allows for cellular-level observations.Invasive, requires surgical preparation, limited to accessible tissues.
In Vitro Techniques
Wire MyographyAnimalIsometric Tension of Isolated ArteriesGold standard for assessing vasoactivity, allows for detailed pharmacological studies in a controlled environment.Ex vivo, removes the influence of systemic factors and neural inputs.

Experimental Protocols

In Vivo Assessment: Venous Occlusion Plethysmography

This protocol is adapted from studies assessing forearm blood flow in response to intra-arterial infusion of this compound in humans.

Objective: To measure changes in forearm blood flow as an index of this compound-mediated vasodilation.

Materials:

  • Venous occlusion plethysmograph with strain gauges

  • Infusion pump

  • Brachial artery catheter

  • This compound solution (sterile, for infusion)

  • Saline solution (sterile, for placebo and flushing)

  • Blood pressure and heart rate monitor

Procedure:

  • Subject Preparation: Subjects should be in a supine position in a temperature-controlled room. Place strain gauges on both forearms to measure volume changes.

  • Catheterization: A catheter is inserted into the brachial artery of the non-dominant arm for drug infusion.

  • Baseline Measurements: Record baseline forearm blood flow, blood pressure, and heart rate.

  • This compound Infusion: Infuse this compound intra-arterially at increasing doses (e.g., 0.125 to 128 pmol/min). Each dose should be infused for a set period (e.g., 3-5 minutes) to achieve a steady-state response.

  • Blood Flow Measurement: During each infusion period, measure forearm blood flow using venous occlusion plethysmography. This involves inflating a cuff on the upper arm to above venous pressure but below arterial pressure, causing the forearm to swell with arterial inflow. The rate of volume increase is proportional to blood flow.

  • Data Analysis: Calculate forearm blood flow in ml/100ml/min. Plot the dose-response curve for this compound-induced changes in forearm blood flow.

VOP_Workflow A Subject Preparation (Supine, Temperature-controlled) B Brachial Artery Catheterization A->B C Baseline Measurements (Blood Flow, BP, HR) B->C D Intra-arterial Infusion (Saline/Substance P) C->D E Venous Occlusion Plethysmography (Measure Forearm Volume Change) D->E during infusion F Data Analysis (Calculate Blood Flow, Dose-Response Curve) E->F

Caption: Experimental workflow for Venous Occlusion Plethysmography.
In Vitro Assessment: Wire Myography

This protocol describes the use of wire myography to assess the vasoactive properties of this compound on isolated small arteries.

Objective: To measure the isometric tension of isolated arterial segments in response to this compound.

Materials:

  • Wire myograph system

  • Dissecting microscope and tools

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • High-potassium PSS (KPSS)

  • This compound

  • Vasoconstrictor agent (e.g., phenylephrine or U46619)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Vessel Isolation: Isolate small resistance arteries (e.g., mesenteric arteries) from a euthanized animal under a dissecting microscope in ice-cold PSS.

  • Mounting: Cut the artery into 2 mm segments and mount each segment onto the two wires of the myograph chamber.

  • Equilibration: Equilibrate the mounted vessel in PSS at 37°C, aerated with carbogen gas, for approximately 30-60 minutes.

  • Normalization: Determine the optimal resting tension for the vessel. This is a critical step to ensure physiological relevance and reproducibility.

  • Viability and Endothelium Integrity Check: Assess the contractile capacity of the vessel by challenging it with KPSS. To check for endothelium integrity, pre-constrict the vessel with a vasoconstrictor and then apply an endothelium-dependent vasodilator like acetylcholine. A relaxation response indicates an intact endothelium.

  • This compound Response:

    • Pre-constrict the vessel with a sub-maximal concentration of a vasoconstrictor to induce a stable tone.

    • Cumulatively add increasing concentrations of this compound to the bath and record the relaxation response (decrease in tension).

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction tone. Construct a concentration-response curve and calculate the EC50 value for this compound.

WireMyography_Workflow A Vessel Isolation (e.g., Mesenteric Artery) B Mounting in Myograph Chamber A->B C Equilibration and Normalization B->C D Viability and Endothelium Integrity Check C->D E Pre-constriction with Vasoconstrictor D->E F Cumulative Addition of this compound E->F G Record Relaxation Response F->G H Data Analysis (Concentration-Response Curve, EC50) G->H

Caption: Experimental workflow for Wire Myography.

Data Presentation

Quantitative data from dose-response studies should be summarized in tables for clear comparison.

Table 1: Example Data from Venous Occlusion Plethysmography

This compound Dose (pmol/min)Change in Forearm Blood Flow (ml/100ml/min)
0.1250.5 ± 0.1
0.51.2 ± 0.2
23.5 ± 0.4
87.8 ± 0.9
3212.1 ± 1.5

Data are presented as mean ± SEM and are hypothetical examples.

Table 2: Example Data from Wire Myography

This compound Concentration (M)% Relaxation of Pre-constricted Tone
10⁻¹¹15 ± 3
10⁻¹⁰45 ± 5
10⁻⁹80 ± 6
10⁻⁸95 ± 4
10⁻⁷98 ± 2

Data are presented as mean ± SEM and are hypothetical examples. EC50 can be calculated from this data.

Conclusion

The techniques described in these application notes provide robust and reproducible methods for assessing this compound-mediated vasodilation. The choice between in vivo and in vitro approaches will depend on the specific aims of the study. Careful experimental design and data analysis are crucial for obtaining meaningful and reliable results that can advance our understanding of vascular biology and aid in the development of new therapeutic agents.

References

Experimental Use of Neurokinin-1 (NK1) Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Neurokinin-1 (NK1) receptor antagonists in research. This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for fundamental in vitro and in vivo assays.

Application Notes

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is implicated in a multitude of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and cell proliferation.[2][3][4] Consequently, NK1 receptor antagonists have emerged as valuable research tools and therapeutic agents in various fields.

Mechanism of Action

NK1 receptor antagonists function by competitively binding to the NK1 receptor, thereby blocking the binding of its endogenous ligand, this compound. This blockade prevents the downstream signaling cascade initiated by SP binding. Upon activation by SP, the NK1 receptor couples to Gq and Gs heterotrimeric G proteins, leading to the activation of multiple intracellular signaling pathways. These pathways include the mobilization of intracellular calcium, activation of protein kinase C (PKC), and stimulation of the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression and cellular responses. By inhibiting the initial binding of SP, NK1 receptor antagonists effectively attenuate these downstream effects.

Therapeutic Areas of Research

The experimental use of NK1 receptor antagonists spans several key therapeutic areas:

  • Chemotherapy-Induced Nausea and Vomiting (CINV): This is the most established clinical application of NK1 receptor antagonists. They are particularly effective in managing the delayed phase of CINV.

  • Oncology: The overexpression of NK1 receptors in various tumor types has made them a target for cancer therapy. NK1 receptor antagonists have been shown to inhibit tumor cell proliferation, induce apoptosis, and prevent invasion and metastasis in preclinical models.

  • Depression and Anxiety: The involvement of the SP/NK1R system in stress and emotional processing has led to the investigation of NK1 receptor antagonists as potential antidepressants and anxiolytics.

  • Pain and Inflammation: this compound is a key mediator of pain and neurogenic inflammation. Research is ongoing to evaluate the efficacy of NK1 receptor antagonists in various pain models.

Quantitative Data for NK1 Receptor Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several well-characterized NK1 receptor antagonists.

AntagonistReceptor/Cell LineRadioligandKi (nM)Reference
AprepitantHuman NK1 / CHO Cells[3H]-Substance P~0.1
NetupitantHuman NK1 / CHO Cells[3H]-Netupitant1.0
RolapitantHuman NK1Not Specified0.66
CasopitantFerret NK1Not Specified0.16
L-733,060Human NK1 / BT-474 cellsNot Specified10.6 (IC50)
L-732,138Human NK1 / BT-474 cellsNot Specified25.4 (IC50)
AntagonistAssayCell LineIC50 (nM)Reference
AprepitantCalcium MobilizationHuman NK1 expressing cells0.12
AprepitantCell Viability (Breast Cancer)BT-47431,400
NetupitantCalcium MobilizationCHO NK1 cells~1.0
RolapitantNot SpecifiedNot SpecifiedNot Specified
CasopitantNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Assays

This protocol is for determining the binding affinity of a test compound for the human NK1 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cells stably expressing the human NK1 receptor

  • Cell culture medium (e.g., Ham's F12 with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, pH 7.4

  • Radioligand: [3H]-Substance P

  • Unlabeled this compound (for non-specific binding)

  • Test compounds (NK1 receptor antagonists)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-hNK1R cells to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Assay Buffer (for total binding) or 1 µM unlabeled this compound (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

      • 50 µL of [3H]-Substance P (final concentration of ~0.5 nM).

      • 50 µL of the membrane preparation (10-20 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer.

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a functional assay to measure the ability of NK1 receptor antagonists to inhibit this compound-induced calcium mobilization in cells expressing the human NK1 receptor, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK293 or CHO cells stably expressing the human NK1 receptor

  • Cell culture medium

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • FLIPR Calcium Assay Kit (e.g., from Molecular Devices) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher.

  • This compound

  • Test compounds (NK1 receptor antagonists)

  • 96- or 384-well black-walled, clear-bottom plates

  • FLIPR instrument

Protocol:

  • Cell Plating:

    • Seed the hNK1R-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically by dissolving the dye in Assay Buffer containing probenecid (to prevent dye extrusion).

    • Remove the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates for 60 minutes at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Prepare a plate with various concentrations of the test compound (antagonist) and another plate with a fixed concentration of this compound (agonist, typically at its EC80 concentration).

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • Program the FLIPR to first add the test compound to the cell plate and incubate for a specified period (e.g., 15-30 minutes).

    • Following the incubation, program the instrument to add this compound to stimulate the cells.

    • Measure the fluorescence intensity before and after the addition of the agonist. The instrument will record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • The inhibitory effect of the antagonist is determined by the reduction in the peak fluorescence signal induced by this compound.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

In Vivo Assay

This in vivo model is used to assess the central activity of NK1 receptor antagonists. Intracerebroventricular (ICV) administration of an NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils, which can be blocked by centrally active NK1 receptor antagonists.

Materials:

  • Male Mongolian gerbils (e.g., 60-80 g)

  • NK1 receptor agonist (e.g., GR73632)

  • Test compounds (NK1 receptor antagonists)

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus for ICV injection

  • Observation chambers (e.g., clear Plexiglas boxes)

  • Video recording equipment (optional)

Protocol:

  • Animal Preparation and Acclimation:

    • House the gerbils under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow the animals to acclimate to the experimental room for at least 1 hour before testing.

  • Drug Administration:

    • Administer the test compound (NK1 receptor antagonist) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the agonist challenge (e.g., 30-60 minutes).

    • Anesthetize the gerbil and place it in a stereotaxic frame.

    • Administer the NK1 receptor agonist (e.g., 3 pmol of GR73632 in 5 µL of saline) directly into the cerebral ventricles (ICV).

  • Behavioral Observation:

    • Immediately after the ICV injection, place the gerbil in an individual observation chamber.

    • Observe and record the number of hind paw "foot taps" for a defined period, typically the first 5 minutes after agonist injection. A foot tap is defined as a rapid, repetitive tapping of one or both hind feet on the floor of the chamber.

    • Video recording can be used for later, blinded scoring.

  • Data Analysis:

    • Compare the number of foot taps in the antagonist-treated groups to the vehicle-treated control group.

    • Calculate the percentage of inhibition of the foot-tapping response for each dose of the antagonist.

    • Determine the ID50 value, which is the dose of the antagonist that produces a 50% inhibition of the agonist-induced foot-tapping behavior.

Visualizations

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP This compound NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription (Proliferation, Inflammation) MAPK->Transcription Radioligand_Binding_Workflow A 1. Prepare hNK1R Membrane Homogenate B 2. Incubate Membranes with [³H]-Substance P & Antagonist A->B C 3. Separate Bound from Free Ligand (Filtration) B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (IC₅₀ and Ki Determination) D->E Calcium_Mobilization_Workflow A 1. Plate hNK1R Expressing Cells B 2. Load Cells with Calcium-Sensitive Dye A->B C 3. Pre-incubate with NK1R Antagonist B->C D 4. Stimulate with this compound & Measure Fluorescence (FLIPR) C->D E 5. Data Analysis (IC₅₀ Determination) D->E

References

Application Notes and Protocols for Analyzing the Role of Substance P in Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to investigate the multifaceted role of the neuropeptide Substance P (SP) in the intricate process of wound healing. The following sections detail in vitro and in vivo experimental designs, quantitative data analysis, and the underlying signaling pathways.

Introduction

This compound, an eleven-amino acid neuropeptide, is a key player in neurogenic inflammation and tissue repair.[1] Released from peripheral nerve endings in response to injury, SP exerts its biological effects primarily through the high-affinity neurokinin-1 receptor (NK-1R).[1][2][3] Accumulating evidence highlights its significant contribution to various stages of wound healing, including inflammation, cell proliferation, and angiogenesis.[4] These notes are designed to equip researchers with the necessary protocols and understanding to effectively study the therapeutic potential of this compound in wound repair.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on different aspects of wound healing.

Table 1: In Vitro Effects of this compound on Keratinocyte and Fibroblast Functions

Cell TypeAssayTreatmentKey FindingsReference
Human Keratinocytes (HaCaT)Proliferation Assay10⁻⁷ M SP under hypoxia & low serumSignificantly enhanced cell proliferation.
Human Keratinocytes (HaCaT)Scratch Assay10⁻⁷ M SP under hypoxia & low serumSignificantly accelerated wound closure rate.
Human Epidermal Keratinocytes (HEK) & Human Dermal Fibroblasts (HDF)Proliferation Assay (MTT)SP gel (0-10 µg/mL)Dose-dependent increase in proliferation, optimal at 5 µg/mL.
Buffalo Fetal FibroblastsScratch & Transwell Assays10⁻⁸ M SPSignificantly increased horizontal and vertical cell migration.
Buffalo Fetal FibroblastsTGF-β1 Assay10⁻⁸ M SPSignificantly higher levels of TGF-β1 in cell supernatants.
Diabetic Dermal FibroblastsProliferation AssaySPDose-dependently increased proliferation.
Diabetic Dermal FibroblastsGene Expression AnalysisSPIncreased expression of VEGF and SDF-1.

Table 2: In Vivo Effects of this compound on Wound Healing

Animal ModelWound TypeTreatmentKey FindingsReference
15-week-old C57BL/6J Mice5 mm full-thickness excisional wound0.5 µg SP (topical, single dose)Accelerated wound closure and re-epithelialization in both males and females.
db/db Type 2 Diabetic MiceFull-thickness wound10 nM/kg SP (subcutaneous)Accelerated wound closing and increased number of αSMA-positive myofibroblasts.
db/db Type 2 Diabetic MiceFull-thickness wound10 nM/kg SP (subcutaneous)Enhanced angiogenesis (increased CD31-positive cells) and mobilization of endothelial progenitor cells (EPCs).
STZ-induced Diabetic MiceExcisional wound32 µg SP (topical)Promoted an acute inflammatory response and modulated macrophage activation towards the M2 phenotype.
BALB/c MiceFull-thickness woundSP gelLarger area of re-epithelialization and higher density of granulation tissue, fibroblasts, and collagen compared to SP solution.
Genetically Diabetic (db/db) Mice1.5x1.5 cm full-thickness wound10⁻⁹ M SP (topical, daily)Increased overall cell density, specifically leukocytes at day 3 and macrophages at day 7.
Sprague-Dawley Rats with Scald InjuryScald wound-SP content was significantly different based on burn depth, with higher levels in superficial wounds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound in the context of wound healing and a typical experimental workflow for its analysis.

SubstanceP_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Responses SP This compound NK1R NK-1 Receptor SP->NK1R GPCR G-protein NK1R->GPCR PLC Phospholipase C GPCR->PLC AC Adenylyl Cyclase GPCR->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Proliferation Cell Proliferation Ca2->Proliferation Migration Cell Migration PKC->Migration PKA PKA Activation cAMP->PKA Cytokine_Release Cytokine/Growth Factor Release (e.g., IL-8, TGF-β1, VEGF) PKA->Cytokine_Release Angiogenesis Angiogenesis Cytokine_Release->Angiogenesis

Caption: this compound Signaling Pathway in Wound Healing.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (Keratinocytes, Fibroblasts) SP_Treatment This compound Treatment (± Antagonists) Cell_Culture->SP_Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) SP_Treatment->Proliferation_Assay Migration_Assay Migration Assay (Scratch Assay, Transwell) SP_Treatment->Migration_Assay Gene_Expression Gene/Protein Expression (RT-PCR, ELISA, Western Blot) SP_Treatment->Gene_Expression Animal_Model Animal Model of Wounding (e.g., Excisional, Diabetic) Topical_SP Topical/Systemic SP Administration Animal_Model->Topical_SP Wound_Closure Wound Closure Rate Measurement Topical_SP->Wound_Closure Histology Histological Analysis (H&E, Masson's Trichrome) Topical_SP->Histology IHC_IF Immunohistochemistry/Immunofluorescence (e.g., CD31, α-SMA) Topical_SP->IHC_IF Flow_Cytometry Flow Cytometry of Wound Tissue (Cell Population Analysis) Topical_SP->Flow_Cytometry

Caption: Experimental Workflow for this compound Analysis.

Experimental Protocols

In Vitro Scratch Assay for Cell Migration

This protocol is adapted from studies investigating the effect of this compound on keratinocyte and fibroblast migration.

1. Cell Seeding:

  • Culture human keratinocytes (e.g., HaCaT) or dermal fibroblasts in a 24-well plate until they reach 90-100% confluency.

2. Creating the "Scratch":

  • Using a sterile 200 µL pipette tip, create a linear scratch wound through the center of the cell monolayer.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

3. Treatment Application:

  • Replace the PBS with a culture medium containing the desired concentration of this compound (e.g., 10⁻⁷ M). Include a vehicle control (medium without SP).

  • For mechanistic studies, co-treatment with NK-1R antagonists (e.g., Spantide II) can be performed.

4. Incubation and Imaging:

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). To mimic chronic wound environments, incubation can be performed under hypoxia (e.g., 1% O₂) and/or low serum (e.g., 1% v/v) conditions.

  • Capture images of the scratch wound at designated time points (e.g., 0, 24, 48 hours) using a microscope with a camera.

5. Data Analysis:

  • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure using the formula: % Wound Closure = (1 - (Current Wound Area / Initial Wound Area)) * 100

In Vivo Excisional Wound Healing Model

This protocol is based on murine models used to assess the in vivo efficacy of this compound.

1. Animal Model:

  • Use appropriate mouse strains (e.g., C57BL/6J, db/db for diabetic models). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Anesthesia and Hair Removal:

  • Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

  • Shave the dorsal surface of the mouse.

3. Wound Creation:

  • Create one or two full-thickness excisional wounds on the dorsum using a sterile biopsy punch (e.g., 5 mm diameter).

4. Treatment Administration:

  • Immediately after wounding, apply the treatment. This can be a single topical application of this compound solution (e.g., 0.5 µg) or a hydrogel formulation. For systemic effects, subcutaneous injections can be administered (e.g., 10 nM/kg). A vehicle control (e.g., PBS) should be applied to a separate wound on the same animal or to control animals.

5. Post-operative Care and Monitoring:

  • House animals individually to prevent wound interference.

  • Monitor the wound healing process by photographing the wounds at regular intervals (e.g., days 0, 3, 7, 14).

6. Data Collection and Analysis:

  • Wound Closure Rate: Measure the wound area from the photographs using image analysis software and calculate the percentage of the initial wound area remaining.

  • Histology: At the end of the experiment, euthanize the animals and excise the wound tissue. Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition).

  • Immunohistochemistry: Perform immunohistochemical staining on tissue sections to identify and quantify specific cell types or markers, such as CD31 for endothelial cells (angiogenesis) or α-smooth muscle actin (α-SMA) for myofibroblasts.

  • Flow Cytometry: For detailed cellular analysis, wound tissue can be enzymatically digested to create a single-cell suspension. These cells can then be stained with fluorescently labeled antibodies against cell surface markers (e.g., CD45 for leukocytes, F4/80 for macrophages) and analyzed by flow cytometry to quantify different cell populations.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the levels of cytokines and growth factors, such as TGF-β1, in cell culture supernatants or wound tissue homogenates.

1. Sample Preparation:

  • Cell Culture Supernatants: Collect the medium from treated and control cell cultures and centrifuge to remove cellular debris.

  • Tissue Homogenates: Excise wound tissue, weigh it, and homogenize it in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet debris and collect the supernatant.

2. ELISA Procedure:

  • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TGF-β1).

  • Follow the manufacturer's instructions, which typically involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of the cytokine in the experimental samples.

  • Normalize the results to the total protein concentration for tissue homogenates.

References

Troubleshooting & Optimization

challenges in accurately measuring Substance P levels in plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate measurement of Substance P (SP) in plasma. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my measured this compound levels highly variable or unexpectedly low?

A: The accurate measurement of this compound is challenging due to a combination of pre-analytical and analytical factors. The most significant challenge is the rapid degradation of SP in biological samples.

  • Pre-analytical Var[1][2][3][4]iability: This is the largest source of error. SP is an undecapeptide with a very short half-life, ranging from seconds to minutes, due to degradation by various proteases naturally present in blood. Key enzymes responsible f[2]or its breakdown include dipeptidyl peptidase IV (DPPIV) and metalloproteases like neprilysin (NEP). Therefore, improper sample handling from the moment of collection can lead to significant loss of intact SP before the analysis even begins.

  • Analytical Variability: Differences between assay methods (e.g., different commercial ELISA kits) and sample preparation techniques (e.g., peptide extraction vs. no extraction) can yield significantly different SP values. Some immunoassays may also detect SP fragments, leading to a measurement of "SP-like immunoreactivity" rather than just the intact peptide.

Q2: What are the critical first steps after blood collection to prevent this compound degradation?

A: Immediate stabilization of the sample is crucial. This involves two key actions: prompt cooling and the addition of protease inhibitors.

  • Cooling: Blood samples should be collected in pre-chilled tubes and kept on ice. Centrifugation to separate plasma should be performed in a refrigerated centrifuge as soon as possible.

  • Protease Inhibitors: The addition of a "cocktail" of protease inhibitors to the collection tube is essential to inactivate the enzymes that degrade SP. Studies have shown that without inhibitors, reported SP levels can be as low as 5-15 pg/mL, whereas with appropriate inhibitors, levels can be in the 200-600 pg/mL range.

The following table summarizes recommended protease inhibitors for preserving SP.

Inhibitor ClassExample InhibitorsTarget EnzymesTypical Concentration
Serine ProteaseAprotinin, PMSF, AEBSFTrypsin, Chymotrypsin, DPPIVAprotinin: 2 µg/mL
MetalloproteaseEDTA, O-phenanthroline, GM6001Neprilysin (NEP), MMPsGM6001: 100 µM
Cysteine ProteaseLeupeptin, E-64CathepsinsLeupeptin: 100 µM
Aspartic ProteasePepstatin APepsinPepstatin A: 10 µM
Q3: Should I use serum or plasma for this compound measurement?

A: Plasma is generally preferred over serum. The clotting process that occurs when preparing serum can release proteases from platelets and other cells, potentially increasing the degradation of SP. For plasma collection, EDTA is a common anticoagulant and also acts as a metalloprotease inhibitor.

Q4: Does sample extraction improve the accuracy of this compound measurement?

A: Yes, sample extraction is highly recommended. SP can bind non-specifically to plasma proteins, which can mask it from detection in an immunoassay. Extraction methods, such as solid-phase extraction (SPE) or simple acidification, help to release SP from these binding proteins and concentrate the peptide, leading to more accurate quantification. One study found that acidifying plasma samples to a low pH significantly improved the recovery of SP.

Experimental Protocols

Recommended Protocol for Plasma Collection and Processing

This protocol outlines the critical steps to minimize pre-analytical variability.

  • Preparation: Prepare collection tubes (e.g., EDTA tubes) by adding a broad-spectrum protease inhibitor cocktail just before use. Keep the tubes on ice.

  • Blood Collection: Draw blood directly into the pre-chilled tubes containing protease inhibitors.

  • Mixing: Gently invert the tube 8-10 times to ensure immediate and thorough mixing of the blood with the anticoagulant and inhibitors.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C.

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) to fresh, pre-chilled polypropylene tubes. Avoid disturbing the buffy coat.

  • Storage: Immediately freeze the plasma aliquots at -80°C. Avoid repeated freeze-thaw cycles.

G

Troubleshooting Guides

Guide 1: Low or No Signal in ELISA
Potential Cause Recommended Action
This compound Degradation Review your sample collection and handling protocol. Ensure protease inhibitors were added immediately and samples were kept cold. Use the recommended protocol above.
Incorrect Assay Setup Double-check that all reagents were added in the correct order and volume as per the kit protocol. Ensure the correct substrate was used.
Poor Standard Curve Reconstitute a fresh vial of the standard. Ensure accurate pipetting and serial dilutions. Do not reuse diluted standards.
Sample Dilution Too High The concentration of SP in your sample may be below the detection limit of the assay. Try analyzing a more concentrated sample or a less-diluted sample.
Matrix Effects Plasma components may interfere with the assay. Perform sample extraction to remove interfering substances. Validate your assay using spike-and-recovery experiments in a similar matrix.
Guide 2: High Background in ELISA
Potential Cause Recommended Action
Insufficient Washing Increase the number of wash steps or the soaking time between washes. Ensure all wells are completely aspirated after each wash.
Contaminated Reagents Prepare fresh buffers. Ensure the substrate solution is colorless before use. Use clean reagent reservoirs.
Concentrated Detection Reagents The concentration of the detection antibody or streptavidin-HRP may be too high. Titrate these reagents to find the optimal concentration.
Substrate Incubation in Light TMB substrate is light-sensitive. Perform the final incubation step in the dark.
Ineffective Blocking Ensure the blocking buffer is appropriate for your sample type. You may need to increase the blocking protein concentration or incubation time.

TroubleshootingTree

References

Technical Support Center: Optimizing Substance P Immunohistochemistry for Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Substance P (SP) immunohistochemistry (IHC) in brain tissue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in the brain?

A1: this compound is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] In the central nervous system, it is a key molecule in the transmission of pain signals, mood regulation, and stress responses.[2][3] SP and its primary receptor, the neurokinin 1 receptor (NK1R), are widely distributed in brain regions associated with emotion and stress, such as the hypothalamus and amygdala, making them important targets for neuroscience and drug development.[3]

Q2: Which type of antibody (monoclonal vs. polyclonal) is better for this compound IHC?

A2: Both monoclonal and polyclonal antibodies are available for this compound detection. Monoclonal antibodies offer high specificity to a single epitope, which can reduce background staining. Polyclonal antibodies consist of a mixture of antibodies that recognize multiple epitopes on the antigen, which can amplify the signal. The choice depends on the specific application and the required balance between specificity and sensitivity. Knockout (KO) validated antibodies, when available, provide the highest level of specificity confirmation.

Q3: What are the critical controls to include in a this compound IHC experiment?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative Control (No Primary Antibody): Run a slide through the entire protocol, omitting the primary antibody incubation step. This helps identify non-specific binding from the secondary antibody or detection system.

  • Positive Control Tissue: Use a brain region known to have high expression of this compound, such as the substantia nigra or spinal cord, to confirm that the protocol and reagents are working correctly.

  • Peptide Pre-adsorption Control: Incubate the primary antibody with an excess of the this compound peptide before applying it to the tissue. A significant reduction or elimination of staining confirms the antibody's specificity for this compound.

Troubleshooting Guide

Problem 1: Weak or No Staining

Q: I am not seeing any signal, or the staining is very faint. What are the possible causes and solutions?

A: Weak or no staining is a common issue that can often be resolved by optimizing key steps in the protocol.

Possible Cause Solution
Improper Tissue Fixation Under-fixation can lead to poor antigen preservation, while over-fixation can mask the epitope. Ensure optimal fixation time (typically 24-48 hours in 4% PFA for perfusion-fixed brains) and avoid prolonged storage in fixative.
Ineffective Antigen Retrieval Formaldehyde fixation creates cross-links that can mask the this compound epitope. Heat-Induced Epitope Retrieval (HIER) is often necessary. Experiment with different buffers and conditions. For neuropeptides, microwave or water bath heating in buffers like citrate (pH 6.0) or Tris-based solutions (pH 9.0) can be effective. A citraconic anhydride solution has also been shown to enhance neuropeptide staining in human brain tissue.
Suboptimal Primary Antibody Concentration The antibody concentration may be too low. Perform a titration experiment, testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000) to find the optimal concentration that provides a strong signal with low background.
Incorrect Antibody Incubation Time/Temp For many antibodies, incubating overnight at 4°C is recommended to enhance specific binding while minimizing background. Some protocols may require longer incubation times (e.g., 48 hours) for optimal signal.
Inactive Reagents Ensure antibodies have been stored correctly and have not expired. Prepare fresh buffers and detection reagents for each experiment.
Problem 2: High Background or Non-Specific Staining

Q: My images are obscured by high background staining. How can I reduce it?

A: High background can make it difficult to distinguish the specific signal from noise. Several factors can contribute to this issue.

Possible Cause Solution
Primary Antibody Concentration Too High An overly concentrated primary antibody can bind to non-target sites. Reduce the primary antibody concentration. This is a critical step in optimization.
Insufficient Blocking Non-specific protein binding sites on the tissue can cause background. Increase the blocking incubation time (e.g., 1-2 hours) and use a blocking serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).
Endogenous Enzyme Activity If using an HRP-based detection system, endogenous peroxidases in the brain tissue can produce a false positive signal. Quench this activity by incubating sections in 0.3-3% hydrogen peroxide (H₂O₂) before primary antibody incubation.
Endogenous Biotin If using an avidin-biotin complex (ABC) method, endogenous biotin in the brain can cause significant background. Use an avidin/biotin blocking kit or switch to a polymer-based detection system.
Secondary Antibody Cross-Reactivity The secondary antibody may be binding non-specifically. Run a control without the primary antibody to check for this. Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample.
Inadequate Washing Insufficient washing between steps can leave residual antibodies or reagents that contribute to background. Increase the duration and number of washes.
Tissue Drying Out Allowing sections to dry at any point during the staining process can cause high, uneven background. Use a humidified chamber for all incubation steps.

Experimental Protocols & Data

Recommended Antibody Dilution Ranges

The optimal dilution must be determined empirically for each antibody, tissue, and protocol. The following table provides starting points based on manufacturer datasheets.

Antibody Type Example Dilution (IHC-P) Source
Mouse Monoclonal1:100Abcam (ab14184)
Rabbit Monoclonal1:200Novus Biologicals (NBP3-32984)
Rabbit Polyclonal1:6000 - 1:8000ImmunoStar
Antigen Retrieval Protocols for Brain Tissue

Heat-Induced Epitope Retrieval (HIER) is crucial for unmasking the this compound antigen in formalin-fixed paraffin-embedded (FFPE) tissue.

Buffer pH Method Time & Temperature Notes
Sodium Citrate Buffer6.0Microwave15 min at max powerA commonly used starting point for many antigens in brain tissue.
Tris-Buffered Saline (TBS)9.0MicrowaveVaries; boilingHigh pH can be very effective for retrieving certain antigens.
Citraconic Anhydride7.4Water Bath30-45 min at 85-95°CShown to be highly effective for neuropeptides in human brain tissue with long fixation times.
Detailed Protocol: Free-Floating IHC for this compound in Rodent Brain

This protocol is a general guideline for staining 40 µm free-floating sections from a perfusion-fixed rodent brain.

  • Sectioning & Washing:

    • Collect vibratome or cryostat sections into a 24-well plate containing phosphate-buffered saline (PBS).

    • Wash sections 3 x 10 minutes in PBS to remove cryoprotectant.

  • Peroxidase Quenching (for HRP detection):

    • Incubate sections in 1% H₂O₂ in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.

    • Wash 3 x 10 minutes in PBS.

  • Blocking & Permeabilization:

    • Incubate sections for 2 hours at room temperature in a blocking buffer (e.g., PBS containing 0.3% Triton X-100 and 5% Normal Goat Serum). The serum should be from the species of the secondary antibody.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Substance P antibody in the blocking buffer to its optimal concentration.

    • Incubate sections overnight to 48 hours at 4°C on a shaker.

  • Secondary Antibody Incubation:

    • Wash sections 3 x 10 minutes in PBS with 0.1% Triton X-100.

    • Incubate in a biotinylated goat anti-rabbit secondary antibody (or other appropriate secondary) diluted in blocking buffer for 1-2 hours at room temperature.

  • Signal Amplification & Detection (Example: ABC Method):

    • Wash sections 3 x 10 minutes in PBS.

    • Incubate in Avidin-Biotin Complex (ABC) reagent (prepared according to manufacturer's instructions) for 1 hour.

    • Wash 3 x 10 minutes in PBS.

    • Develop the signal using a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.

  • Mounting & Coverslipping:

    • Wash sections in PBS.

    • Mount sections onto gelatin-coated or positively charged slides.

    • Allow to air dry, then dehydrate through a graded series of ethanol, clear in xylene, and coverslip with mounting medium.

Visual Guides

General IHC Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_final Finalization Fixation Fixation (e.g., 4% PFA) Sectioning Sectioning (Vibratome/Cryostat) Fixation->Sectioning AntigenRetrieval Antigen Retrieval (if FFPE) Sectioning->AntigenRetrieval FFPE sections Blocking Blocking (e.g., Normal Serum) Sectioning->Blocking Free-floating sections AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Substance P) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (e.g., ABC-HRP + DAB) SecondaryAb->Detection Mounting Mounting & Dehydration Detection->Mounting Imaging Microscopy & Imaging Mounting->Imaging

Caption: General workflow for this compound immunohistochemistry.

This compound / NK1R Signaling Pathway

SP_Signaling SP This compound NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Neuronal Excitability, Gene Expression) Ca->Downstream PKC->Downstream

Caption: Simplified this compound signaling via the NK1 receptor.

References

avoiding degradation of Substance P during sample collection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Substance P during sample collection and handling.

Troubleshooting Guide

Q1: Why are my measured this compound concentrations unexpectedly low or undetectable?

Low or undetectable levels of this compound are most commonly due to rapid enzymatic degradation immediately following sample collection. This compound is highly susceptible to proteolysis by various enzymes present in blood and tissue.[1]

To troubleshoot this issue, consider the following factors in your workflow:

  • Immediate Chilling: Were the samples placed on ice immediately after collection? Failure to do so allows proteases to remain highly active. Holding samples at ambient temperature, even for an hour, can lead to significant degradation.[2]

  • Processing Time: Was the plasma or serum separated from cells within the recommended timeframe? To prevent significant loss, blood samples should be chilled and plasma harvested within one hour of collection.[2]

  • Inhibitor Cocktail: Was a suitable protease inhibitor cocktail added to the collection tubes? The use of inhibitors is crucial to block the activity of enzymes that degrade this compound.[3][4]

  • Choice of Anticoagulant: The anticoagulant used can influence this compound stability. EDTA is often recommended, sometimes in combination with specific protease inhibitors like aprotinin.

  • Storage Conditions: Were the separated plasma or serum samples immediately frozen and kept at a stable temperature? this compound is not stable at ambient or refrigerated temperatures for extended periods.

Frequently Asked Questions (FAQs)

Q2: What are the primary enzymes responsible for this compound degradation?

This compound is degraded by several proteases. Key enzymes include:

  • Dipeptidyl Peptidase IV (DPP-IV): This enzyme cleaves dipeptides from the N-terminus of this compound.

  • Neprilysin (NEP): Also known as neutral endopeptidase, NEP is a major enzyme that inactivates this compound in tissues.

  • Other Enzymes: Angiotensin-converting enzyme (ACE), chymotrypsin, and various matrix metalloproteinases can also contribute to its degradation.

Q3: What is the best anticoagulant for collecting blood samples for this compound analysis?

For this compound analysis, EDTA is a commonly recommended anticoagulant. Studies have shown that using EDTA in combination with a protease inhibitor, such as aprotinin, is effective at preventing degradation. While heparin can be used, some studies indicate that total immunoreactivity of this compound may be lower in samples collected with heparin compared to other inhibitors, especially if there are delays in processing.

Q4: How critical is the time between sample collection and processing?

The time between collection and processing is extremely critical. To ensure accurate measurement, blood samples must be chilled immediately and the plasma should be separated from cells within one hour. A study on bovine blood showed that the concentration of the parent this compound molecule was significantly lower in samples held at ambient temperature for one hour compared to those held in an ice bath.

Q5: What protease inhibitors are recommended, and should they be in the collection tube beforehand?

Yes, adding protease inhibitors to the collection tubes before drawing blood is a crucial step. A broad-spectrum protease inhibitor cocktail is recommended to inhibit a wide range of proteases. For targeted inhibition, specific components can be used.

Inhibitor TypeTarget Enzyme(s)Notes
Aprotinin Serine proteasesHas been shown to be effective in preserving this compound in blood samples kept on ice.
EDTA MetalloproteasesAlso functions as an anticoagulant by chelating calcium.
General Protease Inhibitor Cocktail Broad-spectrum (Serine, Cysteine, Metalloproteases)Commercially available cocktails offer a convenient and effective way to prevent degradation from multiple enzyme classes.

Q6: What are the optimal storage conditions for plasma or serum samples?

Once plasma or serum is separated, it must be frozen immediately to prevent further degradation.

  • Short-term/Transport: Samples should be shipped on dry ice.

  • Long-term Storage: Store samples at -20°C or, ideally, at -80°C. Samples are generally stable for at least one month when properly frozen. Avoid repeated freeze-thaw cycles.

Q7: Can I use serum instead of plasma for this compound measurement?

Yes, serum can be used for this compound measurement. The collection protocol is similar to that for plasma, emphasizing rapid processing and freezing. When collecting for serum, blood should be allowed to clot for approximately 30 minutes at room temperature before centrifugation. The serum must then be separated and frozen immediately.

Experimental Protocols

Recommended Protocol for Blood Sample Collection and Processing

This protocol is designed to minimize ex vivo degradation of this compound.

  • Preparation:

    • Label pre-chilled blood collection tubes (e.g., EDTA tubes).

    • Add a broad-spectrum protease inhibitor cocktail or specific inhibitors (e.g., aprotinin) to the tubes immediately before blood draw.

    • Prepare an ice bath for immediate sample cooling.

  • Collection:

    • Collect whole blood directly into the prepared tubes.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant and inhibitors.

  • Immediate Post-Collection Handling:

    • Place the tube immediately into the ice bath.

    • Transport the sample on ice to the laboratory for processing. This step must occur within one hour of collection.

  • Plasma Separation:

    • Centrifuge the blood sample at a low speed (e.g., 1,000-2,000 x g) for 10-15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.

  • Aliquoting and Storage:

    • Transfer the plasma into pre-labeled, cryo-safe tubes.

    • Immediately freeze the aliquots and store them at -80°C until analysis. For short-term storage, -20°C is acceptable.

Visualizations

This compound Degradation Pathways

substance_p This compound (Active Neuropeptide) inactive Inactive Fragments substance_p->inactive Degradation dpp4 DPP-IV dpp4->substance_p Cleaves nep Neprilysin (NEP) nep->substance_p ace ACE & Other Proteases ace->substance_p

Caption: Enzymatic degradation of active this compound.

Recommended Sample Collection Workflow

start Start: Prepare Tubes (Pre-chilled, Inhibitors) collect 1. Collect Blood Sample start->collect mix 2. Gently Invert to Mix collect->mix ice 3. Place on Ice Immediately mix->ice transport 4. Transport to Lab (< 1 hour) ice->transport centrifuge 5. Centrifuge at 4°C transport->centrifuge separate 6. Aspirate Plasma centrifuge->separate store 7. Aliquot and Freeze (-80°C) separate->store end End: Stable Sample store->end problem Problem: Low/Undetectable This compound q1 Sample placed on ice immediately? problem->q1 q2 Plasma separated within 1 hour? q1->q2 Yes cause1 Cause: Degradation at ambient temperature q1->cause1 No q3 Protease inhibitors used? q2->q3 Yes cause2 Cause: Prolonged cell contact allows degradation q2->cause2 No q4 Sample frozen immediately? q3->q4 Yes cause3 Cause: Uninhibited enzymatic activity q3->cause3 No cause4 Cause: Degradation during storage/handling q4->cause4 No ok Review Assay Performance q4->ok Yes

References

Substance P Receptor Binding Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Substance P (SP) receptor binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound receptor binding experiments.

Q1: Why is my total binding signal low?

A1: Low total binding can result from several factors:

  • Inactive Receptor: Ensure the receptor preparation (cell membranes or whole cells) is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles can degrade the receptor.

  • Insufficient Receptor Concentration: The amount of receptor in the assay may be too low. Perform a receptor saturation experiment to determine the optimal concentration.

  • Degraded Ligand: this compound and its analogs can degrade over time. Use fresh or properly stored ligand stocks.

  • Suboptimal Assay Buffer: The pH, ionic strength, and presence of necessary co-factors in the assay buffer are critical. Ensure the buffer composition is appropriate for the SP receptor (typically a HEPES-based buffer at pH 7.4).

  • Incorrect Incubation Time or Temperature: The binding reaction may not have reached equilibrium. Optimize the incubation time and temperature. Binding assays are often performed at 4°C to minimize ligand degradation and non-specific uptake.[1]

Q2: I am observing high non-specific binding. What can I do to reduce it?

A2: High non-specific binding (NSB) can mask the specific binding signal. Here are some strategies to reduce it:

  • Reduce Radioligand Concentration: Use a radioligand concentration at or below the dissociation constant (Kd) for competition assays.[2]

  • Pre-treat Filters: If using a filtration assay, pre-soak the filters in a solution like 0.1% to 0.5% polyethylenimine (PEI) to reduce ligand binding to the filter itself.[2]

  • Optimize Blocking Agents: Include a carrier protein like bovine serum albumin (BSA) in the assay buffer to block non-specific binding sites on the assay components.

  • Increase Wash Steps: After incubation, ensure a sufficient number of washes with ice-cold buffer to remove unbound ligand.

  • Choose the Right Competitor for NSB Determination: Use a high concentration (e.g., 1 µM) of unlabeled this compound to accurately determine non-specific binding.[3]

Q3: My competition curve has a shallow Hill slope (significantly less than 1.0). What does this indicate?

A3: A shallow Hill slope can suggest several possibilities:

  • Multiple Binding Sites: The receptor may have more than one class of binding sites with different affinities for the ligand.

  • Ligand Solubility Issues: The competitor may not be fully soluble at higher concentrations, leading to an artifactual flattening of the curve.

  • Assay Artifacts: Improper mixing, incorrect buffer composition, or issues with the separation of bound and free ligand can contribute to a shallow slope. The binding may not be following the law of mass action under the current assay conditions.[2]

  • Receptor Conformations: The this compound receptor (NK1R) might exist in different conformations, one that prefers SP and another that is more generally receptive to tachykinins.

Q4: My results are not reproducible between experiments. What are the likely causes?

A4: Lack of reproducibility is a common challenge. Key areas to investigate include:

  • Inconsistent Reagent Preparation: Ensure all buffers, ligand dilutions, and receptor preparations are made fresh and consistently for each experiment.

  • Pipetting Errors: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions.

  • Variable Incubation Times: Precisely control the incubation time for all samples.

  • Temperature Fluctuations: Maintain a constant temperature during the incubation period.

  • Cell Passage Number: If using whole cells, high passage numbers can lead to changes in receptor expression and signaling. Use cells within a defined passage number range.

Q5: How can I confirm that the binding I am measuring is to the this compound receptor (NK1R)?

A5: To ensure specificity, you should:

  • Use a Specific Antagonist: A known selective NK1R antagonist, such as aprepitant, should be able to compete with your radioligand for binding in a dose-dependent manner.

  • Test with Other Tachykinins: this compound has the highest affinity for the NK1 receptor, while other neurokinins like Neurokinin A (NKA) and Neurokinin B (NKB) have lower affinities. A rank order of potency consistent with known pharmacology supports specific binding.

  • Use a Control Cell Line: A cell line that does not express the NK1 receptor should show no specific binding.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound receptor binding.

Table 1: Ligand Binding Affinities for the this compound Receptor (NK1R)

LigandReceptor TypeIC50 (nM)Reference
Unlabeled this compoundRat SPR2.0
Tetramethylrhodamine-SPRat SPR4.2
Oregon Green 488-SPRat SPR6.4
BODIPY-SPRat SPR18.0
Fluorescein-SPRat SPR44.5
Alexa 488-SPRat SPR>1000

Table 2: Functional Assay Potency

AgonistAssay TypeCell LineEC50 (nM)Reference
This compoundCalcium MobilizationKNRK cells expressing Flag-SPR0.66
This compoundReceptor InternalizationSH-SY5Y cells expressing NK1R-tGFP18

Experimental Protocols

1. Competitive Radioligand Binding Assay (Filtration Method)

This protocol is a general guideline for a competitive binding assay using a radiolabeled SP analog and membrane preparations.

  • Prepare Reagents:

    • Assay Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.

    • Radioligand: Prepare a working solution of a radiolabeled this compound analog (e.g., ¹²⁵I-labeled [Lys³]-SP) at a concentration at or below its Kd.

    • Unlabeled Competitors: Prepare serial dilutions of unlabeled this compound and any test compounds.

    • Membrane Preparation: Thaw the cell membrane preparation expressing the NK1 receptor on ice.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Unlabeled competitor (or buffer for total binding, or a saturating concentration of unlabeled SP for non-specific binding).

      • Radioligand

      • Membrane preparation

    • The final assay volume is typically 100-200 µL.

  • Incubation:

    • Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 3 hours).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Inositol Phosphate (IP₃) Accumulation Assay

This protocol measures the activation of the Gq protein-coupled signaling pathway downstream of NK1R activation.

  • Cell Culture and Labeling:

    • Plate cells expressing the NK1 receptor in a 96-well plate.

    • The day after plating, add myo-[2-³H]inositol to the culture medium and incubate overnight to allow for its incorporation into membrane phospholipids.

  • Assay Procedure:

    • Wash the cells twice with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 30 minutes at 37°C. LiCl inhibits the degradation of IP₃.

    • Add this compound or test compounds at various concentrations.

    • Incubate for an additional 45 minutes at 37°C.

  • Lysis and IP₃ Isolation:

    • Terminate the reaction by removing the ligand solution and adding cold 10 mM formic acid.

    • Incubate on ice for 30 minutes.

    • The cell lysates containing the accumulated [³H]IP₃ can then be isolated using anion-exchange chromatography columns.

  • Detection and Analysis:

    • Measure the radioactivity of the eluted [³H]IP₃ using a scintillation counter.

    • Plot the radioactivity as a function of the agonist concentration and fit the data to determine the EC50.

Visualizations

G cluster_gprotein G-Protein Coupling SP This compound NK1R NK1 Receptor (GPCR) SP->NK1R Binds G_protein Gq/11 Gs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Pain, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: this compound (SP) signaling pathway via the NK1 receptor.

G start Start: Prepare Reagents (Buffer, Ligand, Receptor) setup Set Up Assay Plate (Total, NSB, Competitor) start->setup incubate Incubate to Reach Equilibrium setup->incubate separate Separate Bound & Free Ligand (e.g., Filtration) incubate->separate detect Detect Bound Ligand (e.g., Scintillation Counting) separate->detect analyze Data Analysis (Calculate Specific Binding, IC50) detect->analyze end End: Results analyze->end

Caption: General workflow for a competitive receptor binding assay.

G start Problem Encountered high_nsb High Non-Specific Binding? start->high_nsb low_signal Low Total Binding Signal? high_nsb->low_signal No sol_nsb Reduce [Radioligand] Pre-treat filters (PEI) Optimize wash steps high_nsb->sol_nsb Yes reproducibility Poor Reproducibility? low_signal->reproducibility No sol_signal Check Receptor Activity Optimize [Receptor] Check Ligand Integrity low_signal->sol_signal Yes sol_repro Standardize Reagent Prep Verify Pipetting Control Incubation T°/Time reproducibility->sol_repro Yes end Assay Optimized reproducibility->end No sol_nsb->low_signal sol_signal->reproducibility sol_repro->end

Caption: Troubleshooting decision tree for binding assay issues.

References

Technical Support Center: Overcoming Solubility Challenges of Substance P Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Substance P (SP) antagonists.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter with the solubility of SP antagonists.

Issue 1: My this compound antagonist won't dissolve in aqueous buffers.

  • Initial Steps:

    • Verify Compound Purity: Ensure the purity of your antagonist, as impurities can significantly impact solubility.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can dramatically improve solubility. Weakly basic antagonists are more soluble at a pH below their pKa, while weakly acidic antagonists are more soluble at a pH above their pKa.

    • Gentle Heating and Agitation: Warming the solution in a water bath (e.g., 37°C) and using mechanical agitation like vortexing or sonication can help overcome the energy barrier for dissolution.[1] Use caution with heat-sensitive compounds.

  • Advanced Strategies:

    • Co-solvents: If pH adjustment is insufficient, consider using a water-miscible organic co-solvent. A common starting point is to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[2][3] Other options include ethanol and dimethylformamide (DMF).[2][3] Always include a vehicle control in your experiments to account for any effects of the co-solvent.

    • Excipients: The inclusion of solubility-enhancing excipients can be highly effective.

      • Cyclodextrins: These form inclusion complexes with the antagonist, increasing its apparent water solubility.

      • Surfactants: Surfactants like polysorbate 80 can form micelles that encapsulate the hydrophobic antagonist, aiding its dispersion in aqueous media.

Issue 2: My antagonist precipitates when I dilute my organic stock solution into an aqueous medium.

  • Reason: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is rapidly decreased upon dilution, leading to a supersaturated and unstable aqueous solution.

  • Solutions:

    • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of the antagonist in your assay.

    • Optimize Co-solvent Concentration: A slight increase in the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) may be sufficient to maintain solubility. Remember to adjust your vehicle control accordingly.

    • Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then perform the final dilution into the aqueous medium.

    • Formulation Approaches: For persistent issues, consider more advanced formulation strategies:

      • Solid Dispersions: Dispersing the antagonist in a hydrophilic polymer matrix can improve its dissolution rate and prevent precipitation.

      • Nanosuspensions: Reducing the particle size of the antagonist to the nanoscale increases the surface area, leading to faster dissolution.

Issue 3: I'm observing high variability in my experimental results.

  • Possible Cause: Inconsistent solubility and precipitation of the antagonist can be a major source of variability in both in vitro and in vivo experiments.

  • Recommendations:

    • Standardize Preparation: Ensure your antagonist solutions are prepared consistently for every experiment. This includes using the same solvent, concentration, and preparation method.

    • Visually Inspect Solutions: Before each use, visually inspect your solutions for any signs of precipitation or cloudiness. If observed, try to redissolve the compound using gentle heating and agitation. If this fails, prepare a fresh solution.

    • Equilibration Time: For solubility assessment studies, ensure you allow sufficient time for the solution to reach equilibrium. This can take 24-48 hours with continuous agitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common this compound antagonists with known solubility issues?

A1: Several non-peptide NK1 receptor antagonists are known to be poorly water-soluble. The most well-documented is aprepitant . Others, such as rolapitant and casopitant , are also lipophilic compounds with limited aqueous solubility.

Q2: What are the typical organic solvents used to dissolve this compound antagonists?

A2: For preparing stock solutions, common organic solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The choice of solvent may depend on the specific antagonist and the requirements of the downstream experiment.

Q3: How can I determine the solubility of my this compound antagonist in different solvents?

A3: A common method is the shake-flask method. An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved antagonist in the supernatant/filtrate is quantified using a suitable analytical method like HPLC.

Q4: What is a solid dispersion and how can it improve the solubility of my antagonist?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix. This can be achieved by methods like solvent evaporation or hot-melt extrusion. By dispersing the antagonist at a molecular level within the polymer, its crystalline structure is disrupted, leading to an amorphous state with improved solubility and dissolution rate.

Q5: Are there any prodrug strategies to improve the solubility of this compound antagonists?

A5: Yes, a notable example is fosaprepitant , which is a water-soluble phosphoryl prodrug of aprepitant. After intravenous administration, fosaprepitant is rapidly converted to the active aprepitant by phosphatases. Similarly, fosnetupitant is a water-soluble prodrug of netupitant.

Data Presentation

Table 1: Solubility of Aprepitant in Various Solvents
SolventSolubility (mg/mL)Reference
Ethanol~3
DMSO~16
DMF~25
1:2 DMF:PBS (pH 7.2)~0.33
WaterPractically Insoluble
Isopropyl AcetateSparingly Soluble
AcetonitrileSlightly Soluble
Table 2: Solubility of Other this compound Antagonists
AntagonistSolventSolubilityReference
Rolapitant DMSO≥ 100 mg/mL (199.8 mM)
Casopitant mesylate DMSO33.33 mg/mL (46.76 mM) with ultrasonic and heating to 60°C

Experimental Protocols

Protocol 1: Preparation of Aprepitant Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of aprepitant with a hydrophilic polymer (e.g., HPMCAS-LF) to enhance its aqueous solubility.

Materials:

  • Aprepitant powder

  • Hypromellose acetate succinate (HPMCAS-LF)

  • Acetone (or other suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve aprepitant and HPMCAS-LF in acetone in a predetermined ratio (e.g., 1:4 drug-to-polymer ratio). Ensure complete dissolution by gentle stirring or sonication.

  • Solvent Evaporation: Remove the acetone using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the wall of the flask.

  • Drying: Further dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using techniques like XRD and DSC) and dissolution properties compared to the pure drug.

Protocol 2: In Vitro NK1 Receptor Functional Antagonist Assay (Calcium Mobilization)

Objective: To determine the potency of a this compound antagonist in inhibiting this compound-induced calcium mobilization in cells expressing the human NK1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human NK1 receptor (CHO-NK1)

  • Cell culture medium and supplements

  • This compound (agonist)

  • Test antagonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Culture CHO-NK1 cells according to standard protocols.

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach and form a confluent monolayer overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition:

    • Prepare serial dilutions of the test antagonist in the assay buffer.

    • After dye loading, wash the cells again with assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of this compound in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the microplate in the fluorescent plate reader.

    • Initiate kinetic reading to establish a baseline fluorescence.

    • Inject the this compound solution into the wells and continue to monitor the fluorescence signal over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of the test antagonist.

Visualizations

This compound / NK1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor (GPCR) Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates SP This compound (Ligand) SP->NK1R binds Antagonist SP Antagonist Antagonist->NK1R blocks Ca Ca²⁺ Release ER->Ca MAPK MAPK Pathway Ca->MAPK activates PKC->MAPK activates Downstream Downstream Cellular Responses (e.g., Inflammation, Pain) MAPK->Downstream

References

best practices for handling and storing synthetic Substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing synthetic Substance P, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting lyophilized this compound?

A1: It is recommended to dissolve this compound directly in sterile, distilled water to your desired concentration. Avoid using DMSO or ethanol as the peptide is poorly soluble in these solvents. For peptides that are difficult to dissolve, a small amount of 5% acetic acid can be used.

Q2: What are the optimal storage conditions for synthetic this compound?

A2: Lyophilized this compound should be stored desiccated at -20°C for long-term stability. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C for up to one month or, for maximal bioactivity, use the solution on the same day of preparation.[1] Stock solutions are reported to be stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in solution?

A3: this compound has a short half-life in tissues due to degradation by various proteases.[2] In solution, its stability is dependent on the storage conditions and the solvent. For instance, this compound acetate is prone to decomposition, even in the solid state, while its hydrochloride and trifluoroacetate salts are considerably more stable.[3] It is more stable in blood plasma than in whole blood, where it is slowly inactivated.[4]

Q4: My this compound solution appears to have aggregates. What should I do?

A4: this compound has a known tendency to aggregate in both acidic and basic pH conditions, as well as in saline solutions.[5] To dissociate these aggregates, the addition of methanol, pyridine, or acetonitrile has been shown to be effective. It is recommended to visually inspect the solution for precipitates before use.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Bioactivity Improper storage leading to degradation.Ensure lyophilized peptide is stored at -20°C, desiccated. Reconstituted aliquots should also be stored at -20°C and used within a month. Avoid multiple freeze-thaw cycles.
Presence of aggregates.Centrifuge the solution to pellet any aggregates and use the supernatant. To prevent aggregation, avoid saline solutions and extreme pH during reconstitution.
Oxidation of the methionine residue.Prepare solutions fresh and minimize their exposure to air.
Inconsistent Results Variability in this compound concentration due to aggregation.Ensure the peptide is fully dissolved and the solution is clear before use. If aggregation is suspected, use one of the dissociation methods mentioned in the FAQs.
Degradation of this compound in experimental media.Minimize the time between adding this compound to the media and performing the assay. Consider the presence of proteases in your cell culture or tissue preparations.
Solubility Issues Incorrect solvent used for reconstitution.Reconstitute in sterile water. For difficult-to-dissolve peptides, a dilute solution of 5% acetic acid can be used. Avoid organic solvents like DMSO and ethanol.
The peptide has precipitated out of solution.Gently warm the solution and vortex to try and redissolve the peptide. If this fails, sonication may be attempted cautiously.

Quantitative Data Summary

Table 1: Solubility of Synthetic this compound

SolventSolubilityReference
Water≥42.1 mg/mL
5% Acetic Acid1 mg/mL

Table 2: Recommended Concentrations for In Vitro and In Vivo Experiments

Experiment TypeConcentration/DoseCell/Animal ModelReference
In Vitro Cellular SignalingNanomolar to MicromolarNeuronal or glial cells
In Vitro Keratinocyte Activation10⁻⁷ M to 10⁻⁵ MHuman Keratinocytes
In Vitro Pancreatic Ductal Cell Proliferation10⁻⁶ M to 10 µMRat Pancreatic Ductal Cells
In Vivo Cognitive Deficit Study50 µg/Kg, i.p.Rat
In Vivo Anxiety Study0.1, 1, and 10 pmol (intracerebral injection)Rat

Experimental Protocols

Protocol 1: Reconstitution of Synthetic this compound
  • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation of moisture.

  • Add the required volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Visually inspect to ensure there are no particulates.

  • If solubility is an issue, a small amount of 5% acetic acid can be added.

  • Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: In Vitro Cell-Based Assay - Calcium Mobilization

This protocol provides a general workflow for measuring intracellular calcium mobilization in response to this compound in a cell line expressing the neurokinin-1 (NK1) receptor.

  • Cell Preparation:

    • Plate cells expressing the NK1 receptor in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • This compound Stimulation:

    • Prepare a 2X working solution of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • After incubation, wash the cells with the assay buffer to remove excess dye.

    • Add an equal volume of the 2X this compound working solution to the wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

    • Record the fluorescence signal over time to capture the transient calcium flux.

Visualizations

Substance_P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: this compound Signaling Pathway through the NK1 Receptor.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Lyophilized_SP Lyophilized This compound Reconstitution Reconstitute in Sterile Water Lyophilized_SP->Reconstitution Stock_Solution Create Stock Solution (e.g., 1 mM) Reconstitution->Stock_Solution Aliquoting Aliquot for Single Use Stock_Solution->Aliquoting Treatment Treat Cells with Working Solution Stock_Solution->Treatment Dilute to working conc. Administration Administer this compound (e.g., i.p., i.c.v.) Stock_Solution->Administration Prepare for injection Storage Store at -20°C Aliquoting->Storage Cell_Culture Culture NK1-expressing Cells Cell_Culture->Treatment Assay Perform Assay (e.g., Calcium Flux, Western Blot) Treatment->Assay Data_Analysis_invitro Data Analysis Assay->Data_Analysis_invitro Animal_Model Prepare Animal Model Animal_Model->Administration Behavioral_Testing Behavioral or Physiological Testing Administration->Behavioral_Testing Tissue_Collection Tissue Collection and Analysis Behavioral_Testing->Tissue_Collection Data_Analysis_invivo Data Analysis Tissue_Collection->Data_Analysis_invivo

Caption: General Experimental Workflow for Using Synthetic this compound.

References

preventing non-specific binding in Substance P immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding in Substance P immunoassays.

Troubleshooting Guide: High Background & Non-Specific Binding

High background signal is a common issue in immunoassays which can mask the detection of this compound, leading to inaccurate results.[1] Non-specific binding of antibodies to the plate, other proteins, or unintended targets is a primary cause.[2] This section addresses common causes and solutions for high background noise.

Q1: I'm observing a high background signal across my entire ELISA plate. What are the most likely causes and how can I fix it?

A1: A uniform high background often points to issues with reagents or procedural steps like blocking and washing. Here are the primary suspects and how to address them:

  • Inadequate Blocking: The blocking buffer's role is to saturate all unoccupied binding sites on the microplate surface to prevent antibodies from binding non-specifically.[3] If blocking is insufficient, both primary and secondary antibodies can bind directly to the plate, causing high background.[4]

    • Solution: Optimize your blocking step. You can try increasing the concentration of the blocking agent, extending the incubation time, or testing different types of blocking buffers. Common blockers include Bovine Serum Albumin (BSA), casein, and non-ionic detergents like Tween 20.

  • Antibody Concentration Too High: Using excessive concentrations of the primary or secondary antibody can lead to increased non-specific binding.

    • Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both your primary and secondary antibodies. The goal is to find the concentration that provides the best signal-to-noise ratio.

  • Insufficient Washing: Inadequate washing is a frequent cause of high background. If unbound antibodies and other reagents are not thoroughly removed, they will contribute to the final signal.

    • Solution: Increase the number of wash cycles (3-5 cycles is typical). Ensure the wash buffer volume is sufficient to cover the well surface completely (e.g., 300-400 µL per well). Adding a short soak step (e.g., 30 seconds) during each wash can also improve effectiveness.

  • Contaminated Reagents: Buffers, water, or substrate solutions can become contaminated with microbes or other substances that interfere with the assay.

    • Solution: Always use high-quality, sterile water (e.g., distilled or deionized) to prepare buffers. Prepare buffers fresh for each experiment and filter-sterilize if necessary. Ensure the substrate solution is colorless before use, as a colored substrate indicates degradation.

Q2: My negative control wells show a high signal. What does this indicate?

A2: High signal in negative control wells is a clear sign of non-specific binding or cross-reactivity.

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent itself.

    • Solution: Ensure the antibodies you are using are highly specific for this compound. Check the manufacturer's data sheet for any known cross-reactivities. If you are using a polyclonal antibody, you might consider switching to a monoclonal antibody for higher specificity.

  • Non-Specific Binding of Secondary Antibody: The secondary antibody might be binding non-specifically to the plate or the capture antibody.

    • Solution: Run a control where you omit the primary antibody. If you still see a high signal, the secondary antibody is the likely culprit. In this case, you should optimize the secondary antibody concentration and ensure your blocking and washing steps are stringent.

Q3: The signal is high, but the color development is not dark. What could be the problem?

A3: This scenario often points to an issue with the plate reader rather than the assay chemistry itself.

  • Reader Malfunction: The plate reader may not be blanked correctly or could be malfunctioning.

    • Solution: Check the reader's settings, including the selected wavelength and filter. Ensure you have properly blanked the reader using a well with only substrate and stop solution.

Frequently Asked Questions (FAQs)

General Questions

Q: What is this compound and why is it measured? A: this compound is an 11-amino acid neuropeptide that plays a role in pain perception, inflammation, and immune system regulation. Immunoassays for this compound are used in research to study its involvement in various physiological and pathological processes, including neurological disorders, inflammatory conditions, and pain.

Q: What types of samples can be used for a this compound immunoassay? A: this compound can be measured in a variety of biological fluids, including cell culture supernatants, serum, plasma, saliva, and urine.

Protocol-Specific Questions

Q: Which blocking buffer is best for a this compound immunoassay? A: The optimal blocking buffer can be assay-dependent. Commonly used blocking agents include proteins like BSA and casein. Some commercial kits also come with optimized, proprietary blocking buffers that may contain a mix of protein stabilizers and other molecules to reduce non-specific binding. It is often necessary to empirically test a few different blockers to find the one that provides the lowest background for your specific assay conditions.

Q: Can I add a detergent like Tween 20 to my buffers? A: Yes, adding a non-ionic detergent like Tween 20 to your wash buffer (typically at a concentration of 0.05% to 0.1%) is highly recommended. It helps to disrupt weak, non-specific hydrophobic interactions, thereby reducing background signal. It can also be added to the blocking buffer to enhance its effectiveness.

Q: What are "matrix effects" and how can they affect my this compound assay? A: The "matrix effect" refers to the interference caused by various components in a biological sample (e.g., proteins, salts, lipids) on the analytical measurement of the target analyte (this compound). These components can cause non-specific binding or hinder the specific binding of antibodies, leading to either an overestimation or underestimation of the this compound concentration. To minimize matrix effects, it is important to use appropriate sample dilutions and to prepare your standard curve in a diluent that closely mimics the sample matrix.

Data Summary Tables

Table 1: Common Blocking Agents for Immunoassays
Blocking AgentTypical ConcentrationKey Characteristics
Bovine Serum Albumin (BSA)1-5%A common and inexpensive protein blocker.
Casein1-3%A milk-protein-based blocker, often considered more effective than BSA at preventing certain types of non-specific binding.
Non-Fat Dry Milk3-5%An inexpensive alternative to purified BSA or casein.
Fish Gelatin0.1-0.5%Can be effective in reducing non-specific binding in some systems.
Commercial BlockersVariesOften proprietary formulations designed for high performance and stability.
Table 2: Troubleshooting Summary for High Background
SymptomPossible CauseRecommended Action
Uniformly High SignalInadequate blockingIncrease blocker concentration or incubation time; test different blocking agents.
Antibody concentration too highTitrate primary and secondary antibodies to find optimal dilution.
Insufficient washingIncrease number of washes and/or wash volume; add a soak step.
Reagent contaminationPrepare fresh buffers with high-purity water.
High Signal in Negative ControlsAntibody cross-reactivityVerify antibody specificity; consider using a monoclonal antibody.
Non-specific binding of secondary AbRun controls without primary antibody; optimize secondary Ab concentration.
High OD, Low ColorPlate reader issueCheck reader settings and ensure it is blanked correctly.

Key Experimental Protocols

Protocol 1: Microplate Blocking Procedure

This protocol describes the critical step of blocking the microplate to prevent non-specific binding.

  • Preparation: After coating the plate with the capture antibody and washing, prepare your chosen blocking buffer (e.g., 1% BSA in PBS).

  • Addition: Add at least 300 µL of blocking buffer to each well to ensure the entire surface is covered.

  • Incubation: Cover the plate with a plate sealer and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: After incubation, wash the plate thoroughly according to the washing protocol before adding the samples.

Protocol 2: Plate Washing Procedure

Effective washing is crucial for reducing background signal.

  • Buffer: Use a wash buffer such as PBS or TBS containing 0.05% Tween 20.

  • Washing Cycle: a. Aspirate the contents of the wells completely. b. Dispense 300-400 µL of wash buffer into each well. c. (Optional Soak Step) Allow the plate to stand for 30 seconds. d. Aspirate the wash buffer completely. For manual washing, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.

  • Repetitions: Repeat this cycle 3 to 5 times between each incubation step.

Visual Guides

Immunoassay_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection cluster_nsb Potential NSB Points p1 Coat Plate with Capture Antibody p2 Wash p1->p2 p3 Block Plate p2->p3 a1 Add Samples & Standards p3->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add Detection Antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 a7 Add Enzyme Conjugate a6->a7 a8 Incubate a7->a8 a9 Wash a8->a9 d1 Add Substrate a9->d1 d2 Incubate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Plate d3->d4 nsb1 Improper Blocking nsb1->p3 nsb2 Insufficient Washing nsb2->a3 nsb2->a6 nsb2->a9 nsb3 Antibody Cross-Reactivity nsb3->a4 Troubleshooting_Tree start High Background Signal Observed q1 Is background uniform across the plate? start->q1 a1 Check Reagents & Procedure q1->a1  Yes   a2 Check for Specificity Issues q1->a2  No / High in Negative Controls a1_1 1. Optimize Blocking: - Increase concentration/time - Try different blockers a1_2 2. Titrate Antibodies: - Reduce primary/secondary Ab concentrations a1_3 3. Improve Washing: - Increase wash cycles/volume - Add soak step a1_4 4. Check Reagents: - Prepare fresh buffers - Use high-purity water a2_1 1. Run Controls: - No primary antibody control - No sample control a2_2 2. Check Antibody Specificity: - Review datasheet for cross-reactivity a2_3 3. Evaluate Sample Matrix: - Test different sample dilutions

References

Technical Support Center: Improving Reproducibility of Substance P-Induced Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Substance P (SP)-induced behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in behavioral studies?

A1: this compound (SP) is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] It is a key mediator in pain transmission, neuroinflammation, and emotional responses.[2][3] In behavioral studies, SP is used to induce and model behaviors associated with pain, itch (pruritus), anxiety, and aggression, primarily through its interaction with the neurokinin-1 receptor (NK1R).[4][5]

Q2: What are the common behavioral responses induced by this compound in rodents?

A2: Administration of this compound in rodents, particularly mice and rats, can elicit a range of behaviors depending on the dose and route of administration. Common responses include:

  • Nociceptive behaviors: Biting, licking, and scratching directed towards the site of injection.

  • Pruritic (itch) behaviors: Vigorous scratching, often with the hindlimbs, at the injection site.

  • Anxiety-like behaviors: In studies involving intracerebroventricular (ICV) injections, SP can lead to behaviors indicative of anxiety in models like the elevated plus-maze.

  • Aggressive behaviors: SP has been shown to be involved in the induction of aggressive behaviors in various animal models.

Q3: How should I prepare and store my this compound solution to ensure its stability and bioactivity?

A3: this compound is susceptible to degradation, particularly through oxidation of its methionine residue. To maintain its biological activity:

  • Reconstitution: Dissolve lyophilized this compound in sterile, oxygen-free water or a low pH buffer such as 0.05 M acetic acid. Avoid using solvents like DMSO or ethanol in which it is insoluble.

  • Additives: The addition of a carrier protein like bovine serum albumin (BSA) at 1% can enhance the stability of the solution.

  • Storage: Store reconstituted this compound in small aliquots at -20°C or lower to minimize freeze-thaw cycles. For short-term storage (up to one month), solutions can be kept at -20°C. Ideally, solutions should be prepared fresh on the day of the experiment.

Q4: What are the most common routes of administration for this compound in behavioral studies?

A4: The choice of administration route is critical as it determines the site of action and the resulting behavioral phenotype. Common routes include:

  • Intrathecal (i.t.): Injection into the subarachnoid space of the spinal cord to study spinal nociceptive processing.

  • Intracerebroventricular (i.c.v.): Injection into the cerebral ventricles to investigate the central effects of SP on behaviors like anxiety and grooming.

  • Intradermal (i.d.) or Subcutaneous (s.c.): Injection into the skin to study localized pain, itch, and neurogenic inflammation.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability in behavioral responses between animals in the same group. 1. Inconsistent this compound Activity: Degradation of SP due to improper storage or handling. 2. Animal Stress: Improper animal handling techniques can increase stress and affect behavioral outcomes. 3. Genetic and Environmental Factors: Differences in animal strain, age, sex, and housing conditions can contribute to variability. 4. Inconsistent Injection Technique: Variation in injection volume, depth, or location.1. Ensure Proper SP Handling: Prepare fresh SP solutions, store aliquots at -20°C or below, and avoid repeated freeze-thaw cycles. 2. Refine Animal Handling: Use non-aversive handling methods like tunnel or cup handling instead of tail-picking to reduce stress. Allow for a proper acclimatization period. 3. Standardize Animal Characteristics: Use animals of the same strain, sex, and a narrow age and weight range. Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity). 4. Standardize Injection Procedure: Ensure all experimenters are proficient in the chosen administration technique. Use a consistent injection volume and anatomical landmarks.
No or weak behavioral response to this compound administration. 1. Suboptimal Dose: The dose of this compound may be too low to elicit a significant behavioral response. 2. Degraded this compound: The biological activity of SP may have been compromised. 3. Tachyphylaxis: Rapid desensitization to SP can occur with repeated injections in a short period.1. Conduct a Dose-Response Study: Determine the optimal dose of SP for your specific animal model and behavioral assay. 2. Verify SP Activity: Prepare a fresh solution of SP and consider using a new vial of lyophilized peptide. 3. Avoid Rapid Repeated Injections: If the experimental design requires multiple injections, allow for a sufficient washout period between administrations to prevent tachyphylaxis.
Inconsistent or unexpected behavioral phenotypes. 1. Route of Administration: The observed behavior is highly dependent on where SP is administered. For example, i.t. injection typically induces biting and scratching, while i.c.v. injection can affect grooming and anxiety. 2. Off-Target Effects: At high concentrations, SP may interact with other receptors, leading to a different behavioral profile.1. Verify and Refine Injection Technique: Ensure the injection is being delivered to the intended anatomical location. For i.t. injections, a tail-flick response upon needle entry can be an indicator of correct placement. 2. Use the Lowest Effective Dose: Based on a dose-response study, use the lowest concentration of SP that produces a reliable behavioral response to minimize the risk of off-target effects.
Difficulty in quantifying behavioral responses accurately. 1. Observer Bias: Manual scoring of behaviors can be subjective and vary between observers. 2. Lack of a Clear Behavioral Definition: Ambiguous definitions of behaviors (e.g., what constitutes a "bout" of scratching) can lead to inconsistent scoring.1. Blinding and Training: The observer scoring the behavior should be blinded to the treatment groups. Ensure all observers are trained using a standardized scoring protocol. 2. Use Automated Systems: Consider using automated behavioral analysis systems that use video tracking or other technologies to provide objective and detailed quantification of behaviors like scratching.

Quantitative Data Summary

Table 1: Recommended Intrathecal (i.t.) Dosages of this compound for Nociceptive Behaviors in Mice

This compound DoseObserved Behavioral ResponseReference(s)
10 ngCaudally directed biting and scratching
Dose-dependentReciprocal hindlimb scratching, licking, and biting

Table 2: Recommended Intradermal (i.d.) Dosages of this compound for Itch-Associated Behaviors in Mice

This compound DoseObserved Behavioral ResponseReference(s)
10-135 µ g/site Dose-dependent scratching of the injected site
250 nM in 0.050 mLScratching beginning within 3-5 minutes

Detailed Experimental Protocol: this compound-Induced Scratching Behavior in Mice

This protocol outlines a typical experiment to assess scratching behavior induced by intradermal this compound injection in mice.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline or 0.05 M acetic acid

  • Bovine Serum Albumin (BSA) (optional)

  • Anesthesia (e.g., isoflurane)

  • Clippers

  • 30-gauge needles and syringes

  • Observation chambers

  • Video recording equipment

2. This compound Solution Preparation:

  • On the day of the experiment, reconstitute lyophilized this compound in sterile saline or 0.05 M acetic acid to a stock concentration (e.g., 1 mg/mL). To enhance stability, the vehicle can be supplemented with 1% BSA.

  • Perform serial dilutions from the stock solution to achieve the desired final concentrations for injection.

  • Keep the solutions on ice throughout the experiment.

3. Animal Preparation and Habituation:

  • House adult male C57BL/6 mice individually for at least one week before the experiment to allow for acclimatization to the housing environment.

  • For several days leading up to the experiment, handle the mice using a non-aversive method (e.g., tunnel or cupped hands) to reduce handling-induced stress.

  • On the day of the experiment, allow the mice to habituate to the testing room for at least 30 minutes before any procedures begin.

4. This compound Administration (Intradermal Injection):

  • Briefly anesthetize the mouse using isoflurane.

  • Shave a small area on the rostral back of the mouse.

  • Administer an intradermal injection of the this compound solution (e.g., 50 µL) into the shaved area. A control group should receive an injection of the vehicle alone.

5. Behavioral Observation and Quantification:

  • Immediately after the injection, place the mouse in an individual observation chamber.

  • Record the behavior of the mouse for a predetermined period (e.g., 30-60 minutes) using a video camera.

  • A trained observer, blinded to the treatment groups, should score the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Alternatively, use an automated behavioral analysis system to quantify scratching behavior.

6. Data Analysis:

  • The primary endpoint is typically the total number of scratches or the total duration of scratching within the observation period.

  • Compare the behavioral responses between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or a t-test).

Visualizations

This compound Signaling Pathway

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Nociception Neuronal Excitability (Nociception) Ca2->Nociception MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates PKC->Nociception NFB NF-κB Activation MAPK->NFB Inflammation Pro-inflammatory Gene Expression NFB->Inflammation

Caption: this compound binds to the NK1 receptor, initiating downstream signaling cascades.

Experimental Workflow for this compound Behavioral Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) SP_Prep This compound Solution Preparation (Fresh) Habituation Habituation to Testing Room (≥ 30 min) SP_Prep->Habituation Injection This compound or Vehicle Administration (e.g., i.d.) Habituation->Injection Behavioral_Recording Video Recording of Behavior (30-60 min) Injection->Behavioral_Recording Scoring Behavioral Scoring (Blinded Observer or Automated) Behavioral_Recording->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats Results Results Interpretation Stats->Results

Caption: A typical workflow for a this compound-induced behavioral study.

Troubleshooting Decision Tree for Inconsistent Behavioral Results

Troubleshooting_Tree Start Inconsistent Behavioral Results Observed Check_SP Is the this compound solution freshly prepared and properly stored? Start->Check_SP Check_Handling Are animal handling procedures standardized and non-aversive? Check_SP->Check_Handling Yes Sol_SP Prepare fresh SP solution. Store aliquots at -20°C. Check_SP->Sol_SP No Check_Dose Has a dose-response curve been established? Check_Handling->Check_Dose Yes Sol_Handling Implement non-aversive handling. Ensure adequate acclimatization. Check_Handling->Sol_Handling No Check_Injection Is the injection technique consistent and accurate? Check_Dose->Check_Injection Yes Sol_Dose Perform a dose-response study to find the optimal dose. Check_Dose->Sol_Dose No Sol_Injection Retrain personnel on injection technique. Verify landmarks. Check_Injection->Sol_Injection No Review_Protocol Review and standardize the entire experimental protocol. Check_Injection->Review_Protocol Yes

Caption: A decision tree to troubleshoot inconsistent results in behavioral studies.

References

addressing variability in commercial Substance P ELISA kits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in commercial Substance P ELISA kits.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound (SP) is an eleven-amino acid neuropeptide that acts as a neurotransmitter and neuromodulator.[1][2] It is involved in a variety of physiological processes, including inflammation, pain transmission, and vasodilation.[2][3] Measurement of this compound levels is crucial in studies related to pain, neurogenic inflammation, and various neurological and psychiatric disorders.[4]

Q2: What is the principle of a competitive ELISA for this compound?

In a competitive ELISA for this compound, the this compound in a sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme like alkaline phosphatase or horseradish peroxidase) for binding to a limited amount of anti-Substance P antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, and the resulting colorimetric signal is inversely proportional to the concentration of this compound in the sample.

Q3: What are the most common sources of variability in this compound ELISA assays?

The most common sources of variability include:

  • Sample Handling and Preparation: this compound has a short half-life in tissues (seconds to minutes) but is more stable in plasma (hours). Improper sample collection, storage, and repeated freeze-thaw cycles can lead to degradation of the peptide.

  • Lot-to-Lot Variability: Differences in reagents and calibrators between different kit lots can cause shifts in results.

  • Protocol Deviations: Inconsistent incubation times, temperatures, and washing techniques can significantly impact results.

  • Matrix Effects: Components in biological samples (e.g., serum, plasma) can interfere with the assay.

Q4: How stable is this compound in biological samples?

This compound is relatively stable in extracted blood plasma, with a half-life of hours. However, in whole blood and tissues, its half-life is much shorter, ranging from seconds to tens of minutes, due to enzymatic degradation. To ensure stability, plasma samples should be collected in chilled EDTA tubes containing a protease inhibitor like Aprotinin and stored at -70°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound ELISA experiments.

Problem 1: High Background

High background is characterized by excessive color development or high optical density (OD) readings in the blank or zero standard wells.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and ensure complete removal of wash buffer after each step. Verify the performance of the plate washer.
Contaminated Reagents or Plate Use fresh, sterile reagents and pipette tips. Ensure the microplate is clean. Avoid cross-contamination between wells.
Incorrect Reagent Concentration Optimize the concentration of the primary and/or secondary antibody through titration.
Inadequate Blocking Increase the blocking incubation time or try a different blocking buffer.
Prolonged Incubation or High Temperature Adhere strictly to the recommended incubation times and temperatures in the kit protocol.
Deteriorated Substrate Ensure the substrate solution is colorless before use.
Problem 2: Low Signal or Poor Sensitivity

Low signal refers to weak or no color development, even in the presence of the analyte.

Possible Cause Recommended Solution
Degraded this compound Standard or Sample Use freshly prepared standards. Ensure proper sample collection and storage to prevent degradation. Avoid repeated freeze-thaw cycles.
Inactive Enzyme Conjugate Ensure the enzyme conjugate is stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
Incorrect Reagent Preparation Double-check all reagent dilutions and ensure they are prepared according to the kit manual.
Insufficient Incubation Time Ensure adherence to the recommended incubation times.
Use of Expired Kit Components Check the expiration dates of all kit components and do not use expired reagents.
Problem 3: High Variability Between Replicates (High %CV)

High coefficient of variation (%CV) between replicate wells indicates poor precision.

Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and fresh tips for each standard and sample. Ensure consistent pipetting technique.
Inadequate Mixing of Reagents Thoroughly mix all reagents before use.
Uneven Temperature Across the Plate Ensure the plate is incubated at a uniform temperature. Avoid "edge effects" by not using the outer wells or by ensuring even temperature distribution.
Inconsistent Washing Use an automated plate washer for more consistent washing if available. Ensure all wells are washed equally.
Plate Not Sealed Properly Use a new plate sealer for each incubation step to prevent evaporation and contamination.
Problem 4: Lot-to-Lot Variability

Significant differences in results are observed when using a new kit lot.

Possible Cause Recommended Solution
Inherent Differences in Reagents Perform a bridging experiment to compare the new lot with the old lot using quality control (QC) samples.
Shift in Standard Curve Always run a full standard curve for each new plate and each new kit lot. Do not use a standard curve from a previous experiment.
Manufacturer Consistency Choose kits from manufacturers with stringent quality control and validation procedures to ensure lot-to-lot consistency. The inter-assay variance between lots should ideally be less than 15%.

Experimental Protocols

Protocol 1: Standard this compound ELISA Procedure (Competitive Assay)

This is a general protocol and may need to be adapted based on the specific kit instructions.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Bring all components to room temperature before use.

  • Standard and Sample Addition: Pipette 50 µL of standards and samples into the appropriate wells of the antibody-coated microplate.

  • Conjugate and Antibody Addition: Add 50 µL of the enzyme-conjugated this compound and 50 µL of the primary antibody to each well (except blank wells).

  • Incubation: Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature on a shaker).

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. After the final wash, remove any remaining wash buffer by tapping the plate on absorbent paper.

  • Substrate Addition: Add 200 µL of the substrate solution to each well.

  • Incubation: Incubate the plate for the recommended time (e.g., 1 hour at room temperature), typically in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the optical density at the appropriate wavelength (e.g., 405 nm or 450 nm) within 15 minutes of adding the stop solution.

  • Calculate Results: Calculate the concentration of this compound in the samples by plotting a standard curve of the mean absorbance for each standard concentration versus the known concentration.

Protocol 2: Sample Preparation

Proper sample preparation is critical for accurate results.

  • Plasma: Collect blood into chilled EDTA tubes containing aprotinin (500 KIU/mL of blood). Centrifuge at 1,600 x g for 15 minutes at 4°C. Aliquot the plasma and store at -70°C or below. A minimum dilution of 1:2 to 1:64 may be required depending on the kit.

  • Serum: Allow blood to clot at room temperature for 30 minutes before centrifuging for 10-20 minutes at 1,000 x g. Aliquot and store at -20°C or -80°C. A minimum dilution of 1:10 to 1:64 may be required.

  • Saliva: Centrifuge to remove particulate matter. A high dilution (e.g., 1:20 or 1:128) is often required due to high concentrations of this compound.

  • Urine: A minimum dilution of 1:4 may be necessary.

  • Tissue Culture Supernatants: Can often be used neat, but the same media should be used to dilute the standards.

Sample Dilution Table

Sample TypeRecommended Minimum DilutionCollection Additives
EDTA Plasma1:2 - 1:64Aprotinin
Heparin Plasma1:8Aprotinin
Serum1:10 - 1:64None
Saliva1:20 - 1:128None
Urine1:4None

Visualizations

This compound Signaling Pathway

This compound exerts its effects by binding to neurokinin receptors (NKRs), which are G-protein coupled receptors. The primary receptor for this compound is the neurokinin-1 receptor (NK1R). Activation of NK1R can trigger multiple intracellular signaling cascades, including the Gq and Gs pathways, leading to downstream effects like inflammation and pain signaling.

SubstanceP_Signaling cluster_cell Target Cell SP This compound NK1R NK1R SP->NK1R Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC PLC Gq->PLC AC AC Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / Activate PKC IP3_DAG->Ca_PKC PKA Activate PKA cAMP->PKA Response Cellular Response (e.g., Inflammation, Pain Signaling) Ca_PKC->Response PKA->Response Competitive_ELISA_Workflow Start Start PrepareReagents Prepare Reagents (Standards, Samples, Buffers) Start->PrepareReagents AddSamples Add Standards & Samples to Antibody-Coated Plate PrepareReagents->AddSamples AddConjugate Add Enzyme-Labeled SP & Primary Antibody AddSamples->AddConjugate Incubate1 Incubate (Competition Occurs) AddConjugate->Incubate1 Wash1 Wash Plate (Remove Unbound Reagents) Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop ReadPlate Read Optical Density AddStop->ReadPlate Analyze Analyze Data (Generate Standard Curve) ReadPlate->Analyze End End Analyze->End ELISA_Troubleshooting Problem Problem with ELISA Results? HighBg High Background? Problem->HighBg Yes LowSignal Low Signal? Problem->LowSignal No HighBg->LowSignal No CheckWashing Check Washing Protocol & Reagent Contamination HighBg->CheckWashing Yes HighCV High Variability? LowSignal->HighCV No CheckReagents Check Reagent Preparation, Storage & Expiration LowSignal->CheckReagents Yes CheckPipetting Check Pipetting Technique & Plate Conditions HighCV->CheckPipetting Yes ContactSupport Contact Technical Support HighCV->ContactSupport No Resolved Problem Resolved CheckWashing->Resolved CheckReagents->Resolved CheckPipetting->Resolved

References

Technical Support Center: Optimizing Substance P Release from Cultured Neurons

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protocols for Substance P (SP) release from cultured neurons.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to stimulate this compound release from cultured neurons?

A1: The two most prevalent methods for stimulating this compound release in vitro are chemical depolarization with potassium chloride (KCl) and specific receptor activation using capsaicin.[1][2] High concentrations of KCl (typically 30-75 mM) induce membrane depolarization, opening voltage-sensitive calcium channels and triggering vesicle fusion and neurotransmitter release.[1][2][3] Capsaicin, the pungent compound in chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) on sensory neurons, leading to calcium influx and subsequent this compound release. Electrical field stimulation is also a valid, though less common, method.

Q2: Which type of cultured neuron is most suitable for this compound release experiments?

A2: Dorsal root ganglion (DRG) neurons are the most common choice for these experiments. DRG neurons are primary sensory neurons known to express and release this compound as a key neurotransmitter in pain and neurogenic inflammation pathways. Their sensitivity to stimuli like capsaicin makes them an ideal model system.

Q3: What is the role of extracellular calcium in this compound release?

A3: Extracellular calcium is critical for depolarization-induced this compound release. Stimulation with high KCl is entirely dependent on the influx of extracellular Ca2+ through voltage-sensitive calcium channels to trigger the exocytosis of SP-containing vesicles. Interestingly, capsaicin can induce a smaller degree of SP release even in the absence of extracellular Ca2+, suggesting a secondary, calcium-independent mechanism. However, the presence of extracellular calcium significantly enhances capsaicin-stimulated release.

Q4: How is this compound typically quantified in the culture supernatant?

A4: The most common method for quantifying this compound in cell culture supernatants is the Enzyme-Linked Immunosorbent Assay (ELISA). Competitive ELISA kits are widely available and offer high sensitivity and specificity for the 11-amino acid peptide. These assays involve competition between the SP in the sample and a labeled SP conjugate for binding to a specific antibody. Radioimmunoassay (RIA) is another sensitive technique that has been used historically.

Q5: What is the significance of co-culturing neurons with non-neuronal cells?

A5: The presence of non-neuronal cells, such as glial or Schwann cells, appears to be crucial for a robust this compound release response. Studies have shown that partially purified DRG neurons exhibit a weaker response to stimuli like capsaicin or KCl compared to unpurified cultures containing both neurons and non-neuronal cells. This suggests a supportive role for these cells in the synthesis, storage, or release process of this compound from neurons.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Detectable this compound Release 1. Ineffective Stimulation: Incorrect concentration of KCl or capsaicin; insufficient stimulation time.1. Optimize Stimulant Concentration: Titrate KCl (30-75 mM) and capsaicin (5-500 µM) to find the optimal concentration for your specific neuron culture. Verify Stimulation Time: Ensure stimulation time is adequate (e.g., 5-30 minutes), but avoid excessively long periods that could lead to receptor desensitization or cytotoxicity.
2. Low Neuronal Viability/Health: Cells are stressed, dying, or not mature enough to produce and release SP.2. Assess Cell Health: Check cell morphology and viability before the experiment. Ensure cultures are mature (e.g., at least 9 days in vitro for some protocols). Provide appropriate culture conditions and growth factors (e.g., Nerve Growth Factor).
3. Absence of Non-neuronal Cells: Pure neuronal cultures may have a blunted release response.3. Use Mixed Cultures: Maintain a co-culture of neurons and non-neuronal cells (e.g., glial cells) as they can enhance the SP release process.
4. ELISA Kit Issues: Expired reagents, improper sample dilution, or interference from media components.4. Validate ELISA: Run the positive control provided with the kit. Ensure samples are diluted appropriately (e.g., a 2-fold dilution is often recommended for culture supernatants). Check for interfering substances and consult the kit manual.
High Background Signal in ELISA 1. Contamination: Reagents or samples contaminated with endogenous this compound (e.g., from saliva).1. Maintain Aseptic Technique: Wear a face mask and gloves when handling reagents to prevent saliva contamination, which has high levels of this compound.
2. Insufficient Washing: Inadequate washing steps during the ELISA procedure.2. Optimize Washing: Ensure all washing steps in the ELISA protocol are performed thoroughly to remove unbound reagents.
3. Nonspecific Binding: The antibody may be cross-reacting with other molecules in the sample.3. Check Antibody Specificity: The antibody in some kits may also bind to Neurokinin A. Review the specificity data in the kit manual.
Inconsistent or Poorly Reproducible Results 1. Variability in Cell Culture: Differences in cell plating density, culture age, or health between experiments.1. Standardize Culture Protocol: Use a consistent cell seeding density and perform experiments on the same day in vitro (DIV) for all replicates.
2. Inaccurate Pipetting: Errors in pipetting small volumes of stimulants or samples.2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being handled.
3. Freeze-Thaw Cycles: Repeated freezing and thawing of samples or reagents can degrade this compound.3. Aliquot Samples: Store supernatant samples in single-use aliquots at ≤ -20°C to avoid repeated freeze-thaw cycles.
Cell Death After Stimulation 1. Stimulant Cytotoxicity: High concentrations of KCl or capsaicin, or prolonged exposure, can be toxic to neurons.1. Perform Dose-Response and Time-Course: Determine the optimal concentration and duration of stimulation that maximizes release without causing significant cell death. High concentrations of SP itself (e.g., 100 µM) can also induce neuronal death over long exposure times (48h).
2. Excitotoxicity: Excessive calcium influx can trigger excitotoxic cell death pathways.2. Limit Stimulation Time: Use the shortest effective stimulation period to minimize prolonged intracellular calcium elevation.

Experimental Protocols & Data

Protocol 1: KCl-Induced this compound Release

This protocol describes a general method for stimulating this compound release from cultured DRG neurons using potassium chloride.

  • Cell Culture: Plate DRG neurons in a suitable culture medium and maintain for 7-10 days to allow for maturation.

  • Pre-incubation: Gently aspirate the culture medium and wash the cells twice with a low-potassium basal release buffer (e.g., containing 3.5 mM KCl).

  • Basal Release: Add the low-potassium buffer to the cells and incubate at 37°C for 30 minutes to measure basal (unstimulated) this compound release. Collect the supernatant and store at -80°C.

  • Stimulation: Replace the buffer with a high-potassium stimulation buffer (e.g., containing 60-75 mM KCl, with NaCl concentration adjusted to maintain osmolarity) and incubate at 37°C for 5-30 minutes.

  • Sample Collection: After incubation, carefully collect the supernatant. Centrifuge briefly to pellet any detached cells and transfer the supernatant to a new tube. Store at -80°C until analysis.

  • Quantification: Measure the concentration of this compound in the collected basal and stimulated samples using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 2: Capsaicin-Induced this compound Release

This protocol uses capsaicin to specifically stimulate TRPV1-expressing sensory neurons.

  • Cell Culture: Culture DRG neurons as described in Protocol 1.

  • Pre-incubation/Wash: Wash cells twice with a physiological buffer (e.g., HEPES-buffered saline containing physiological levels of Ca2+).

  • Stimulation: Add buffer containing the desired concentration of capsaicin (e.g., 10 µM) to the cells. Incubate for 10-15 minutes at 37°C.

  • Sample Collection: Collect and process the supernatant as described in Protocol 1.

  • Quantification: Analyze this compound concentration using an ELISA kit.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes gathered from published literature. Actual results may vary based on specific cell types, culture conditions, and assay sensitivity.

Parameter KCl Stimulation Capsaicin Stimulation Reference(s)
Stimulant Concentration 30 - 75 mM5 - 500 µM
Stimulation Time 5 - 30 minutes10 - 60 minutes
Typical Fold Increase (vs. Basal) Variable; robust response expected2-fold to >10-fold
Calcium Dependence Absolutely dependent on extracellular Ca2+Enhanced by extracellular Ca2+, but a Ca2+-independent component exists.
Target Neurons All depolarizable neuronsPrimarily TRPV1-expressing sensory neurons
ELISA Detection Range Typically ~50 - 5,000 pg/mLTypically ~50 - 5,000 pg/mL

Visualizations

Signaling Pathways for this compound Release

The diagrams below illustrate the primary signaling cascades initiated by KCl and capsaicin to trigger this compound release from a sensory neuron.

G cluster_0 KCl Stimulation cluster_1 Capsaicin Stimulation KCl High Extracellular K+ Depol Membrane Depolarization KCl->Depol VSCC Voltage-Sensitive Ca2+ Channels (VSCC) Depol->VSCC Opens Ca_Influx_K Ca2+ Influx VSCC->Ca_Influx_K Vesicle_Fusion_K Vesicle Fusion Ca_Influx_K->Vesicle_Fusion_K SP_Release_K This compound Release Vesicle_Fusion_K->SP_Release_K Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Binds & Activates Ca_Influx_Cap Ca2+ Influx TRPV1->Ca_Influx_Cap Ca_Ind Ca2+-Independent Pathway TRPV1->Ca_Ind Vesicle_Fusion_Cap Vesicle Fusion Ca_Influx_Cap->Vesicle_Fusion_Cap SP_Release_Cap This compound Release Vesicle_Fusion_Cap->SP_Release_Cap SP_Release_Ind This compound Release Ca_Ind->SP_Release_Ind

Caption: Signaling pathways for KCl and Capsaicin-induced this compound release.

Experimental Workflow

This diagram outlines the typical experimental sequence for a this compound release assay.

G Culture 1. Culture Neurons (e.g., DRG) Wash 2. Wash & Acclimate in Basal Buffer Culture->Wash Stimulate 3. Stimulate (KCl or Capsaicin) Wash->Stimulate Collect 4. Collect Supernatant Stimulate->Collect Assay 5. Quantify SP (ELISA) Collect->Assay Analyze 6. Analyze Data Assay->Analyze

Caption: General experimental workflow for this compound release assays.

Troubleshooting Logic

This flowchart provides a logical path for diagnosing issues with low this compound detection.

Caption: Troubleshooting flowchart for low this compound detection.

References

Technical Support Center: Interpreting Data from Substance P Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving Substance P (SP) knockout (KO) mice, which are generated by deleting the Tac1 gene.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of a this compound (Tac1) knockout mouse?

A1: this compound (SP), encoded by the Tac1 gene, is a neuropeptide involved in pain transmission, inflammation, and mood.[1][2] Consequently, Tac1 KO mice are expected to show reduced responses to certain types of pain and diminished inflammatory reactions. The most commonly reported phenotypes include:

  • Reduced Nociception: A significant reduction in pain responses to moderate-to-intense chemical (formalin) and thermal (hot plate) stimuli.[2][3]

  • Attenuated Neurogenic Inflammation: A lack of neurogenic inflammation, which is the inflammatory response mediated by the release of neuropeptides from sensory nerve endings.[1]

  • Altered Anxiety and Mood: Some studies suggest the SP/NK1R system plays a role in modulating emotional behaviors, with knockout mice showing phenotypes similar to treatment with anxiolytic or antidepressant drugs.

However, it is critical to note that phenotypes can be highly variable. Some studies report normal pain responses in Tac1 KO mice in specific assays like the tail flick test and acetic acid-induced writhing.

Q2: Why are the results from my SP knockout mice inconsistent with published literature?

A2: Inconsistency is a well-documented challenge in knockout mouse research. Several factors can contribute to this variability:

  • Genetic Background: The phenotype of a knockout mouse can be dramatically influenced by the genetic background of the strain it is on (e.g., C57BL/6J, 129/Sv). Modifier genes present in one strain but not another can alter the penetrance or expressivity of the knockout phenotype.

  • Compensatory Mechanisms: The nervous system has significant redundancy. The lifelong absence of this compound may lead to developmental compensation by other signaling molecules, such as other tachykinins or neuropeptides like Calcitonin Gene-Related Peptide (CGRP). Interestingly, even double knockout mice lacking both SP and CGRPα show largely intact pain responses, suggesting even more complex compensatory systems are at play.

  • Experimental Protocol Differences: Minor variations in experimental procedures, animal handling, or environmental conditions can lead to different outcomes.

  • Tac1 Gene Products: The Tac1 gene produces not only this compound but also Neurokinin A (NKA) through differential splicing. Therefore, a Tac1 KO mouse is deficient in both neuropeptides, which can complicate the interpretation of results attributed solely to the absence of SP.

Q3: What is the difference between a this compound (Tac1) KO and a Neurokinin-1 Receptor (NK1R) KO mouse?

A3: While both knockout models target the same primary signaling pathway, they have a key difference.

  • SP (Tac1) KO: This model lacks the ligands, this compound and Neurokinin A.

  • NK1R KO: This model lacks the primary receptor for this compound. Because the NK1 receptor can be activated by other tachykinins, and SP can have effects on other targets, the phenotypes are not always identical. Comparing results from both models can help dissect the specific roles of the ligand versus the receptor. For example, studies in NK1R knockout mice have been crucial in confirming that SP-mediated edema is dependent on this receptor.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: My SP KO mice show no difference in pain behavior compared to wild-type (WT) controls.
  • Potential Cause 1: Inappropriate Pain Assay.

    • Explanation: The role of this compound is highly specific to the type and intensity of the noxious stimulus. Tac1 KO mice show reduced responses in assays of moderate-to-intense, persistent pain but may show normal responses to acute, low-intensity stimuli.

    • Solution:

      • Verify Your Model: Use a pain model where SP is known to play a significant role, such as the formalin test (especially the second phase) or the hot plate test .

      • Avoid Insensitive Assays: Assays like the tail-flick test may not be sensitive enough to detect the contribution of SP and often show no difference between KO and WT mice.

  • Potential Cause 2: Genetic Background.

    • Explanation: As mentioned in the FAQs, the genetic background of your mice is a major source of phenotypic variability. If your strain's background differs from that in key publications, you may see a different phenotype.

    • Solution:

      • Confirm Strain: Verify the exact background strain of your KO and WT control mice. The most common is C57BL/6J.

      • Use Proper Controls: Always use wild-type littermates as controls from heterozygous breeding pairs. This minimizes the influence of genetic drift and unlinked genes from the original embryonic stem cells.

      • Consider Backcrossing: Ensure the knockout line has been sufficiently backcrossed (typically >10 generations) onto a single, consistent inbred strain.

  • Potential Cause 3: Compensatory Mechanisms.

    • Explanation: The biological system may have compensated for the lifelong absence of SP. This is an inherent limitation of constitutive knockout models.

    • Solution:

      • Pharmacological Approach: Consider using an NK1R antagonist in wild-type animals to acutely block SP signaling. This can help differentiate between developmental compensation and the acute function of the SP system.

      • Conditional Knockout: For future studies, a conditional (e.g., Cre-Lox) or inducible knockout model would allow for temporal and spatial control over Tac1 gene deletion, minimizing developmental compensation.

Problem 2: I am observing an unexpected or contradictory phenotype (e.g., hyperalgesia).
  • Potential Cause 1: Paradoxical Role of this compound.

    • Explanation: While SP is primarily known as a pro-nociceptive and pro-inflammatory molecule, some studies have uncovered context-dependent anti-nociceptive roles. For example, in a model of acid-induced muscle pain, mice lacking SP signaling developed long-lasting hyperalgesia, whereas control animals did not.

    • Solution:

      • Review Literature: Conduct a thorough literature search for the specific role of SP in your experimental model system. The function of neuropeptides can be highly tissue- and context-specific.

      • Analyze Downstream Targets: Investigate downstream signaling pathways or cell types that might be paradoxically affected by the absence of SP in your model.

  • Potential Cause 2: Genotyping or Colony Management Errors.

    • Explanation: Errors in genotyping can lead to misinterpretation of results. Colony contamination or genetic drift can also introduce unexpected phenotypes.

    • Solution:

      • Validate Genotyping: Regularly validate your genotyping protocol with positive (known KO and heterozygous) and negative (known WT) controls.

      • Sequence the Locus: If results are consistently strange, sequence the targeted Tac1 locus to confirm the knockout is correct and there are no unexpected genomic rearrangements.

      • Refresh Colony: Obtain fresh breeding pairs from a reputable repository like The Jackson Laboratory to rule out genetic drift or contamination.

Data Presentation: Phenotypic Summary of Tac1 KO Mice

The following table summarizes the variable phenotypes reported for Tac1 knockout mice across different experimental assays.

Phenotypic Category Assay Observed Phenotype in Tac1 KO Mice Reference
Nociception (Pain) Hot Plate TestIncreased latency to paw lick/jump (hypoalgesia)
Formalin Test (Phase II)Significantly reduced licking/flinching time (hypoalgesia)
Formalin Test (Phase I)No significant difference from WT
Acetic Acid WrithingNo significant difference from WT
Tail Flick TestNo significant difference from WT
CFA-Induced InflammationLargely intact thermal hypersensitivity (in SP/CGRPα double KO)
Inflammation Neurogenic InflammationAbsent or significantly reduced
Acute PancreatitisReduced severity (in NK1R KO mice)
Neurological/Behavioral Kainate-Induced SeizuresResistant to seizures and neurotoxicity
Anxiety/Depression ModelsAnxiolytic and antidepressant-like phenotype

Mandatory Visualizations

Signaling & Experimental Workflows

SP_Signaling_Pathway

Troubleshooting_Workflow

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Nociception

This protocol assesses the response latency to a thermal stimulus, a measure of supraspinally-mediated pain response.

  • Apparatus: Commercial hot plate apparatus with an adjustable, stable surface temperature and a transparent restraining cylinder.

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

    • Temperature Setting: Set the hot plate surface to a constant temperature, typically between 52-55°C. The temperature should be sufficient to cause a response in 15-30 seconds in wild-type animals without causing tissue damage.

    • Testing: Gently place the mouse onto the hot plate within the restraining cylinder and immediately start a timer.

    • Endpoint: Observe the mouse for nocifensive behaviors, which include licking a hind paw, flicking/shaking a hind paw, or jumping. Stop the timer as soon as the first definitive behavior is observed. This is the response latency.

    • Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond by the cut-off time, remove it from the plate to prevent injury and record the latency as the cut-off time.

    • Data Analysis: Compare the mean latency times between KO and WT groups. An increased latency in the KO group indicates hypoalgesia.

Protocol 2: Formalin Test for Chemical Nociception and Inflammatory Pain

This test is highly valuable as it produces a biphasic response, modeling both acute nociceptive pain and persistent inflammatory pain.

  • Apparatus: Observation chamber (e.g., a clear Plexiglas cylinder) with mirrors placed to allow an unobstructed view of the mouse's paws. A timer or video recording setup.

  • Reagents: Dilute formalin solution (typically 1-5% formaldehyde in saline). A 2.5% solution is common for mice.

  • Procedure:

    • Acclimation: Place the mouse in the observation chamber for at least 20-30 minutes before injection to allow it to acclimate.

    • Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw using a fine-gauge needle (e.g., 30-gauge).

    • Observation: Immediately return the mouse to the chamber and start the timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Phases of Observation:

      • Phase I (Acute/Nociceptive): 0-5 minutes post-injection. This phase is caused by the direct chemical stimulation of nociceptors.

      • Interphase: ~5-15 minutes post-injection. Licking behavior subsides.

      • Phase II (Inflammatory): ~15-40 minutes post-injection. This phase is driven by an inflammatory response and central sensitization.

    • Data Analysis: Calculate the total time spent licking/flinching in Phase I and Phase II separately. Compare the mean times between KO and WT groups. Tac1 KO mice typically show a significant reduction in Phase II duration.

Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory state, allowing for the study of chronic inflammatory pain mechanisms like thermal hyperalgesia and mechanical allodynia.

  • Apparatus: Devices for assessing thermal and mechanical sensitivity (e.g., Hargreaves apparatus for radiant heat, von Frey filaments for mechanical threshold).

  • Reagents: Complete Freund's Adjuvant (CFA), an emulsion containing inactivated and dried Mycobacterium tuberculosis.

  • Procedure:

    • Baseline Measurement: Before CFA injection, measure the baseline thermal latency and/or mechanical withdrawal threshold for both hind paws of all mice.

    • Induction: Briefly anesthetize the mouse (e.g., with isoflurane). Inject a small volume of CFA (e.g., 20-50 µL) into the plantar surface of one hind paw. The contralateral paw can receive a saline injection or serve as an untreated control.

    • Post-Injection Monitoring: Inflammation, characterized by edema and erythema, will develop over several hours to days.

    • Behavioral Testing: At set time points after injection (e.g., 24 hours, 3 days, 7 days), re-measure thermal latency and mechanical withdrawal thresholds in both the ipsilateral (CFA-injected) and contralateral paws.

    • Data Analysis: Compare the change from baseline in withdrawal latency/threshold between KO and WT groups for the ipsilateral paw. A smaller reduction in withdrawal latency (hyperalgesia) or a smaller decrease in withdrawal threshold (allodynia) in the KO group would indicate a role for SP in the development of inflammatory hypersensitivity. However, be aware that recent studies in SP/CGRPα double KO mice found that inflammatory pain was largely unaffected.

References

improving the specificity of Substance P antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Substance P (SP) antibodies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help improve the specificity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in ensuring the specificity of a this compound antibody?

The primary challenge arises from the fact that this compound is a member of the tachykinin peptide family, which includes Neurokinin A (NKA), Neurokinin B (NKB), Neuropeptide K, and Neuropeptide gamma. These peptides share a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2), which is crucial for receptor binding and is often the epitope for many antibodies.[1] Consequently, antibodies, especially those targeting the C-terminus, can exhibit significant cross-reactivity with other tachykinins.[2]

Q2: What is the difference between a monoclonal and a polyclonal antibody for this compound detection?

  • Monoclonal Antibodies: These are derived from a single B-cell clone and recognize a single, specific epitope on the this compound peptide. This high specificity can lead to lower background staining. However, if this single epitope is masked by fixation or is present on other tachykinins, the antibody may perform poorly or show cross-reactivity. The rat monoclonal clone NC1/34 is a widely used example that targets the C-terminal end of this compound.[3][4][5]

  • Polyclonal Antibodies: These are a mixture of antibodies that recognize multiple epitopes on the this compound peptide. This can result in a stronger signal, as multiple antibodies can bind to a single target. However, this heterogeneity also increases the risk of off-target binding and higher background noise.

Q3: What does it mean if a this compound antibody is "knockout (KO) validated"?

Knockout validation is a gold-standard method for confirming antibody specificity. In this technique, the antibody is tested on cells or tissue from an animal model where the gene for this compound (TAC1) has been deleted (knocked out). A truly specific antibody will show a strong signal in the wild-type (normal) sample and no signal in the knockout sample. This validation provides strong evidence that the antibody specifically recognizes this compound and not other off-target proteins.

Q4: My antibody datasheet mentions cross-reactivity. How much is acceptable?

This depends on your application and the specific cross-reactant. For example, some datasheets for the NC1/34 clone state it has 5% cross-reactivity with eledoisin but does not react with leu- or met-enkephalin. If your tissue has high levels of a cross-reactive peptide, even low-percentage cross-reactivity can produce a confounding signal. It is crucial to understand the expression patterns of this compound and related tachykinins in your specific experimental model.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC)

Question: I am observing diffuse, non-specific staining in my tissue section when using my this compound antibody. How can I resolve this?

High background can obscure specific signals and lead to misinterpretation. Below is a workflow to diagnose and solve this common issue.

Troubleshooting Workflow for High Background in IHC

high_background_workflow start High Background Observed check_secondary Run Secondary Antibody Only Control (Omit Primary Antibody) start->check_secondary secondary_staining Staining Present? check_secondary->secondary_staining fix_secondary Troubleshoot Secondary Ab: 1. Check for cross-reactivity with sample species. 2. Use pre-adsorbed secondary. 3. Decrease concentration. secondary_staining->fix_secondary Yes optimize_primary Optimize Primary Antibody Concentration (Run a dilution series: 1:100 to 1:1000) secondary_staining->optimize_primary No fix_secondary->optimize_primary optimize_blocking Optimize Blocking Step: 1. Increase blocking time (e.g., 1-2 hours). 2. Use serum from the same species as the secondary Ab. 3. Increase serum concentration (e.g., 5-10%). optimize_primary->optimize_blocking check_fixation Review Tissue Fixation Protocol: Over-fixation can cause non-specific binding. Under-fixation can lead to antigen diffusion. optimize_blocking->check_fixation final_check Problem Resolved? check_fixation->final_check success Proceed with Experiment final_check->success Yes contact_support Consult Antibody Manufacturer's Technical Support final_check->contact_support No

Caption: A stepwise guide to troubleshooting high background staining in IHC.

Issue 2: Confirming the Signal is Specific to this compound

Question: My staining is clean, but how can I be certain my antibody is binding to this compound and not another tachykinin like Neurokinin A?

This is a critical validation step. The most common and direct method is a pre-adsorption control (also known as a blocking peptide assay).

Principle of Pre-adsorption Control: Before incubating the primary antibody with the tissue sample, it is pre-incubated with a saturating concentration of the immunizing peptide (in this case, synthetic this compound). If the antibody is specific, all its binding sites will be occupied by the free peptide. This "blocked" antibody should then produce no signal on the tissue section. A parallel experiment is run with the antibody alone, which should show normal staining.

Diagram of Pre-adsorption (Blocking) Control

preadsorption_principle cluster_control Control Experiment cluster_blocked Pre-adsorption Experiment Ab This compound Ab Tissue_SP This compound in Tissue Ab->Tissue_SP Binds Binding_Control Specific Signal Tissue_SP->Binding_Control Results in Blocked_Ab This compound Ab Tissue_SP2 This compound in Tissue Blocked_Ab->Tissue_SP2 Cannot Bind Peptide Blocking Peptide (SP) Peptide->Blocked_Ab Pre-incubation (Blocks binding sites) No_Binding No Signal Tissue_SP2->No_Binding Results in

Caption: The principle of a pre-adsorption control for antibody specificity.

Data Presentation

Tachykinin Family C-Terminal Sequence Homology

Many this compound antibodies are generated against the C-terminal region due to its immunogenicity. The high degree of sequence homology in this region across the tachykinin family is the primary reason for potential cross-reactivity.

PeptideC-Terminal Amino Acid SequenceSpecies
This compound -Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ Mammalian
Neurokinin A-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂Mammalian
Neurokinin B-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂Mammalian
Neuropeptide K-Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys-Gln-Val-Ala-Leu-Leu-Lys-Ala-Leu-Tyr-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂Mammalian
Eledoisin-pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂Mollusc

Note: The conserved -Phe-X-Gly-Leu-Met-NH₂ motif is highlighted. The high similarity explains why an antibody targeting this region of this compound might also recognize Neurokinin A and B.

Experimental Protocols

Protocol 1: Pre-adsorption Control for Immunohistochemistry (IHC)

This protocol is designed to confirm that the primary antibody is binding specifically to this compound.

Materials:

  • Primary antibody against this compound

  • Blocking peptide (synthetic this compound)

  • Standard IHC buffers (e.g., PBS, blocking buffer)

  • Two identical tissue sections known to express this compound

Procedure:

  • Optimize Antibody Concentration: First, determine the optimal working dilution of your primary antibody that gives a clear signal with low background.

  • Prepare Antibody Solutions: Prepare enough of the optimized, diluted primary antibody for two identical experiments.

    • For example, if the optimal dilution is 1:500 and you need 200 µL per slide, prepare 400 µL of diluted antibody.

  • Divide and Block:

    • Aliquot the 400 µL of diluted antibody into two separate tubes (200 µL each).

    • Tube A (Blocked): Add the blocking peptide to the antibody solution. A 5- to 10-fold excess by weight of peptide to antibody is recommended. (e.g., For 1 µg of antibody, add 5-10 µg of peptide).

    • Tube B (Control): Add an equivalent volume of the buffer that the peptide was dissolved in. This ensures the final antibody concentration is identical in both tubes.

  • Incubate: Gently mix both tubes and incubate them for at least 1 hour at room temperature (or overnight at 4°C) with gentle agitation. This allows the peptide to bind to the antibody in Tube A.

  • Stain Tissue: Proceed with your standard IHC protocol, using the solution from Tube A on one tissue section and the solution from Tube B on the identical second section.

  • Analyze Results:

    • Expected Outcome (Specific Antibody): The control section (Tube B) should show clear, specific staining. The blocked section (Tube A) should show a complete or significant reduction in staining.

    • Unexpected Outcome (Non-specific Antibody): If both sections show similar staining, the antibody may be binding to an off-target epitope not present on the synthetic this compound peptide, or the signal may be an artifact.

Protocol 2: Specificity Validation by Western Blot Using Knockout (KO) Lysates

This protocol confirms specificity by comparing antibody binding in control cells versus cells lacking the target protein.

Materials:

  • This compound antibody

  • Lysates from control/wild-type (WT) cells/tissue

  • Lysates from this compound knockout (KO) cells/tissue

  • Standard Western blot reagents (SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, secondary antibody, ECL substrate).

Procedure:

  • Sample Preparation:

    • Prepare protein lysates from both WT and this compound KO cells or tissues.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from the WT and KO lysates into adjacent wells of an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel according to standard procedures to separate the proteins by size. This compound precursor (preprotachykinin-A) has a predicted molecular weight of ~15-17 kDa.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in blocking buffer to its recommended concentration for Western Blot (e.g., 1:500 - 1:1000).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rat or anti-rabbit, depending on the primary) for 1 hour at room temperature.

  • Final Washes and Detection:

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Analyze Results:

    • Expected Outcome (Specific Antibody): A distinct band should appear at the correct molecular weight (~17 kDa) in the lane with the WT lysate. This band should be completely absent in the lane with the KO lysate.

    • Unexpected Outcome (Non-specific Antibody): If a band of the same size appears in both the WT and KO lanes, the antibody is binding to a different protein of that size. If other bands appear, the antibody is cross-reactive with multiple off-target proteins.

Signaling Pathway Visualization

This compound / Neurokinin-1 Receptor (NK-1R) Signaling

This compound exerts its biological effects, including pain transmission and inflammation, primarily by binding to the Neurokinin-1 Receptor (NK-1R), a G-protein coupled receptor (GPCR). This interaction initiates several downstream signaling cascades.

SP_NK1R_Pathway SP This compound NK1R Neurokinin-1 Receptor (NK-1R) (GPCR) SP->NK1R Binds to Gq Gq Protein Activation NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cleaves PIP2 into Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca IP3 triggers PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC DAG activates Ca->PKC Co-activates Pain Pain Signal Transmission Ca->Pain MAPK MAPK/ERK Pathway PKC->MAPK Activates Proliferation Cell Proliferation, Inflammation MAPK->Proliferation

Caption: Simplified signaling pathway of this compound binding to the NK-1R.

References

Technical Support Center: Capsaicin-Induced Substance P Depletion Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting experiments on capsaicin-induced Substance P depletion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of capsaicin-induced this compound depletion?

A1: Capsaicin, the pungent compound in chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly found on primary sensory neurons.[1][2][3] Activation of TRPV1 leads to an influx of calcium and sodium ions, depolarizing the neuron.[1][4] This initial excitation triggers the release of neuropeptides, including this compound (SP). With prolonged or high-dose capsaicin exposure, this leads to a depletion of SP from the nerve terminals. Another described mechanism involves capsaicin interfering with the retrograde transport of Nerve Growth Factor (NGF), which is necessary for the synthesis of this compound. This disruption in transport leads to a gradual decrease in SP content within the sensory nerves.

Q2: How long does it take for capsaicin to deplete this compound, and is it reversible?

A2: The time course and reversibility of this compound depletion depend on the dose, duration of treatment, and the age of the animal model. High-dose capsaicin treatment in neonatal rats can lead to irreversible depletion of this compound. In contrast, treatment of adult rats with capsaicin can cause a reversible depletion of this compound. For example, a single subcutaneous injection of 50 mg/kg capsaicin in adult rats leads to a marked but reversible depletion. Chronic low-dose capsaicin treatment (0.5 mg/kg for 6 days) in rats has been shown to decrease this compound levels, which then return to control values after 19 days of treatment, suggesting a reactive increase in this compound synthesis over time.

Q3: What are the best methods for measuring this compound levels?

A3: The most common methods for quantifying this compound are enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA). Both are competitive immunoassays that can measure this compound in various biological samples, including cell culture supernatants, serum, plasma, saliva, and urine. The choice between them may depend on laboratory equipment availability and safety regulations regarding radioactive materials. It is crucial to select a kit with a detection range appropriate for the expected this compound concentrations in your samples.

Q4: Can capsaicin affect other neurotransmitters besides this compound?

A4: Yes, capsaicin can also induce the release of other neuropeptides, such as calcitonin gene-related peptide (CGRP), which is often co-localized with this compound in sensory neurons. Some studies have also shown that capsaicin can evoke the release of glutamate from presynaptic terminals. However, its action is relatively selective for primary sensory neurons, and it does not appear to affect the levels of other neurotransmitters like glutamic acid decarboxylase or choline acetyltransferase in the dorsal horn of the spinal cord.

Troubleshooting Guide

Problem 1: No or Insufficient this compound Depletion Observed
Possible Cause Suggested Solution
Inactive Capsaicin Verify the purity and activity of the capsaicin. Prepare fresh solutions for each experiment, as capsaicin can degrade over time, especially when in solution and exposed to light.
Incorrect Capsaicin Dose The dose of capsaicin required for this compound depletion can vary between species and even strains. Consult the literature for appropriate dosing regimens for your specific animal model. A dose of 50 mg/kg (s.c.) has been shown to be effective in rats. For in vitro studies, concentrations in the micromolar range (e.g., 10-50 µM) are often used.
Ineffective Route of Administration The route of administration can significantly impact the effectiveness of capsaicin. Systemic administration (subcutaneous or intraperitoneal) is common for widespread depletion. For localized effects, topical or local injections can be used. Ensure the chosen route is appropriate for your experimental goals.
Timing of Measurement This compound depletion is not instantaneous and is followed by a period of recovery. Ensure that the time point for tissue collection or measurement is appropriate to observe maximal depletion. This may require a time-course study to determine the optimal window.
Animal Age and Species Neonatal animals are more susceptible to the neurotoxic effects of capsaicin, leading to more permanent depletion. Adult animals may require higher or repeated doses for significant depletion, and the effects are often reversible. Different species also exhibit varying sensitivity to capsaicin.
Problem 2: High Variability in this compound Measurements
Possible Cause Suggested Solution
Inconsistent Sample Collection and Processing Standardize your sample collection and processing protocol. Variations in tissue handling, extraction procedures, and storage can lead to significant differences in measured this compound levels. For tissue samples, ensure rapid harvesting and freezing to prevent enzymatic degradation of this compound.
Issues with this compound Assay Ensure the chosen assay kit is validated for your sample type and has adequate sensitivity. Follow the manufacturer's instructions carefully. Pay close attention to incubation times, temperatures, and washing steps. Run standards and controls with every plate to monitor assay performance. Some assays may have interference from components in the biological samples.
Sample Extraction Inefficiency The efficiency of this compound extraction can vary between tissues. An acid extraction followed by a column extraction is a common two-step procedure. For some tissues like skin, a second acid extraction may be necessary to recover a higher percentage of total this compound. Conversely, column extraction might be detrimental for skin samples.
Reagent Stability Check the expiration dates of all assay components. Improper storage of reagents, such as the this compound peptide standard and antibodies, can lead to decreased assay performance. Avoid repeated freeze-thaw cycles.
Problem 3: Unexpected Cellular or Animal Responses
Possible Cause Suggested Solution
Capsaicin-Induced Neurotoxicity High doses of capsaicin can be neurotoxic, leading to the degeneration of sensory nerve fibers. This can result in unintended functional consequences beyond this compound depletion. If neurotoxicity is a concern, consider using lower doses or a shorter duration of treatment.
Inflammatory Response The initial activation of TRPV1 by capsaicin can trigger the release of pro-inflammatory mediators, leading to neurogenic inflammation. This can manifest as redness, swelling, and pain at the site of administration. Be aware of these potential confounding effects in your experimental design.
Off-Target Effects While capsaicin is relatively specific for TRPV1, the possibility of off-target effects should be considered, especially at high concentrations. Use appropriate controls, such as vehicle-treated animals and potentially TRPV1 knockout models, to confirm that the observed effects are mediated by TRPV1 activation.

Quantitative Data Summary

Table 1: Effect of Capsaicin Dose on Glutamate and this compound Release in Neonatal Rat Medullary Slices

Capsaicin ConcentrationGlutamate Release (Fold Increase over Control)Time to Cessation of Respiratory Rhythm (min)
10 µM3.1 ± 0.9100 - 150
30 µM4.1 ± 0.190 - 110
50 µM7.7 ± 0.555 - 60
Data adapted from Morgado-Valle et al., 2004.

Table 2: Effect of Capsaicin Treatment on Immunoreactive this compound (I-SP) Levels in Rats

Treatment GroupI-SP Decrease in Skin and NervesInhibition of Neurogenic Plasma ExtravasationReversibility
Neonatal (2 or 10 days old) with 50 mg/kg s.c.26% to 69%>80%Irreversible
20-day old rats with 50 mg/kg s.c.SignificantSignificantReversible
Adult rats with 50 mg/kg s.c.MarkedSignificantReversible
Data adapted from Gamse et al., 1981.

Experimental Protocols

General Protocol for Capsaicin Administration in Rodents (for this compound Depletion)
  • Preparation of Capsaicin Solution: Dissolve capsaicin in a vehicle suitable for injection. A common vehicle is a mixture of 10% ethanol, 10% Tween 80, and 80% saline. Prepare the solution fresh on the day of injection.

  • Dosing: For systemic depletion in adult rats, a cumulative dose of 50 mg/kg administered subcutaneously over one or two days is often effective. The specific dose and administration schedule should be optimized based on the animal model and experimental goals.

  • Administration: Inject the capsaicin solution subcutaneously at multiple sites on the back to minimize local irritation.

  • Post-Injection Monitoring: Monitor the animals for any signs of distress, such as respiratory depression or excessive grooming. Provide supportive care as needed.

  • Time Course: Allow sufficient time for this compound depletion to occur. This can range from a few days to a week. A pilot study to determine the optimal time point for your model is recommended.

General Protocol for this compound Measurement by ELISA
  • Sample Preparation:

    • Tissue: Homogenize the tissue in an appropriate extraction buffer (e.g., acid-based). Centrifuge the homogenate and collect the supernatant. A two-step extraction may be necessary for some tissues.

    • Plasma/Serum: Collect blood in appropriate tubes (e.g., with protease inhibitors for plasma). Centrifuge to separate plasma or allow to clot for serum.

  • Assay Procedure (based on a competitive ELISA format):

    • Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of biotinylated this compound to each well. This will compete with the this compound in the sample for binding to the capture antibody.

    • Incubate the plate as per the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) to each well. This will bind to the biotinylated this compound that is bound to the capture antibody.

    • Incubate and wash the plate again.

    • Add a substrate solution that will react with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: The concentration of this compound in the samples is inversely proportional to the intensity of the color signal. Calculate the concentrations based on a standard curve generated from the known concentrations of the this compound standards.

Visualizations

Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activates NGF_transport Blockade of NGF Retrograde Transport Capsaicin->NGF_transport Ca_influx Ca2+ Influx TRPV1->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization SP_release This compound Release Depolarization->SP_release SP_depletion This compound Depletion SP_release->SP_depletion Leads to (acute) SP_synthesis Decreased This compound Synthesis NGF_transport->SP_synthesis SP_synthesis->SP_depletion Leads to (chronic)

Caption: Signaling pathway of capsaicin-induced this compound depletion.

start Start capsaicin_admin Capsaicin Administration start->capsaicin_admin waiting_period Waiting Period (for depletion to occur) capsaicin_admin->waiting_period tissue_collection Tissue/Sample Collection waiting_period->tissue_collection sp_measurement This compound Measurement (ELISA/RIA) tissue_collection->sp_measurement data_analysis Data Analysis sp_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for a this compound depletion study.

start No/Low SP Depletion check_capsaicin Is Capsaicin Active and Fresh? start->check_capsaicin check_dose Is the Dose Correct for the Model? check_capsaicin->check_dose Yes solution_ok Solution: Prepare Fresh Capsaicin check_capsaicin->solution_ok No check_timing Is the Measurement Time Point Optimal? check_dose->check_timing Yes dose_ok Solution: Optimize Dose Based on Literature/Pilot Study check_dose->dose_ok No check_assay Is the SP Assay Performing Correctly? check_timing->check_assay Yes timing_ok Solution: Perform a Time-Course Experiment check_timing->timing_ok No assay_ok Solution: Validate Assay, Check Reagents, Rerun check_assay->assay_ok No

Caption: Troubleshooting flowchart for insufficient this compound depletion.

References

Validation & Comparative

A Comparative Guide to the Vasodilatory Effects of Substance P and Calcitonin Gene-Related Peptide (CGRP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of two potent neuropeptides, Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). It details their mechanisms of action, quantitative differences in effect, and the experimental protocols used to ascertain these properties.

Comparative Analysis of Vasodilatory Effects

This compound and CGRP are both potent vasodilators often co-localized in sensory nerve fibers, suggesting a coordinated role in regulating vascular tone[1][2]. However, their effects on blood vessels differ significantly in terms of mechanism, potency, and duration.

Mechanism of Action:

  • This compound: Elicits its effects primarily by binding to the neurokinin-1 receptor (NK1R) on endothelial cells[3]. This interaction is predominantly endothelium-dependent, leading to the production of nitric oxide (NO) which then acts on the adjacent vascular smooth muscle cells to cause relaxation[3][4]. The signaling cascade involves G-protein activation and the generation of second messengers like inositol trisphosphate (IP3) and cyclic adenosine monophosphate (cAMP).

  • Calcitonin Gene-Related Peptide (CGRP): CGRP is widely regarded as one of the most potent endogenous vasodilators. It acts via the CGRP receptor, a complex of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 1 (RAMP1). CGRP's mechanism is twofold: it can act directly on vascular smooth muscle cells in an endothelium-independent manner, or indirectly via an endothelium-dependent pathway involving NO production. The direct pathway in smooth muscle is mediated by Gs protein coupling, leading to a rise in intracellular cAMP and activation of Protein Kinase A (PKA), which results in smooth muscle relaxation.

Potency and Efficacy: In studies on cat dental pulp, CGRP was found to be a more potent vasodilator, effective in the femtomole range, whereas this compound required concentrations in the picomole range to elicit a response. Both peptides can produce maximal or near-maximal increases in regional blood flow when infused intra-arterially.

Duration of Action and Tachyphylaxis: A key distinguishing feature is the duration of their effects. CGRP induces a prolonged and persistent vasodilation, with a biological half-life of approximately 18 minutes and effects that can last for hours. In contrast, this compound produces a very brief and transient vasodilation, with a half-life of only about 15 seconds. Furthermore, prolonged infusion of this compound leads to rapid tachyphylaxis (a diminished response), a phenomenon not observed with CGRP.

Data Presentation: Quantitative Comparison

Table 1: Comparison of General Vasodilatory Properties
FeatureThis compound (SP)Calcitonin Gene-Related Peptide (CGRP)
Primary Receptor Neurokinin-1 (NK1R)CGRP Receptor (CRLR/RAMP1)
Endothelium Dependency Primarily Endothelium-DependentEndothelium-Dependent & Independent
Primary Second Messenger IP3/DAG, Ca²⁺, cAMPcAMP
Relative Potency Potent (picomole range)Highly Potent (femtomole range)
Duration of Action Brief / Transient (~15 sec half-life)Prolonged / Persistent (~18 min half-life)
Tachyphylaxis Rapid developmentNot observed
Plasma Extravasation Induces wheal and flareMinimal wheal at lower doses
Table 2: Effects on Different Vessel Types (Human Forearm Studies)
Vessel TypeThis compound (SP)Calcitonin Gene-Related Peptide (CGRP)
Resistance Vessels (Arterioles) Potent VasodilationPotent Vasodilation
Capacitance Vessels (Veins) Dilates pre-constricted veinsNo effect on venous diameter

Signaling Pathways

The distinct vasodilatory profiles of this compound and CGRP arise from their unique intracellular signaling cascades.

This compound Signaling Pathway

This compound binds to the NK1R on the vascular endothelium. This activates a Gq protein, initiating a cascade that results in the production of nitric oxide (NO), which diffuses to the vascular smooth muscle cell (VSMC) to cause relaxation.

cluster_EC Vascular Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell SP This compound NK1R NK1 Receptor SP->NK1R Gq Gq/11 NK1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER activates Ca2 Ca²⁺ ER->Ca2 releases eNOS eNOS Ca2->eNOS activates via Calmodulin NO_EC Nitric Oxide (NO) eNOS->NO_EC produces from Arg L-Arginine Arg->eNOS NO_VSMC Nitric Oxide (NO) NO_EC->NO_VSMC diffuses sGC sGC NO_VSMC->sGC cGMP cGMP sGC->cGMP produces from GTP GTP GTP->sGC PKG PKG cGMP->PKG Relax Relaxation PKG->Relax

Caption: this compound signaling pathway leading to vasodilation.

CGRP Signaling Pathway

CGRP can act directly on VSMCs or indirectly via the endothelium. Both pathways converge on increasing cyclic AMP (cAMP), but the direct VSMC pathway is a key differentiator from this compound.

cluster_VSMC Vascular Smooth Muscle Cell (Endothelium-Independent) cluster_EC Vascular Endothelial Cell (Endothelium-Dependent) CGRP1 CGRP CGRPR1 CGRP Receptor (CRLR/RAMP1) CGRP1->CGRPR1 Gs1 Gs Protein CGRPR1->Gs1 AC1 Adenylyl Cyclase Gs1->AC1 cAMP1 cAMP AC1->cAMP1 produces from ATP1 ATP ATP1->AC1 PKA1 PKA cAMP1->PKA1 Relax1 Relaxation PKA1->Relax1 causes CGRP2 CGRP CGRPR2 CGRP Receptor CGRP2->CGRPR2 Gs2 Gs Protein CGRPR2->Gs2 AC2 Adenylyl Cyclase Gs2->AC2 cAMP2 cAMP AC2->cAMP2 produces from ATP2 ATP ATP2->AC2 PKA2 PKA cAMP2->PKA2 eNOS eNOS PKA2->eNOS activates NO_EC NO eNOS->NO_EC NO_EC->Relax1 diffuses to VSMC and causes

Caption: CGRP's dual signaling pathways for vasodilation.

Experimental Protocols

The following are summarized methodologies for key experiments used to compare the vasodilatory effects of this compound and CGRP.

Protocol 1: In Vivo Forearm Blood Flow Measurement

This protocol, based on venous occlusion plethysmography, is a standard method for assessing vascular reactivity in humans.

  • Subject Preparation: Healthy volunteers are studied in a temperature-controlled room. A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.

  • Measurement Setup: Mercury-in-silastic strain gauges are placed around both forearms to measure changes in circumference. Wrist cuffs are inflated to suprasystolic pressure to exclude hand circulation, and upper arm cuffs are inflated to 40 mmHg intermittently to occlude venous outflow.

  • Infusion Protocol: A baseline blood flow measurement is established. This compound or CGRP is then infused intra-arterially in a dose-escalating manner (e.g., 0.25 to 1.5 pmol/min for SP; 1.25 to 10 pmol/min for CGRP). Each dose is infused for a set period (e.g., 6 minutes).

  • Data Acquisition: Forearm blood flow is measured continuously. The increase in forearm volume during venous occlusion reflects the arterial inflow.

  • Analysis: The blood flow is expressed in ml per 100 ml of forearm tissue per minute. Dose-response curves are generated to compare the potency and efficacy of the vasodilators.

Protocol 2: Ex Vivo Wire Myography of Isolated Arteries

This ex vivo technique allows for the direct measurement of vascular tension in isolated artery segments, providing insight into receptor-mediated signaling in a controlled environment.

  • Vessel Isolation: An artery (e.g., mesenteric, thoracic aorta) is carefully dissected from a euthanized animal (e.g., mouse, rat) and placed in cold, oxygenated physiological salt solution (PSS).

  • Mounting: A small (2 mm) ring segment of the artery is mounted on two fine wires in the chamber of a wire myograph. One wire is attached to a force transducer and the other to a micrometer.

  • Normalization: The vessel is stretched to its optimal resting tension, which is determined by a standardized procedure to approximate in vivo pressure. The vessel is then allowed to equilibrate.

  • Viability Check: The vessel's contractile health is confirmed by stimulation with a high-potassium solution or a vasoconstrictor like phenylephrine. Endothelial integrity is often checked with an acetylcholine challenge.

  • Dose-Response: The vessel is pre-constricted to about 80% of its maximum response. Once a stable plateau is reached, cumulative concentrations of this compound or CGRP are added to the bath.

  • Data Analysis: The relaxation at each concentration is recorded and expressed as a percentage of the pre-constriction tension. This data is used to plot dose-response curves and calculate EC₅₀ values.

A Isolate Artery Segment (e.g., Mesenteric Artery) B Mount Segment on Myograph Wires A->B C Normalize to Optimal Resting Tension B->C D Check Viability (e.g., with KCl) C->D E Pre-constrict Vessel (e.g., with Phenylephrine) D->E F Add Cumulative Doses of Vasodilator (SP or CGRP) E->F G Record Tension Change (Relaxation) F->G H Generate Dose-Response Curve & Calculate EC₅₀ G->H

Caption: Experimental workflow for ex vivo wire myography.

Conclusion and Implications

This compound and CGRP are both critical neuropeptides in the regulation of local blood flow, but they operate through distinct mechanisms and exhibit markedly different temporal profiles.

  • This compound is a rapid-onset, short-acting vasodilator that is strictly endothelium-dependent and prone to desensitization. Its role may be in acute, transient adjustments to blood flow and in neurogenic inflammation, where it also increases vascular permeability.

  • CGRP is a highly potent, long-acting vasodilator with both endothelium-dependent and -independent mechanisms. Its sustained action and lack of tachyphylaxis suggest a role in maintaining prolonged increases in blood flow, which is critical for physiological processes and has protective effects in cardiovascular diseases like hypertension.

For drug development professionals, understanding these differences is crucial. Targeting the NK1R for antagonism might be beneficial in inflammatory conditions characterized by plasma extravasation. Conversely, targeting the CGRP pathway has proven effective in migraine, where its potent and sustained vasodilatory action is implicated in pathogenesis. The dual mechanism of CGRP also suggests that its vasodilatory effects may be more robust and less susceptible to compromise by endothelial dysfunction than those of this compound.

References

Substance P vs. Neurokinin A: A Comparative Guide to Receptor Affinity and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Substance P (SP) and Neurokinin A (NKA), two key neuropeptides of the tachykinin family. It delves into their differential binding affinities for the neurokinin receptors (NK1R, NK2R, and NK3R) and delineates their distinct downstream signaling pathways. The information presented is supported by experimental data and methodologies to aid in research and drug development endeavors.

Differential Receptor Affinity

This compound and Neurokinin A exhibit distinct preferences for the three main types of neurokinin receptors. This compound demonstrates the highest affinity for the NK1R, while its affinity for NK2R and NK3R is significantly lower.[1][2][3] Conversely, Neurokinin A preferentially binds to the NK2R.[2][4] Both peptides can act as full agonists on all three receptors, but their potency is markedly reduced when not bound to their preferred receptor. This differential affinity is a cornerstone of their distinct physiological roles. The affinities of NKA and Neurokinin B (NKB) for the NK-1 receptor are approximately 100 and 500 times lower than that of SP, respectively.

Quantitative Analysis of Receptor Binding Affinity

The binding affinities of this compound and Neurokinin A for NK1, NK2, and NK3 receptors have been quantified using various experimental techniques, most notably radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

LigandReceptorKi (nM)Species/Cell LineReference
This compound NK1R~0.1 - 1.0Rat, Human / CHO, COS-7
NK2R>100Human
NK3R>1000Human
Neurokinin A NK1R~10 - 100Rat, Human / COS-7
NK2R~1 - 10Rat, Human / CHO
NK3R~100 - 1000Human

Note: The exact Ki values can vary between studies due to differences in experimental conditions, cell types, and species.

Signaling Pathways

Upon binding to their respective G-protein coupled receptors (GPCRs), this compound and Neurokinin A initiate distinct intracellular signaling cascades.

This compound / NK1R Signaling

Activation of NK1R by this compound primarily couples to the Gαq/11 protein. This initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can subsequently activate downstream mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK). There is also evidence that NK1R can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP This compound NK1R NK1R SP->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response (e.g., Proliferation, Inflammation) Ca2->Response MAPK MAPK (ERK) PKC->MAPK MAPK->Response

This compound / NK1R Signaling Pathway
Neurokinin A / NK2R Signaling

Neurokinin A's activation of the NK2R also primarily signals through the Gαq protein, initiating a similar PLC-mediated cascade of events leading to increased intracellular calcium and PKC activation. This pathway is crucial for processes such as smooth muscle contraction. In some cellular contexts, particularly in immune cells like macrophages where NK2R may not be present, NKA can engage NK1R to induce inflammatory responses through the activation of ERK1/2 and PI3-kinase/Akt pathways, ultimately leading to NF-κB activation.

Neurokinin_A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A NK2R NK2R NKA->NK2R Binds Gq Gαq NK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Binding_Assay_Workflow A Prepare Assay Plate (Buffer, Radioligand, Competitor) B Add Cell Membranes (Expressing NK Receptor) A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

References

Validating the Role of Substance P in Animal Models of Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key animal models used to validate the role of the neuropeptide Substance P (SP) in the pathophysiology of arthritis. We present supporting experimental data, detailed methodologies for critical experiments, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of preclinical studies targeting SP and its receptor, the neurokinin-1 receptor (NK1R).

The Role of this compound in Arthritis

This compound, a neuropeptide released from sensory nerve endings, is a significant contributor to neurogenic inflammation, a process implicated in the pathogenesis of rheumatoid arthritis (RA) and osteoarthritis (OA).[1][2][3] In the joint, SP exerts a variety of pro-inflammatory effects by binding to its high-affinity receptor, NK1R, which is expressed on various cell types including synoviocytes, immune cells, and endothelial cells.[4][5] This interaction triggers a cascade of events leading to increased vascular permeability, plasma extravasation, and the release of inflammatory mediators, all of which contribute to joint swelling, pain, and tissue destruction. Animal models of arthritis have been instrumental in elucidating these mechanisms and in evaluating the therapeutic potential of NK1R antagonists.

Comparison of Animal Models for Arthritis Research

Several animal models are utilized to study the inflammatory processes of arthritis. The most common models for investigating the role of this compound are Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice. Each model presents with distinct characteristics, advantages, and limitations.

FeatureAdjuvant-Induced Arthritis (AIA) in RatsCollagen-Induced Arthritis (CIA) in Mice
Inducing Agent Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosisType II Collagen emulsified in Freund's Complete Adjuvant (CFA)
Typical Animal Strain Lewis, Sprague-Dawley (SD)DBA/1, C57BL/6
Disease Onset Rapid, typically within 10-14 days post-inductionSlower, typically 21-28 days after primary immunization
Pathological Features Pronounced polyarticular inflammation, bone resorption, and periosteal proliferation. Resembles some aspects of human RA but is considered a model for reactive arthritis by some.Synovitis, pannus formation, and erosion of cartilage and bone, closely mimicking human RA.
Immunology T-cell mediated response to mycobacterial antigens with cross-reactivity to self-antigens.Autoimmune response to type II collagen, involving both T-cell and B-cell responses.

Experimental Data on the Role of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound and NK1R antagonists in animal models of arthritis.

Table 1: Effect of this compound and NK1R Antagonists on Joint Inflammation
ModelTreatmentParameterResultReference
Adjuvant-Induced Arthritis (Rat)NK1R Antagonist (RP67580)Joint SwellingSignificant reduction in knee joint swelling compared to untreated arthritic rats.
Collagen-Induced Arthritis (Mouse)This compoundPaw SwellingSignificant reduction in paw swelling compared to untreated arthritic mice.
Freund's Adjuvant-Induced Arthritis (Mouse)NK1R KnockoutFootpad SwellingNo significant change in footpad swelling in NK1R knockout mice compared to wild-type after induction.
Freund's Adjuvant-Pretreated (Mouse)This compoundKnee SwellingSignificant enhancement of knee swelling in wild-type but not NK1R knockout mice.
Table 2: Effect of this compound and NK1R Antagonists on Arthritic Pain
ModelTreatmentParameterResultReference
Adjuvant-Induced Arthritis (Rat)NK1R Antagonist (RP67580)Paw Withdrawal Threshold (Allodynia)Increased paw withdrawal threshold, indicating reduced pain sensitivity.
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis (Rat)NK1R Antagonist (GR 82334)Paw Withdrawal ThresholdPost-treatment with the antagonist effectively prevented the reduction in paw withdrawal threshold.
Table 3: Effect of this compound on Cytokine Levels in Arthritic Joints
Model/SystemTreatmentCytokineResultReference
Collagen-Induced Arthritis (Mouse)This compoundTNF-αDecreased serum levels.
Collagen-Induced Arthritis (Mouse)This compoundIL-17Decreased serum levels.
Collagen-Induced Arthritis (Mouse)This compoundIL-10Increased serum levels.
MIA-Induced Osteoarthritis (Rat)NK1R Antagonist (GR 82334)TNF-α, IL-1β, IL-6Suppressed expression in knee joints.
Human RA Synovial CellsNK1R AntagonistIL-1β, IL-6Significantly reduced production.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for inducing arthritis in animal models commonly used in this compound research.

Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats

Materials:

  • Male Lewis or Sprague-Dawley rats (6-8 weeks old)

  • Freund's Complete Adjuvant (FCA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis

  • Sterile 1 mL syringes with 26-gauge needles

Procedure:

  • Thoroughly resuspend the FCA by vortexing or sonication immediately before use to ensure a uniform suspension of mycobacteria.

  • Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).

  • Inject 0.1 mL of the FCA suspension intradermally at the base of the tail.

  • Alternatively, inject 0.05 mL of the FCA suspension subcutaneously into the plantar surface of one hind paw.

  • Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear between days 10 and 14 post-injection.

  • Assess disease severity by measuring paw volume with a plethysmometer and/or using a clinical scoring system (e.g., scoring each paw from 0-4 based on erythema, swelling, and deformity).

Protocol 2: Collagen-Induced Arthritis (CIA) in Mice

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine or chicken type II collagen

  • 0.1 M acetic acid

  • Freund's Complete Adjuvant (CFA)

  • Freund's Incomplete Adjuvant (IFA)

  • Sterile 1 mL syringes with 27-gauge needles

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing equal volumes of the collagen solution and CFA (for the primary immunization) or IFA (for the booster immunization) using two glass syringes connected by a Luer lock. Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mouse.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

  • Monitoring:

    • Begin monitoring for signs of arthritis around day 21. Clinical signs typically appear between days 24 and 28.

    • Score the severity of arthritis in each paw (0-4 scale) based on swelling and redness. The maximum score per mouse is 16.

Visualizing Key Pathways and Workflows

This compound Signaling Pathway in Synovial Fibroblasts

This compound binding to the NK1R on synovial fibroblasts activates several downstream signaling pathways that contribute to inflammation and joint degradation.

SubstanceP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP This compound NK1R NK1 Receptor SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway NFkB NF-κB Activation MAPK_pathway->NFkB Proinflammatory_mediators Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Prostaglandins Matrix Metalloproteinases NFkB->Proinflammatory_mediators Upregulates Transcription

Caption: this compound (SP) signaling cascade via the NK1 receptor in synovial cells.

Experimental Workflow for Validating SP's Role in Arthritis

The following workflow outlines the key steps in an experiment designed to validate the role of this compound in an animal model of arthritis.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction & Treatment cluster_assessment Assessment cluster_analysis Analysis animal_selection Select Animal Model (e.g., AIA Rat, CIA Mouse) group_assignment Assign to Groups: 1. Naive Control 2. Arthritic Control 3. Arthritic + SP Antagonist 4. Arthritic + Vehicle animal_selection->group_assignment induction Induce Arthritis (Day 0) group_assignment->induction treatment Administer SP Antagonist or Vehicle (Prophylactic or Therapeutic Regimen) induction->treatment clinical_scoring Clinical Scoring (Paw Swelling, Arthritis Index) treatment->clinical_scoring pain_assessment Behavioral Testing for Pain (Paw Withdrawal Threshold) treatment->pain_assessment tissue_collection Tissue Collection at Endpoint (Paws, Synovial Fluid, Serum) clinical_scoring->tissue_collection pain_assessment->tissue_collection histology Histological Analysis (Inflammation, Cartilage Damage, Bone Erosion) tissue_collection->histology biomarkers Biomarker Analysis (Cytokine Levels via ELISA, SP Levels via RIA) tissue_collection->biomarkers data_analysis Statistical Analysis and Interpretation histology->data_analysis biomarkers->data_analysis

Caption: A typical experimental workflow for evaluating this compound antagonists.

Logical Relationship of this compound to Arthritis Pathogenesis

This diagram illustrates the central role of this compound in linking the nervous and immune systems in the context of arthritis.

Logical_Relationship cluster_peripheral Peripheral Effects (Joint) cluster_central Central Effects (Spinal Cord) Noxious_Stimuli Noxious Stimuli (e.g., Joint Injury, Inflammation) Sensory_Nerves Sensory Nerve Activation Noxious_Stimuli->Sensory_Nerves SP_Release This compound Release (Peripheral & Central) Sensory_Nerves->SP_Release Vasodilation Vasodilation & Increased Permeability SP_Release->Vasodilation Immune_Cell_Activation Immune Cell Activation (Mast Cells, Macrophages) SP_Release->Immune_Cell_Activation Central_Sensitization Central Sensitization SP_Release->Central_Sensitization Plasma_Extravasation Plasma Extravasation (Edema) Vasodilation->Plasma_Extravasation Arthritis_Pathogenesis Arthritis Pathogenesis (Joint Swelling, Pain, Tissue Destruction) Plasma_Extravasation->Arthritis_Pathogenesis Cytokine_Release Pro-inflammatory Cytokine Release Immune_Cell_Activation->Cytokine_Release Cytokine_Release->Arthritis_Pathogenesis Pain_Perception Increased Pain Perception (Hyperalgesia) Central_Sensitization->Pain_Perception Pain_Perception->Arthritis_Pathogenesis

Caption: The role of this compound in linking neural and immune responses in arthritis.

References

comparative analysis of Substance P levels in different inflammatory conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substance P (SP), a neuropeptide of the tachykinin family, has emerged as a significant modulator of inflammatory processes.[1][2] Its role in "neurogenic inflammation" positions it at the crossroads of the nervous and immune systems, influencing the pathophysiology of various chronic inflammatory conditions.[3] This guide provides a comparative analysis of this compound levels across several key inflammatory diseases, supported by experimental data and detailed methodologies, to aid researchers and professionals in drug development in their understanding of this important mediator.

Quantitative Analysis of this compound Levels

This compound concentrations have been shown to be altered in a range of inflammatory diseases. The following table summarizes findings from various studies, offering a quantitative comparison of SP levels in different biological samples from patients with rheumatoid arthritis, inflammatory bowel disease (including Crohn's disease and ulcerative colitis), psoriasis, and asthma, compared to healthy controls.

Inflammatory ConditionSample TypePatient SP Level (pg/mL)Control SP Level (pg/mL)Analytical MethodReference
Rheumatoid Arthritis SerumSignificantly higher than controls (p ≤ 0.001)-ELISA
SerumSignificantly increased (p < 0.0001)-ELISA
PlasmaMean: 298 (male), 251 (female)-Radioimmunoassay
Inflammatory Bowel Disease SerumSignificantly increased in UC and CD (p < 0.001)Median: 1027ELISA/EIA
(Ulcerative Colitis & Crohn's Disease)PlasmaHigher in UC patientsHigher in healthy controls-
Psoriasis PlasmaMedian: 52.8Median: 57.9 (not significant)Radioimmunoassay
PlasmaSignificantly higher than controls (p < 0.0001)-ELISA
Asthma Serum/Plasma116.2 ± 138.939.5 ± 17.9 (significantly increased)Immunoassay
PlasmaSignificantly higher in acute attack vs. remission and controls (p < 0.01)-Immunoassay
SerumSignificantly increased (p = 0.035)-Not specified

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is crucial for research and clinical studies. The two most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for detecting and quantifying peptides like this compound in biological samples. Commercial ELISA kits are readily available and are often based on the principle of competitive binding.

Principle: In a competitive ELISA, a known amount of labeled SP (e.g., conjugated to an enzyme like HRP) competes with the SP present in the sample for binding to a limited number of specific anti-SP antibodies coated on a microplate. The amount of labeled SP bound to the antibody is inversely proportional to the concentration of SP in the sample.

Generalized Protocol:

  • Sample Preparation: Biological fluids such as serum, plasma, and cell culture supernatants may require dilution with the assay buffer provided in the kit. For serum collection, blood is collected in a serum separator tube, allowed to clot, and then centrifuged to separate the serum. Plasma is collected using anticoagulants like EDTA or heparin and centrifuged.

  • Standard Curve Preparation: A series of standards with known concentrations of this compound are prepared by serial dilution to generate a standard curve.

  • Assay Procedure:

    • Standards, samples, and controls are added to the appropriate wells of the antibody-coated microplate.

    • A fixed amount of enzyme-labeled this compound is then added to each well (except for blank and total activity wells).

    • The plate is incubated to allow for competitive binding.

    • The wells are washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme on the labeled SP to produce a color change.

    • A stop solution is added to terminate the reaction.

  • Data Analysis: The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (commonly 450 nm). The concentration of this compound in the samples is then calculated by comparing their absorbance to the standard curve.

Radioimmunoassay (RIA)

RIA is another highly sensitive technique for measuring this compound levels. It also operates on the principle of competitive binding.

Principle: A radiolabeled SP (tracer, typically with 125I) competes with the unlabeled SP in the sample for binding to a limited amount of anti-SP antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of SP in the sample.

Generalized Protocol:

  • Sample Preparation: Similar to ELISA, samples like plasma and tissue extracts may require purification or extraction prior to the assay.

  • Standard Curve Preparation: A standard curve is generated using known concentrations of unlabeled this compound.

  • Assay Procedure:

    • Standards, samples, and controls are incubated with a specific anti-SP antibody and a fixed amount of radiolabeled this compound.

    • After reaching equilibrium, the antibody-bound SP is separated from the free SP. This can be achieved using methods like dextran-coated charcoal or a second antibody.

  • Data Analysis: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of this compound in the samples is determined by comparing their radioactivity counts to the standard curve.

This compound Signaling in Inflammation

This compound exerts its pro-inflammatory effects primarily through its high-affinity receptor, the Neurokinin-1 Receptor (NK-1R), which is a G-protein coupled receptor. The activation of NK-1R on various immune and non-immune cells triggers a cascade of intracellular signaling events that contribute to the inflammatory response.

The binding of this compound to NK-1R activates downstream signaling pathways, including the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C. These events ultimately lead to the activation of key transcription factors such as NF-κB. The activation of NF-κB is a critical step in the inflammatory process, as it promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α, as well as chemokines.

Below is a diagram illustrating the general workflow for measuring this compound in a biological sample using a competitive immunoassay.

This compound Measurement Workflow cluster_Assay Competitive Immunoassay cluster_Detection Detection & Analysis Sample Biological Sample (Serum, Plasma, etc.) Dilution Dilution/Extraction Sample->Dilution AddSample Add Sample/Standard Dilution->AddSample Plate Antibody-Coated Microplate Well AddLabeledSP Add Labeled SP (Enzyme or Radioisotope) AddSample->AddLabeledSP Incubate Incubation (Competitive Binding) AddLabeledSP->Incubate Wash Washing Incubate->Wash AddSubstrate Add Substrate (for ELISA) Wash->AddSubstrate Stop Stop Reaction AddSubstrate->Stop Read Read Signal (Absorbance or Radioactivity) Stop->Read Analyze Calculate Concentration (vs. Standard Curve) Read->Analyze This compound Signaling Pathway SP This compound NK1R NK-1 Receptor SP->NK1R binds GProtein Gq/11 NK1R->GProtein activates PLC Phospholipase C (PLC) GProtein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca induces release PKC Protein Kinase C (PKC) DAG->PKC activates IKK IKK Complex PKC->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Inflammation Inflammatory Response (↑ Cytokines, Chemokines) Nucleus->Inflammation promotes transcription

References

Substance P (NK1) Receptor Antagonists vs. Traditional Analgesics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data on the efficacy of Substance P receptor antagonists in pain models compared to established analgesic agents.

This guide provides a detailed comparison of this compound (neurokinin-1 or NK1) receptor antagonists and traditional analgesics, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), in various preclinical pain models. The data presented here is intended to offer researchers, scientists, and drug development professionals a thorough overview of the relative performance and underlying mechanisms of these compound classes, supported by experimental evidence.

Introduction to Pain Signaling and Therapeutic Strategies

Pain is a complex sensory and emotional experience, and its management remains a significant clinical challenge. Traditional analgesics, while effective for many, are often associated with dose-limiting side effects and potential for abuse. This has driven the search for novel therapeutic targets, with the this compound/NK1 receptor system being a prominent candidate for its role in nociceptive signaling.

This compound, a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals within the central and peripheral nervous systems. It exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor. The activation of the NK1 receptor by this compound leads to the generation of intracellular signals that enhance neuronal excitability and contribute to the sensation of pain. Consequently, blocking this interaction with NK1 receptor antagonists has been a focal point of analgesic drug discovery. However, despite promising preclinical results, the clinical translation of NK1 receptor antagonists for pain management has been challenging.

Comparative Efficacy in Preclinical Pain Models

The following tables summarize the quantitative data from head-to-head studies comparing the efficacy of NK1 receptor antagonists with traditional analgesics in various animal models of pain.

Neuropathic Pain Models

Neuropathic pain, arising from damage to the nervous system, is often refractory to standard analgesic therapies.

Drug Class Specific Agent Animal Model Outcome Measure Efficacy (ED50 or % MPE) Reference
NK1R Antagonist AprepitantChronic Constriction Injury (Rat)Mechanical AllodyniaED50: 30 mg/kg, p.o.
Opioid MorphineChronic Constriction Injury (Rat)Mechanical AllodyniaED50: 3 mg/kg, s.c.
NK1R Antagonist L-733,060Spinal Nerve Ligation (Rat)Thermal Hyperalgesia45% MPE at 10 mg/kg, i.p.
Opioid MorphineSpinal Nerve Ligation (Rat)Thermal Hyperalgesia80% MPE at 5 mg/kg, s.c.
Inflammatory Pain Models

Inflammatory pain is associated with tissue damage and the release of inflammatory mediators.

Drug Class Specific Agent Animal Model Outcome Measure Efficacy (% Inhibition) Reference
NK1R Antagonist MaropitantCarrageenan-induced Paw Edema (Rat)Paw Volume40% inhibition at 10 mg/kg, p.o.
NSAID MeloxicamCarrageenan-induced Paw Edema (Rat)Paw Volume60% inhibition at 5 mg/kg, p.o.
NK1R Antagonist CP-99,994Formalin Test (Rat) - Phase IILicking/Biting Time55% inhibition at 30 mg/kg, s.c.
Opioid MorphineFormalin Test (Rat) - Phase IILicking/Biting Time90% inhibition at 3 mg/kg, s.c.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in the mechanisms of action of this compound receptor antagonists and traditional analgesics.

cluster_0 This compound / NK1R Signaling SP This compound NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Pain Pain Transmission Ca->Pain PKC->Pain

Caption: Signaling pathway of this compound binding to the NK1 receptor.

cluster_1 Opioid Receptor Signaling Opioid Opioid Agonist OpR Opioid Receptor Opioid->OpR Binds Gi Gi Protein OpR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits CaCh Ca2+ Channel Gi->CaCh Inhibits KCh K+ Channel Gi->KCh Activates cAMP cAMP AC->cAMP Decreases NeuroT Neurotransmitter Release cAMP->NeuroT Decreases CaCh->NeuroT Decreases Hyperpol Hyperpolarization KCh->Hyperpol PainInhibit Inhibition of Pain Signal Hyperpol->PainInhibit NeuroT->PainInhibit

Caption: Mechanism of action of opioid analgesics.

cluster_2 NSAID Mechanism of Action AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX Metabolized by PGs Prostaglandins COX->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation NSAID NSAID NSAID->COX Inhibits

Caption: Mechanism of action of non-steroidal anti-inflammatory drugs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key experiments cited in this guide.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce peripheral neuropathy and assess behaviors indicative of mechanical allodynia.

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with a 1 mm spacing.

  • Post-operative Care: Animals are allowed to recover for 7-14 days, during which time neuropathic pain behaviors develop.

  • Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The rat is placed on a wire mesh platform, and filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

  • Drug Administration: The NK1R antagonist (e.g., Aprepitant) or traditional analgesic (e.g., Morphine) is administered via the appropriate route (e.g., oral gavage, subcutaneous injection).

  • Data Analysis: Paw withdrawal thresholds are measured at multiple time points post-drug administration and compared to baseline and vehicle-treated controls. The ED50 (the dose required to produce 50% of the maximum effect) is calculated.

Formalin Test of Nociception

The formalin test is a model of tonic pain and inflammation.

  • Animal Preparation: Adult male Wistar rats (180-220g) are habituated to the testing chamber.

  • Formalin Injection: A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, the animal is returned to the chamber, and the time spent licking or biting the injected paw is recorded for 60 minutes. The observation period is divided into two phases: Phase I (0-5 minutes, acute nociceptive pain) and Phase II (15-60 minutes, inflammatory pain).

  • Drug Administration: The test compound (e.g., CP-99,994 or Morphine) is administered prior to the formalin injection (e.g., 30 minutes before).

  • Data Analysis: The total time spent licking or biting the paw in Phase II is calculated and compared between drug-treated and vehicle-treated groups. The percentage inhibition of the nociceptive response is determined.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical comparison of analgesic compounds.

cluster_3 Preclinical Analgesic Comparison Workflow Model Select Pain Model (e.g., Neuropathic, Inflammatory) Animals Acclimate Animals (e.g., Rats, Mice) Model->Animals Baseline Establish Baseline Pain Thresholds Animals->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Admin Administer Compounds (NK1R Antagonist, Traditional Analgesic, Vehicle) Grouping->Admin Testing Post-treatment Behavioral Testing Admin->Testing Data Data Collection and Analysis Testing->Data Compare Compare Efficacy (e.g., ED50, % Inhibition) Data->Compare

Caption: A typical experimental workflow for comparing analgesics.

Discussion and Future Directions

The preclinical data presented in this guide demonstrate that this compound receptor antagonists possess analgesic properties in various pain models. However, their efficacy is generally less robust when compared head-to-head with traditional analgesics like opioids. While NK1R antagonists show activity in both neuropathic and inflammatory pain models, opioids typically exhibit a greater maximal effect.

The discrepancy between the strong preclinical rationale and the limited clinical success of NK1R antagonists for pain highlights the complexity of pain pathophysiology and the challenges of translating findings from animal models to humans. Several factors may contribute to this translational gap, including species differences in the expression and function of the this compound/NK1R system, the involvement of multiple redundant pain pathways, and the specific patient populations studied in clinical trials.

Future research in this area should focus on:

  • Identifying specific pain patient populations that may be more responsive to NK1R antagonist therapy.

  • Exploring the potential of NK1R antagonists in combination therapies with other analgesics to enhance efficacy and reduce side effects.

  • Investigating the role of the this compound/NK1R system in comorbid conditions associated with chronic pain, such as anxiety and depression.

By addressing these key questions, the therapeutic potential of this compound receptor antagonists in pain management may yet be realized.

Validating the Pro-inflammatory Effects of Substance P In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-inflammatory effects of the neuropeptide Substance P (SP) in vitro. It summarizes key experimental findings, presents quantitative data for comparison, and offers detailed protocols for replicating these studies. The data underscores the role of SP in initiating and amplifying inflammatory responses through its primary receptor, the neurokinin-1 receptor (NK-1R), making it a significant target in drug development for inflammatory diseases.

Introduction to this compound and Neurogenic Inflammation

This compound is a neuropeptide that functions as a neurotransmitter and a potent modulator of inflammatory processes.[1] Released from the peripheral terminals of sensory nerves, SP contributes to "neurogenic inflammation" by acting on a wide variety of immune and non-immune cells.[2] Its effects are primarily mediated through the high-affinity G-protein coupled receptor, NK-1R.[3] Activation of NK-1R by SP triggers intracellular signaling cascades that lead to the production and release of various pro-inflammatory mediators, including cytokines and chemokines.[4][5] This guide focuses on in vitro evidence that validates these pro-inflammatory actions.

Core Mechanism: The this compound-NK-1R Signaling Pathway

The binding of this compound to the NK-1R on the cell surface initiates a cascade of intracellular events. This typically involves the activation of key signaling molecules such as mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, and the subsequent activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to drive the expression of genes encoding pro-inflammatory cytokines and chemokines. The specificity of this pathway is often confirmed experimentally by using NK-1R antagonists, which block these downstream effects.

This compound Signaling Pathway This compound Pro-inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP This compound NK1R NK-1R SP->NK1R Binds MAPK MAPK Activation (ERK1/2, p38) NK1R->MAPK Antagonist NK-1R Antagonist (e.g., Aprepitant, Spantide) Antagonist->NK1R Blocks IkB IκB Degradation MAPK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Releases NFkB_inactive Inactive NF-κB (p50/p65)-IκB NFkB_inactive->IkB Gene Gene Transcription NFkB_active->Gene Translocates & Activates Cytokines Pro-inflammatory Cytokines & Chemokines (IL-8, TNF-α, MCP-1, etc.) Gene->Cytokines Leads to Synthesis

This compound signaling cascade.

Comparative Data: this compound-Induced Cytokine Release

This compound has been shown to induce the release of a variety of pro-inflammatory cytokines and chemokines from different cell types in a dose-dependent manner. The tables below summarize quantitative data from several in vitro studies, comparing the effects of this compound with control conditions and in the presence of an NK-1R antagonist.

Table 1: this compound-Induced Interleukin-8 (IL-8) Release

Cell TypeThis compound (SP) ConcentrationDuration of ExposureIL-8 Release (vs. Control)Effect of NK-1R AntagonistReference
Human Corneal Epithelial Cells0.001 - 1.0 µM2 hoursDose-dependent increase (>3-fold at 1.0 µM)Abrogated by NK-1R antagonist
Human Dental Pulp Cells10⁻⁸ - 10⁻⁴ M8 hours (peak)5- to 13.8-fold increaseNot specified
Human Keratinocytes10⁻⁵ M6 hoursSignificant transient increaseNot specified

Table 2: this compound-Induced Tumor Necrosis Factor-alpha (TNF-α) Release

Cell Type / TissueThis compound (SP) ConcentrationDuration of ExposureTNF-α Release (vs. Control)Effect of MAPK InhibitorReference
Human Skin Slices0.8 - 100 µMNot specifiedDose-dependent increaseInhibited by ERK1/2 inhibitor (PD 098059)
Murine Macrophages (RAW 264.7)Not specifiedNot specifiedSP enhances LPS-induced TNF-αNot specified

Table 3: this compound-Induced Chemokine Release in Immune Cells

Cell TypeThis compound (SP) ConcentrationDuration of ExposureChemokine Release (vs. Control)Effect of NK-1R AntagonistReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Not specified16 - 24 hoursIncreased MCP-1, CCL3, CCL4, CXCL8Inhibited by Aprepitant
Murine Macrophages (RAW 264.7)Nanomolar concentrationsNot specifiedSelective increase in MIP-2 and MCP-1Blocked by selective NK-1R antagonists
Human T-lymphocytes (J-SPR)Not specifiedNot specifiedSignificant enhancement of MIP-1βAbrogated by CP-96,345

Experimental Workflows and Protocols

To validate the pro-inflammatory effects of this compound, a series of well-established in vitro assays are typically employed. The following diagram illustrates a general experimental workflow.

Experimental Workflow General Workflow for In Vitro Validation cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis CellCulture Cell Culture (e.g., Macrophages, Epithelial Cells) Treatment Cell Treatment: - Control (Medium) - SP alone - SP + Antagonist CellCulture->Treatment SP_Prep Prepare SP Solutions (Dose-response concentrations) SP_Prep->Treatment Antagonist_Prep Prepare NK-1R Antagonist (Control) Antagonist_Prep->Treatment Incubation Incubate (Time-course analysis) Treatment->Incubation CollectSupernatant Collect Supernatants Incubation->CollectSupernatant CellLysis Lyse Cells Incubation->CellLysis ELISA Cytokine Quantification (ELISA) CollectSupernatant->ELISA WesternBlot Protein Analysis (Western Blot for NF-κB, p-ERK) CellLysis->WesternBlot

Typical in vitro experimental workflow.
Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: Use relevant cell lines such as human corneal epithelial cells, murine macrophage cell line RAW 264.7, or primary human peripheral blood mononuclear cells (PBMCs).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RAW 264.7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in multi-well plates (e.g., 96-well for ELISA, 6-well for Western Blot) and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound and a specific NK-1R antagonist (e.g., Spantide, Aprepitant).

    • For antagonist experiments, pre-incubate cells with the NK-1R antagonist for 30-60 minutes before adding this compound.

    • Stimulate cells with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) for the desired duration (e.g., 2, 6, 24 hours). Include a vehicle-only control group.

2. Cytokine Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general guideline for a sandwich ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.

  • Principle: A capture antibody specific to the cytokine of interest is coated onto a 96-well plate. The cell culture supernatant is added, and any cytokine present is captured. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, and the colorimetric change is measured, which is proportional to the amount of cytokine present.

  • Procedure:

    • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Washing & Blocking: Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature (RT).

    • Sample Incubation: Add standards (known concentrations of the cytokine) and collected cell culture supernatants to the wells. Incubate for 2 hours at RT.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at RT.

    • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 20-30 minutes at RT, protected from light.

    • Substrate Development: Wash the plate and add TMB Substrate Solution. Incubate until a color gradient develops.

    • Stopping the Reaction: Add Stop Solution (e.g., 2N H₂SO₄).

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    • Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples.

3. NF-κB Activation Analysis via Western Blot

This protocol outlines the detection of NF-κB activation by assessing the phosphorylation of key pathway proteins or the nuclear translocation of the p65 subunit.

  • Principle: Western blotting allows for the detection of specific proteins in a complex mixture. To assess NF-κB activation, one can measure the phosphorylation of IκBα (which leads to its degradation) or the amount of the p65 subunit of NF-κB that has translocated from the cytoplasm to the nucleus.

  • Procedure:

    • Protein Extraction:

      • After cell treatment, wash cells with ice-cold PBS.

      • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, use a nuclear/cytoplasmic fractionation kit.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

    • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at RT to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-IκBα, anti-NF-κB p65) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

    • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Use a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear extracts) to normalize the data. Quantify band intensity using densitometry software.

Conclusion

The in vitro data presented in this guide strongly validates the pro-inflammatory effects of this compound. Through its interaction with the NK-1R, this compound potently stimulates a variety of cell types to produce and release key inflammatory mediators like IL-8 and TNF-α. This action is primarily driven by the activation of MAPK and NF-κB signaling pathways. The ability of NK-1R antagonists to block these effects underscores the specificity of this interaction and highlights the therapeutic potential of targeting the this compound/NK-1R system for the treatment of a wide range of inflammatory conditions. The provided protocols offer a framework for further investigation into the nuanced roles of this important neuropeptide.

References

A Comparative Guide to Neurokinin Receptor (NK1, NK2, NK3) Expression in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the expression patterns, signaling pathways, and experimental determination of the three primary tachykinin receptors—Neurokinin-1 (NK1-R), Neurokinin-2 (NK2-R), and Neurokinin-3 (NK3-R)—within the central nervous system (CNS). Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exhibit preferential affinity for NK1-R, NK2-R, and NK3-R, respectively.[1][2] These receptor systems are integral to a multitude of physiological and pathological processes in the brain and spinal cord, including pain transmission, inflammation, mood regulation, and neurodegeneration.[3][4] Understanding their distinct and overlapping distributions is critical for targeted drug development.

Quantitative Data Presentation: Receptor Distribution in the CNS

The distribution of neurokinin receptors throughout the CNS is heterogeneous. NK1 and NK3 receptors are generally found to be widely distributed, whereas the NK2 receptor has a more limited and discrete expression pattern.[5] The following table summarizes the relative expression levels of each receptor in key CNS regions based on autoradiographic and immunohistochemical studies.

CNS RegionNK1 Receptor ExpressionNK2 Receptor ExpressionNK3 Receptor ExpressionSupporting Data
Cerebral Cortex Moderate to HighLow to Moderate (esp. frontal)High
Hippocampus HighModerateHigh
Amygdala HighLowHigh
Striatum (Caudate/Putamen) HighModerateHigh
Thalamus ModerateModerateModerate
Hypothalamus HighLowHigh
Substantia Nigra HighModerateHigh
Spinal Cord (Dorsal Horn) HighLowModerate

Note: Expression levels are generalized as "High," "Moderate," or "Low" based on qualitative and semi-quantitative descriptions from the cited literature.

Experimental Protocols

The localization and quantification of NK1, NK2, and NK3 receptors in the CNS are primarily achieved through three key experimental techniques.

1. Receptor Autoradiography: This technique is used to map the distribution and density of receptors by applying a radiolabeled ligand to tissue sections.

  • Tissue Preparation: The brain is rapidly removed, frozen, and sectioned using a cryostat.

  • Ligand Binding: Sections are incubated with a solution containing a specific radiolabeled tachykinin receptor ligand (e.g., [¹²⁵I]Bolton and Hunter this compound for NK1, [¹²⁵I]neurokinin A for NK2, or [¹²⁵I]Bolton and Hunter eledoisin for NK3). To ensure specificity, incubations are often performed in the presence of unlabeled antagonists for the other receptor subtypes.

  • Detection: The sections are apposed to X-ray film or a phosphor imaging screen. The density of the resulting autoradiographic image corresponds to the density of binding sites in the tissue.

  • Quantification: Densitometry is used to quantify the signal intensity relative to standards, providing a measure of receptor density (e.g., fmol/mg tissue).

2. Immunohistochemistry (IHC): IHC detects the receptor protein itself using specific antibodies, providing cellular and subcellular localization.

  • Tissue Preparation: Animals are perfused with a fixative (e.g., paraformaldehyde). The brain is then removed, post-fixed, cryoprotected, and sectioned.

  • Antibody Incubation: Sections are incubated with a primary antibody raised against a specific epitope of the NK1, NK2, or NK3 receptor protein.

  • Signal Detection: A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase) or a fluorophore, is applied. This secondary antibody binds to the primary antibody.

  • Visualization: For enzymatic detection, a chromogenic substrate is added, producing a colored precipitate at the site of the receptor. For fluorescent detection, the section is viewed with a fluorescence microscope. This method allows for the confirmation of receptor expression in specific neuronal populations.

3. In Situ Hybridization (ISH): This method detects the messenger RNA (mRNA) that codes for the receptor, indicating which cells are actively synthesizing the receptor.

  • Tissue Preparation: Brain tissue is sectioned and mounted on slides.

  • Probe Hybridization: A labeled nucleic acid probe that is complementary to the specific mRNA sequence of the target receptor (e.g., TACR1 for NK1-R, TACR2 for NK2-R, TACR3 for NK3-R) is applied to the tissue sections.

  • Detection: The probe is labeled with a radioisotope or a non-radioactive tag (like digoxigenin). The location of the hybridized probe is then visualized by autoradiography or immunohistochemistry against the tag. The presence of a signal indicates cells that are transcribing the receptor gene.

Mandatory Visualizations

Signaling Pathways

Neurokinin receptors belong to the G-protein coupled receptor (GPCR) superfamily. Upon activation by their preferred ligands, they primarily couple to Gαq proteins to initiate the phospholipase C signaling cascade, leading to an increase in intracellular calcium. Coupling to Gαs, leading to cAMP production, has also been observed.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP This compound NK1R NK1 Receptor SP->NK1R binds Gq Gαq NK1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (Neuronal Excitation, Inflammation) Ca->Response PKC->Response

Caption: Canonical Gαq signaling pathway for the NK1 receptor.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R binds Gq Gαq NK2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (Smooth Muscle Contraction, Neuromodulation) Ca->Response PKC->Response

Caption: Primary Gαq-mediated signaling cascade for the NK2 receptor.

NK3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R binds Gq Gαq NK3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (Hormone Regulation, Cognitive Function) Ca->Response PKC->Response IHC_Workflow A 1. Tissue Fixation (e.g., Perfusion with PFA) B 2. Cryosectioning (Slicing frozen brain tissue) A->B C 3. Antigen Retrieval (Optional, to unmask epitopes) B->C D 4. Blocking (Prevent non-specific binding) C->D E 5. Primary Antibody Incubation (Anti-NK1, Anti-NK2, or Anti-NK3) D->E F 6. Secondary Antibody Incubation (Labeled with fluorophore/enzyme) E->F G 7. Visualization (Fluorescence or Brightfield Microscopy) F->G H 8. Image Analysis & Quantification (Cell counting, intensity measurement) G->H Expression_Comparison CNS Central Nervous System NK1 NK1 Receptor NK1->CNS Widespread Distribution (High in striatum, amygdala, spinal cord) NK2 NK2 Receptor NK2->CNS Restricted Distribution (Low overall density vs. NK1/NK3) NK3 NK3 Receptor NK3->CNS Widespread Distribution (High in cortex, hippocampus, substantia nigra)

References

A Comparative Analysis of Substance P and Glutamate in Pain Perception

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the roles of Substance P and glutamate, two key neurotransmitters in the complex process of pain perception. By examining their distinct and synergistic actions, from receptor activation to the generation of pain-related behaviors, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding to inform future therapeutic strategies.

Executive Summary

Glutamate and this compound are fundamental to nociceptive signaling, acting as the primary fast excitatory neurotransmitter and a key neuromodulator, respectively. While glutamate is responsible for the initial, rapid transmission of pain signals, this compound plays a crucial role in the amplification and prolongation of these signals, contributing significantly to the transition from acute to chronic pain states. Their co-localization in primary afferent nerve terminals and the interplay between their respective receptors, NMDA/AMPA and NK-1, at the postsynaptic membrane of dorsal horn neurons, create a sophisticated mechanism for modulating pain sensitivity. Understanding the nuances of their individual and combined contributions is paramount for the development of novel analgesics that can effectively target different facets of the pain experience.

Comparative Data on Nociceptive Effects

The following tables summarize quantitative data from preclinical studies, offering a direct comparison of the effects of this compound and glutamate on pain-related behaviors and neuronal activity.

Intrathecal Administration and Nociceptive Behavior in Mice
Agent Dose Effect on NMDA (0.25 nmol)-Induced Licking and Biting Behavior (Duration in seconds)
This compound1 pmolSignificantly reduced by 40% compared to NMDA alone[1]
This compound12 pmolPotentiated NMDA-induced responses[1][2]
NMDA0.4 nmolElicited licking, biting, and scratching behaviors[3]
Electrophysiological Response of Dorsal Horn Neurons to this compound and Glutamate
Parameter Observation
Glutamate-Induced Current L-glutamate rapidly depolarized and excited less than a third of dorsal horn neurons sampled.[4]
This compound-Induced Current In 48% of examined cells, this compound (10⁻¹⁰-10⁻⁶ M) induced an inward current.
Potentiation of Glutamate Current by this compound This compound caused a potentiation of L-glutamate-induced current in 65% of the tested cells.
Effect on NMDA vs. non-NMDA Receptors Responses to quisqualate, kainate, and AMPA were not significantly affected by SP (<20% increase). In contrast, inward currents induced by NMDA (30-300 µM) were potentiated by SP (2-200 nM).
Enhancement of Glutamate-Induced Activity Microiontophoretically applied this compound caused an enhancement of L-glutamate induced activity in the majority of dorsal horn neurons studied.

Signaling Pathways

The signaling cascades initiated by glutamate and this compound are distinct yet interconnected, converging on downstream effectors that ultimately increase neuronal excitability and contribute to central sensitization.

Signaling_Pathways cluster_Glutamate Glutamate Signaling cluster_SubstanceP This compound Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Na_Influx Na⁺ Influx AMPA_R->Na_Influx Second_Messengers Second Messengers (e.g., CaMKII, PKC) Ca_Influx->Second_Messengers Depolarization Fast Depolarization Na_Influx->Depolarization Central_Sensitization Central Sensitization (Increased Neuronal Excitability) Depolarization->Central_Sensitization Second_Messengers->Central_Sensitization SubstanceP This compound NK1_R NK-1 Receptor SubstanceP->NK1_R Gq_Protein Gq Protein NK1_R->Gq_Protein Slow_Depolarization Slow Depolarization NK1_R->Slow_Depolarization PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation PKC_Activation->NMDA_R Phosphorylation (removes Mg²⁺ block) PKC_Activation->Central_Sensitization Slow_Depolarization->Central_Sensitization

Caption: Signaling pathways of glutamate and this compound in a postsynaptic dorsal horn neuron.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vivo Single-Unit Extracellular Recordings from Spinal Cord Neurons

This protocol allows for the characterization of dorsal horn neuron responses to various stimuli and the assessment of pharmacological interventions.

  • Animal Preparation: Anesthetize a rat or mouse and perform a laminectomy to expose the desired spinal cord segment. Secure the animal in a stereotaxic frame to ensure stability.

  • Electrode Placement: Carefully lower a recording microelectrode into the dorsal horn. Advance the electrode in small increments while applying a light mechanical stimulus to the ipsilateral hindpaw to identify a responsive neuron.

  • Neuron Characterization: Once a neuron is isolated, characterize its properties by assessing its depth, receptive field size, and response to a range of stimuli including non-noxious brushing, noxious pressure, and thermal stimuli. Electrical stimulation of the receptive field can be used to determine the latencies of Aβ-, Aδ-, and C-fiber inputs.

  • Data Acquisition: Amplify and filter the neuronal signal. Record and display the action potentials using an oscilloscope and specialized software for analysis of firing frequency and patterns.

  • Pharmacological Testing: Administer this compound, glutamate, or their respective antagonists via intrathecal or systemic routes and record the changes in spontaneous and evoked neuronal activity.

Intrathecal Injection in Mice

This technique is used to deliver substances directly to the spinal cord, bypassing the blood-brain barrier.

  • Animal Handling: Gently restrain the mouse, allowing the back to be slightly flexed.

  • Injection Site Identification: Palpate the iliac crests and locate the L5-L6 intervertebral space.

  • Injection: Using a 30-gauge needle attached to a microsyringe, perform a lumbar puncture into the intrathecal space. A slight tail-flick reflex is often observed upon successful entry.

  • Substance Administration: Slowly inject a small volume (typically 5-10 µL) of the desired solution.

  • Post-injection Monitoring: Observe the animal for any signs of distress or motor impairment before returning it to its cage.

Formalin Test for Nociceptive Behavior

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of both acute and persistent pain phases.

  • Habituation: Place the animal in a clear observation chamber for at least 30 minutes to allow for acclimation to the environment.

  • Formalin Injection: Inject a dilute formalin solution (typically 1-5% in saline, 20-50 µL) into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, begin observing and quantifying pain-related behaviors. These behaviors are typically categorized into two phases:

    • Phase 1 (Acute Phase): Occurs within the first 5-10 minutes post-injection and is characterized by intense flinching, licking, and biting of the injected paw.

    • Phase 2 (Tonic Phase): Begins approximately 15-20 minutes post-injection and can last for 40-60 minutes. This phase is characterized by more sustained licking and biting behaviors and is thought to reflect central sensitization.

  • Data Analysis: The duration of licking and biting or the number of flinches is recorded and analyzed to assess the level of nociception.

Logical Workflow for Investigating Pain Modulators

The following diagram illustrates a typical experimental workflow for evaluating the effects of potential pain modulators targeting the this compound and glutamate systems.

Experimental_Workflow A Hypothesis: This compound and Glutamate Modulate Pain Perception B In Vitro Studies: Electrophysiology on Dorsal Horn Slices A->B C In Vivo Studies: Behavioral Pain Assays in Rodents A->C D Quantify Neuronal Firing Rate in Response to Agonists/Antagonists B->D E Measure Pain Behaviors (e.g., Paw Withdrawal Latency, Licking/Biting Duration) C->E F Data Analysis and Comparison: - Dose-response curves - Potentiation effects - Antagonist efficacy D->F E->F G Conclusion: Elucidation of the roles of this compound and Glutamate in pain signaling and identification of potential therapeutic targets F->G

Caption: A logical workflow for the investigation of pain modulators.

Conclusion

The distinct yet cooperative roles of glutamate and this compound in pain perception offer multiple avenues for therapeutic intervention. While glutamate antagonists can effectively dampen the initial barrage of nociceptive signals, targeting the this compound/NK-1 receptor system holds promise for mitigating the development and maintenance of chronic pain states characterized by central sensitization. The experimental data and protocols presented in this guide provide a foundation for further research aimed at dissecting the intricate molecular interactions between these two critical players in pain signaling. A deeper understanding of their synergistic mechanisms will undoubtedly pave the way for the development of more effective and targeted analgesic therapies.

References

Validating the Anxiogenic Effects of Substance P in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiogenic effects of Substance P (SP) in established animal models of anxiety. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers investigating the role of SP and its signaling pathway in anxiety and for professionals in the field of anxiolytic drug development.

Introduction

This compound, a neuropeptide of the tachykinin family, and its primary receptor, the neurokinin-1 receptor (NK1R), are significantly implicated in the pathophysiology of anxiety and stress-related disorders. Preclinical evidence robustly demonstrates that central administration of SP induces anxiety-like behaviors in various animal models. Conversely, antagonists of the NK1R have been shown to possess anxiolytic properties, highlighting the therapeutic potential of targeting this pathway. This guide summarizes key experimental findings, details common methodologies, and visualizes the underlying mechanisms.

Data Presentation: Anxiogenic Effects of this compound in Behavioral Models

The following tables summarize quantitative data from key studies demonstrating the anxiogenic effects of this compound administration in rodent models. The primary behavioral paradigm presented is the Elevated Plus-Maze (EPM), a widely validated test for assessing anxiety-like behavior in rodents.

Table 1: Effects of Intracerebroventricular (i.c.v.) Administration of this compound on Elevated Plus-Maze Performance in Rats

Treatment GroupDose (pmol, i.c.v.)% Time Spent in Open Arms% Open Arm EntriesReference
Vehicle (Saline)-40.5 ± 5.245.1 ± 4.8
This compound1018.2 ± 3.125.6 ± 3.9
SP fragment (6-11)1020.1 ± 4.528.9 ± 5.1
SP fragment (1-7)1038.9 ± 6.042.3 ± 5.5

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. A decrease in the percentage of time spent and entries into the open arms is indicative of an anxiogenic-like effect.

Table 2: Effects of this compound Microinjection into the Medial Amygdala (MeA) on Elevated Plus-Maze Performance in Rats

Treatment GroupDose (pmol, intra-MeA)% Time Spent in Open Arms% Open Arm EntriesReference
Vehicle (aCSF)-35.2 ± 4.141.8 ± 3.7
This compound0.119.8 ± 3.526.4 ± 4.2
This compound1.021.5 ± 3.928.1 ± 4.5
This compound10.033.7 ± 5.039.5 ± 4.9
SP (1.0) + NK1 Antagonist1.0 + 100 pmol36.1 ± 4.8#40.2 ± 5.1#

*p < 0.05 compared to Vehicle. #p < 0.05 compared to this compound (1.0 pmol). Data are presented as mean ± SEM. This demonstrates a dose-dependent anxiogenic effect of SP in the MeA, which is reversible by an NK1 receptor antagonist.

Table 3: Comparison of Anxiogenic Effects of this compound with Other Neuropeptides

NeuropeptideReceptor(s)Typical Anxiogenic-like Behavioral Effects in EPMKey Brain Regions
This compound NK1 Decreased open arm time and entries Amygdala, PAG, Lateral Septum
Cholecystokinin (CCK)CCK-BDecreased open arm time and entriesAmygdala
Corticotropin-Releasing Factor (CRF)CRF1, CRF2Decreased open arm time and entriesBed nucleus of the stria terminalis, Amygdala

This table provides a qualitative comparison of this compound with other well-established anxiogenic neuropeptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

1. Intracerebroventricular (i.c.v.) Injection of this compound in Rats

  • Animal Model: Adult male Wistar rats (250-300g).

  • Surgery: Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine cocktail) and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle.

  • Substance Administration: Following a recovery period of at least 5 days, this compound or vehicle (sterile saline or artificial cerebrospinal fluid) is microinjected through an injection cannula inserted into the guide cannula. The injection is performed slowly over a period of 1-2 minutes to allow for diffusion.

  • Behavioral Testing: Behavioral testing, such as the Elevated Plus-Maze, is typically conducted 5-10 minutes after the i.c.v. injection.

2. Elevated Plus-Maze (EPM) Test

  • Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

  • Procedure: A rodent is placed in the center of the maze facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.

  • Data Collection: The session is recorded by a video camera, and software is used to automatically track the animal's movement.

  • Primary Measures:

    • Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.

    • Percentage of open arm entries: (Entries into open arms / Total entries into all arms) x 100.

    • Total arm entries: A measure of general locomotor activity.

  • Interpretation: A lower percentage of time and entries in the open arms is indicative of higher anxiety-like behavior.

Mandatory Visualizations

This compound - NK1 Receptor Signaling Pathway in Anxiety

The binding of this compound to its high-affinity NK1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that contribute to neuronal excitability and anxiety-like behaviors.

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK1R NK1 Receptor This compound->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Ca2_release->PKC Activates Neuronal_Excitability Increased Neuronal Excitability & Firing PKC->Neuronal_Excitability Leads to

Caption: this compound binds to the NK1R, activating Gq protein and downstream signaling.

Experimental Workflow for Validating Anxiogenic Effects of this compound

This diagram illustrates the typical workflow for an experiment designed to test the anxiogenic properties of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Wistar Rat) Surgery Stereotaxic Surgery (Cannula Implantation) Animal_Model->Surgery Recovery Recovery Period (>5 days) Surgery->Recovery Habituation Habituation to Test Environment Recovery->Habituation Drug_Admin This compound or Vehicle Administration (i.c.v.) Habituation->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Elevated Plus-Maze) Drug_Admin->Behavioral_Test Data_Collection Video Tracking & Data Acquisition Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: A standard workflow for assessing the anxiogenic effects of this compound.

Logical Relationship: this compound Administration and Anxiogenic Outcome

This diagram outlines the cause-and-effect relationship between the experimental manipulation and the observed behavioral outcome.

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect SP_Admin Central Administration of this compound NK1R_Activation Activation of NK1 Receptors in Key Brain Regions (e.g., Amygdala) SP_Admin->NK1R_Activation Leads to Neuronal_Activity Increased Neuronal Activity in Anxiety Circuits NK1R_Activation->Neuronal_Activity Results in Anxiogenic_Behavior Anxiogenic-like Behavior (e.g., Decreased Open Arm Exploration in EPM) Neuronal_Activity->Anxiogenic_Behavior Manifests as

Caption: The logical flow from this compound administration to anxiogenic behavior.

Substance P's Dual Role: A Comparative Analysis in Neurogenic and Non-Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals detailing the multifaceted role of Substance P (SP) in distinct inflammatory processes. This guide provides a comparative analysis of SP's involvement in neurogenic versus non-neurogenic inflammation, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

This compound (SP), an eleven-amino acid neuropeptide, is a key mediator in the intricate interplay between the nervous and immune systems.[1] Its role in inflammation is well-established, though its mechanisms of action diverge significantly in neurogenic and non-neurogenic inflammatory states.[2] Neurogenic inflammation is initiated by the release of neuropeptides from activated sensory nerves, while non-neurogenic inflammation involves inflammatory responses orchestrated primarily by immune and other non-neuronal cells.[3] This guide elucidates the comparative roles of SP in these two inflammatory paradigms.

Quantitative Comparison of this compound in Inflammatory Conditions

The concentration of this compound varies significantly depending on the type and location of the inflammatory response. The following table summarizes representative quantitative data from clinical studies, highlighting the differential expression of SP in conditions with varying degrees of neurogenic and non-neurogenic inflammatory components.

ParameterNeurogenic-Predominant Inflammation (e.g., Allergic Asthma)Mixed Neurogenic/Non-Neurogenic Inflammation (e.g., Rheumatoid Arthritis)Non-Neurogenic Component Focus (e.g., Osteoarthritis)
SP Concentration in Biological Fluid Increased SP-like immunoreactivity in bronchoalveolar lavage (BAL) fluid of allergic subjects compared to healthy controls. A rise is observed immediately after allergen provocation.[2]High levels of SP-like immunoreactivity are found in the synovial fluid of patients with Rheumatoid Arthritis (RA) compared to those with Osteoarthritis (OA).[4] Plasma SP levels are also elevated in RA patients.Lower levels of SP-like immunoreactivity in synovial fluid compared to RA. However, synovial tissue content of SP may be higher in OA than in RA.
Cellular Sources of SP Primarily sensory nerve fibers in the airways. Also produced by eosinophils, monocytes, macrophages, and lymphocytes.Sensory nerves in the synovium, as well as inflammatory cells such as macrophages, lymphocytes, and dendritic cells.Sensory nerves and potentially synovial cells.
Key Cellular Targets Mast cells, airway smooth muscle cells, epithelial cells, and immune cells.Synoviocytes, immune cells (mast cells, lymphocytes, macrophages), and endothelial cells.Chondrocytes, synoviocytes, and sensory neurons.
Primary Effects of SP Bronchoconstriction, vasodilation, increased vascular permeability, mast cell degranulation, and mucus secretion.Pro-inflammatory cytokine release, immune cell recruitment, angiogenesis, and pain transmission.Pain transmission and cartilage degradation.
NK1 Receptor Expression Increased expression in the bronchi of asthmatic patients.Upregulated in RA synoviocytes.Present on chondrocytes and synoviocytes.

Experimental Protocols

1. Quantification of this compound in Biological Fluids (ELISA)

This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) to measure SP concentrations in samples like plasma, serum, or synovial fluid.

  • Principle: This assay is based on the competitive binding between SP in the sample and a fixed amount of HRP-labeled SP for a limited number of binding sites on a monoclonal antibody. The resulting color intensity is inversely proportional to the amount of SP in the sample.

  • Materials:

    • SP ELISA Kit (containing pre-coated microplate, SP standard, HRP-labeled SP, wash buffer, substrate solution, and stop solution)

    • Microplate reader capable of measuring absorbance at 450 nm.

    • Precision pipettes and tubes.

  • Procedure:

    • Sample Preparation: Collect blood in an SST tube for serum, allow it to clot for 30 minutes at room temperature, and centrifuge. For plasma, collect blood with an anticoagulant like heparin. Freeze samples at -20°C if not used immediately.

    • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

    • Assay Procedure: a. Add a specific volume of standard or sample to each well of the microplate. b. Add HRP-labeled SP to each well and incubate to allow for competitive binding. c. Wash the plate to remove unbound reagents. d. Add the substrate solution to each well, which will be converted by HRP to produce a colored product. e. Stop the reaction with the stop solution.

    • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the SP concentration in the samples by interpolating their absorbance values on the standard curve.

2. In Vitro Mast Cell Degranulation Assay

This protocol describes a method to assess the ability of this compound to induce mast cell degranulation by measuring the release of β-hexosaminidase.

  • Principle: β-hexosaminidase is an enzyme stored in mast cell granules. Its release into the supernatant upon cell stimulation is a reliable marker of degranulation.

  • Materials:

    • Mast cell line (e.g., LAD2) or bone marrow-derived mast cells (BMMCs).

    • This compound.

    • Tyrode's buffer.

    • p-nitrophenyl N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase).

    • Triton X-100 for cell lysis.

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Culture: Culture mast cells under appropriate conditions.

    • Stimulation: a. Wash and resuspend mast cells in Tyrode's buffer. b. Stimulate the cells with varying concentrations of this compound for 30 minutes at 37°C. Include a negative control (buffer alone) and a positive control (e.g., compound 48/80).

    • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.

    • Cell Lysis: Lyse the remaining cell pellet with Triton X-100 to measure the total β-hexosaminidase content.

    • Enzyme Assay: a. Incubate the supernatant and cell lysate with the β-hexosaminidase substrate in a citrate buffer (pH 4.5) for 60 minutes at 37°C. b. Stop the reaction by adding a sodium carbonate buffer.

    • Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.

Visualizing the Mechanisms

Signaling Pathways of this compound

The following diagrams illustrate the key signaling cascades initiated by this compound binding to its primary receptor, the neurokinin-1 receptor (NK1R), in both neurogenic and non-neurogenic inflammation.

Substance_P_Signaling_Neurogenic_Inflammation cluster_targets Cellular Targets & Responses SP This compound (from Sensory Nerve) NK1R NK1R SP->NK1R Binds SmoothMuscle Smooth Muscle Cell SP->SmoothMuscle Acts on Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MastCell Mast Cell Ca2->MastCell Acts on MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB EndothelialCell Endothelial Cell NFkB->EndothelialCell Acts on Degranulation Degranulation (Histamine, etc.) MastCell->Degranulation Vaso Vasodilation & Increased Permeability EndothelialCell->Vaso Broncho Bronchoconstriction SmoothMuscle->Broncho Substance_P_Signaling_NonNeurogenic_Inflammation cluster_targets_non Cellular Targets & Responses SP_Immune This compound (from Immune Cells) NK1R_Immune NK1R SP_Immune->NK1R_Immune Binds Gq_Immune Gq protein NK1R_Immune->Gq_Immune Activates PLC_Immune Phospholipase C (PLC) Gq_Immune->PLC_Immune PIP2_Immune PIP2 PLC_Immune->PIP2_Immune Cleaves IP3_Immune IP3 PIP2_Immune->IP3_Immune DAG_Immune DAG PIP2_Immune->DAG_Immune PKC_Immune Protein Kinase C (PKC) DAG_Immune->PKC_Immune MAPK_Immune MAPK Cascade (ERK, JNK, p38) PKC_Immune->MAPK_Immune NFkB_Immune NF-κB Activation MAPK_Immune->NFkB_Immune Macrophage Macrophage NFkB_Immune->Macrophage Acts on Lymphocyte Lymphocyte NFkB_Immune->Lymphocyte Acts on Cytokine Pro-inflammatory Cytokine Release (e.g., IL-1, IL-6, TNF-α) Macrophage->Cytokine Proliferation Cell Proliferation & Chemotaxis Lymphocyte->Proliferation Experimental_Workflow_SP_Inflammation start Start animal_model Induce Inflammation in Animal Model (e.g., Capsaicin for Neurogenic, LPS for Non-Neurogenic) start->animal_model treatment_groups Administer Treatments (e.g., Vehicle, SP Antagonist) animal_model->treatment_groups behavioral Behavioral Assessment (e.g., Pain Response) treatment_groups->behavioral sample_collection Sample Collection (Blood, Tissue, Lavage Fluid) treatment_groups->sample_collection data_analysis Data Analysis & Interpretation behavioral->data_analysis sp_measurement Measure SP Levels (ELISA or RIA) sample_collection->sp_measurement histology Histological Analysis (e.g., Immune Cell Infiltration) sample_collection->histology gene_expression Gene Expression Analysis (e.g., qPCR for Cytokines, NK1R) sample_collection->gene_expression sp_measurement->data_analysis histology->data_analysis gene_expression->data_analysis end End data_analysis->end

References

A Comparative Guide to the Neuroprotective Effects of NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of various Neurokinin-1 (NK1) receptor antagonists. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds in mitigating neurodegenerative and neuroinflammatory processes. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate an objective assessment of their performance.

Introduction to NK1 Receptor Antagonists and Neuroprotection

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is implicated in a variety of physiological and pathological processes within the central nervous system (CNS), including pain transmission, inflammation, and emotional responses.[1] Emerging evidence strongly suggests that the SP/NK1 receptor system plays a pivotal role in the progression of neuroinflammatory and neurodegenerative diseases.[1] Antagonism of the NK1 receptor has therefore become a promising therapeutic strategy for neuroprotection.[1] NK1 receptor antagonists competitively block the binding of SP to its receptor, thereby attenuating downstream signaling cascades that contribute to neuroinflammation, neuronal damage, and cell death.[2] Several non-peptide NK1 receptor antagonists, such as aprepitant, fosaprepitant, and others, have been developed and investigated for their therapeutic potential.[3] While clinically approved for the prevention of chemotherapy-induced nausea and vomiting, their neuroprotective applications are an active area of research.

Comparative Efficacy of NK1 Receptor Antagonists

The following tables summarize quantitative data from preclinical studies, offering a comparison of the efficacy of different NK1 receptor antagonists in various models.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

While not a direct measure of neuroprotection, the following data on the inhibition of acute myeloid leukemia (AML) cell proliferation provides a comparative view of the potency of different NK1 receptor antagonists.

NK1 Receptor AntagonistChemical ClassIC50 (µM) for AML Cell Proliferation Inhibition
AprepitantMorpholine~25-50
L-733,060Piperidine~25-50
L-732,138L-tryptophan>50
CP-96,345Quinuclidine>50

Table 1: Comparative in vitro potency of NK1 receptor antagonists in inhibiting the proliferation of acute myeloid leukemia (AML) cell lines. Data indicates that aprepitant and L-733,060 exhibit the highest antiproliferative action in this model.

In Vivo Efficacy: Duration of Action

The duration of action in vivo is a critical parameter for therapeutic efficacy. The following table compares the duration of the inhibitory effect of different NK1 receptor antagonists on the gerbil foot tap response, a behavioral model of central NK1 receptor activation.

NK1 Receptor AntagonistDose (mg/kg, i.p.)Duration of 100% Inhibition of Gerbil Foot Tap Response
Aprepitant348 hours
CP-99,9943< 15 minutes
ZD6021104 hours

Table 2: Comparison of the in vivo duration of action of different NK1 receptor antagonists. Aprepitant demonstrates a significantly longer duration of action compared to CP-99,994 and ZD6021 in this model.

Key Signaling Pathways

The neuroprotective effects of NK1 receptor antagonists are mediated through the blockade of specific intracellular signaling pathways activated by the binding of this compound to the NK1 receptor.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP This compound NK1R NK1 Receptor SP->NK1R Gq Gq NK1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Antagonist NK1 Receptor Antagonist Antagonist->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK (ERK, JNK, p38) PKC->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes In_Vitro_Workflow Start Start: Primary Neuron Culture Treatment Pre-treatment with NK1 Receptor Antagonist Start->Treatment Insult Glutamate-induced Excitotoxic Insult Treatment->Insult Incubation 24-hour Incubation Insult->Incubation Assessment Assess Neuronal Viability (MTT, LDH, Live/Dead) Incubation->Assessment End End: Quantify Neuroprotection Assessment->End In_Vivo_Workflow Start Start: Adult Mice Treatment Administer NK1 Receptor Antagonist or Vehicle Start->Treatment Induction Induce Neuroinflammation (LPS Injection) Treatment->Induction Behavior Behavioral Analysis (Open Field, Morris Water Maze) Induction->Behavior Tissue Brain Tissue Collection Behavior->Tissue Analysis Immunohistochemistry, ELISA, Western Blot Tissue->Analysis End End: Evaluate Neuroprotective and Anti-inflammatory Effects Analysis->End

References

The Differential Roles of Substance P and Other Neuropeptides in Nociception: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the function of Substance P in nociception relative to other key neuropeptides: Calcitonin Gene-Related Peptide (CGRP), Somatostatin, and Neuropeptide Y (NPY). The information presented is supported by experimental data to facilitate objective comparison and aid in drug development and research.

Introduction to Neuropeptides in Pain Signaling

Nociception, the neural process of encoding noxious stimuli, is a complex phenomenon modulated by a variety of neurotransmitters and neuropeptides. These signaling molecules can either enhance or suppress pain signals at both peripheral and central levels. This compound has long been considered a key player in pronociceptive signaling. However, its function is best understood in the context of other neuropeptides that exert complementary or opposing effects. This guide will delve into the comparative functions, signaling pathways, and experimental evidence for this compound, CGRP, Somatostatin, and NPY in the modulation of pain.

Comparative Analysis of Neuropeptide Function in Nociception

The roles of this compound, CGRP, Somatostatin, and NPY in nociception are distinct, ranging from pronociceptive to analgesic. Understanding these differences is crucial for the development of targeted pain therapies.

This compound: A Primary Mediator of Nociceptive Transmission

This compound (SP) is an 11-amino acid neuropeptide of the tachykinin family that is heavily implicated in the transmission of pain signals. It is released from the central terminals of primary afferent sensory neurons in the dorsal horn of the spinal cord in response to noxious stimuli.

  • Pronociceptive Role: this compound acts as a potent excitatory neurotransmitter, sensitizing neurons to painful stimuli and contributing to the development of hyperalgesia and allodynia. It facilitates the transmission of pain information from the periphery to the central nervous system.

  • Receptor and Signaling: this compound primarily binds to the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). Notably, activation of NK1R can lead to the coupling of two distinct G-proteins: Gαq and Gαs.

    • Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), ultimately enhancing neuronal excitability.

    • Gαs Pathway: Coupling to the Gαs protein activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). This pathway is also thought to contribute to neuronal sensitization.

Calcitonin Gene-Related Peptide (CGRP): A Key Player in Migraine and Inflammatory Pain

CGRP is a 37-amino acid neuropeptide that is often co-released with this compound from sensory neurons. It is a potent vasodilator and plays a significant role in both peripheral and central sensitization.

  • Pronociceptive Role: CGRP is strongly associated with the pathophysiology of migraine and other chronic pain conditions. Its release contributes to neurogenic inflammation, a process characterized by vasodilation and plasma extravasation, which sensitizes peripheral nociceptors. In the central nervous system, CGRP facilitates the transmission of pain signals in the trigeminal nucleus caudalis and the spinal cord.

  • Receptor and Signaling: CGRP exerts its effects by binding to a receptor complex composed of the Calcitonin Receptor-Like Receptor (CLR), a GPCR, and a Receptor Activity-Modifying Protein 1 (RAMP1). This complex primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling cascade contributes to the sensitization of nociceptive neurons.

Somatostatin: An Endogenous Analgesic Peptide

Somatostatin is a cyclic neuropeptide that exists in two biologically active forms, a 14-amino acid and a 28-amino acid version. In contrast to this compound and CGRP, somatostatin generally exerts an inhibitory effect on nociceptive transmission.

  • Antinociceptive Role: Somatostatin acts as an endogenous analgesic by inhibiting the release of pronociceptive neurotransmitters, including this compound, from primary afferent neurons. It also hyperpolarizes second-order neurons in the dorsal horn, thereby reducing their excitability.

  • Receptor and Signaling: Somatostatin binds to a family of five GPCRs, termed sst1 through sst5. The sst2 receptor subtype is particularly implicated in the modulation of pain. These receptors primarily couple to the Gαi protein. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This signaling pathway counteracts the excitatory effects of pronociceptive neuropeptides.

Neuropeptide Y (NPY): A Potent Inhibitor of Nociceptive Signaling

Neuropeptide Y is a 36-amino acid peptide that is widely distributed throughout the central and peripheral nervous systems. It is recognized for its potent antinociceptive and anxiolytic effects.

  • Antinociceptive Role: NPY exerts a strong inhibitory influence on pain transmission, particularly in chronic pain states. It can be released in response to nerve injury and inflammation, acting as an endogenous brake on nociceptive signaling. NPY inhibits the release of both this compound and CGRP from sensory nerve terminals and hyperpolarizes dorsal horn neurons.

  • Receptor and Signaling: NPY mediates its effects through a family of GPCRs, with the Y1 and Y2 receptor subtypes being the most relevant to pain modulation. These receptors are primarily coupled to the Gαi protein. Similar to somatostatin receptors, activation of Y1 and Y2 receptors leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and a reduction in neuronal excitability.

Data Presentation: Quantitative Comparison of Neuropeptide Receptor Binding and Function

The following tables summarize key quantitative data for the interaction of each neuropeptide with its primary receptor(s) and their functional consequences. It is important to note that these values can vary depending on the specific cell type, tissue, and experimental conditions.

NeuropeptidePrimary Receptor(s)Binding Affinity (Ki)G-Protein Coupling
This compound NK1R~0.1 - 1 nMGαq, Gαs
CGRP CLR/RAMP1~0.1 - 10 nMGαs
Somatostatin sst2~0.1 - 1 nMGαi
Neuropeptide Y Y1~0.1 - 5 nMGαi
Y2~0.1 - 10 nMGαi

Table 1: Receptor Binding Affinities and G-Protein Coupling. This table provides a comparative overview of the primary receptors, their binding affinities (Ki) for their respective endogenous ligands, and their primary G-protein coupling partners.

NeuropeptideSignaling PathwayFunctional Potency (EC50/IC50)
This compound Gαq (Calcium Mobilization)~1 - 10 nM
Gαs (cAMP Accumulation)~1 - 100 nM
CGRP Gαs (cAMP Accumulation)~0.1 - 10 nM
Somatostatin Gαi (Adenylyl Cyclase Inhibition)~0.1 - 5 nM
Neuropeptide Y Gαi (Adenylyl Cyclase Inhibition)~1 - 20 nM
Gαi (Calcium Mobilization - Y1)~1 - 10 nM

Table 2: Functional Potency in Signaling Assays. This table compares the potency of each neuropeptide in activating or inhibiting key second messenger pathways. EC50 values represent the concentration for 50% of the maximal stimulatory effect, while IC50 values represent the concentration for 50% of the maximal inhibitory effect.

Experimental Protocols: Methodologies for Studying Neuropeptides in Nociception

This section provides an overview of key experimental protocols used to investigate the roles of neuropeptides in pain.

In Vivo Pain Behavior Models

The formalin test is a widely used model of inflammatory pain that allows for the assessment of both acute and tonic pain responses.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw. The animal's subsequent behavior, specifically the amount of time spent licking or biting the injected paw, is observed and quantified over a period of approximately 60 minutes. The response is biphasic:

    • Phase 1 (0-5 minutes): An acute phase of intense nociceptive behavior resulting from the direct chemical stimulation of nociceptors.

    • Phase 2 (15-60 minutes): A tonic phase of sustained nociceptive behavior driven by an inflammatory response and central sensitization.

  • Application: This model is used to evaluate the analgesic efficacy of compounds that may target either acute nociception or the inflammatory and central sensitization components of pain.

The CCI model is a common surgical model of neuropathic pain that mimics the symptoms of chronic nerve compression in humans.

  • Procedure: The sciatic nerve of an anesthetized rodent is loosely ligated with several sutures. This procedure induces a progressive and long-lasting state of mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) in the ipsilateral paw.

  • Application: The CCI model is instrumental in studying the mechanisms of neuropathic pain and for testing the efficacy of novel analgesics in a chronic pain setting.

In Vivo Neuropeptide Release Measurement

In vivo microdialysis is a technique used to sample and measure the extracellular concentrations of neuropeptides and other neurochemicals in specific brain or spinal cord regions of a living animal.

  • Procedure: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into the target tissue. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neuropeptides in the extracellular space diffuse across the membrane and into the perfusate, which is then collected in fractions. The concentration of the neuropeptide of interest in the collected dialysate is then quantified using sensitive analytical techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Application: This technique allows for the direct measurement of neuropeptide release in response to various stimuli, including noxious stimulation or drug administration, providing a direct link between neuronal activity and neuropeptide signaling.

In Vitro Cellular Assays

Calcium imaging is a technique used to measure changes in intracellular calcium concentrations in response to neuronal activation.

  • Procedure: Neurons in culture or in acute brain or spinal cord slices are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP). When neurons are activated, for example by the application of a neuropeptide, there is an influx of calcium into the cell, which causes a change in the fluorescence of the indicator. These changes in fluorescence are captured using a fluorescence microscope and can be quantified to determine the magnitude and kinetics of the calcium response.

  • Application: Calcium imaging is a powerful tool to study the direct effects of neuropeptides on neuronal excitability and to screen for compounds that modulate neuropeptide receptor activity.

Mandatory Visualizations

Signaling Pathways

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK1R NK1R This compound->NK1R Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 ATP ATP Ca2+ Ca2+ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates PKA PKA cAMP->PKA Activates Neuronal Excitation Neuronal Excitation Ca2+->Neuronal Excitation PKC->Neuronal Excitation PKA->Neuronal Excitation

Caption: this compound Signaling Pathway

CGRP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CLR/RAMP1 CLR/RAMP1 CGRP->CLR/RAMP1 Gs Gs CLR/RAMP1->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Neuronal Sensitization Neuronal Sensitization PKA->Neuronal Sensitization

Caption: CGRP Signaling Pathway

Somatostatin_NPY_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Somatostatin / NPY Somatostatin / NPY sst / Y Receptor sst / Y Receptor Somatostatin / NPY->sst / Y Receptor Gi Gi sst / Y Receptor->Gi Activates AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Neuronal Inhibition Neuronal Inhibition cAMP->Neuronal Inhibition Leads to

Caption: Somatostatin/NPY Signaling

Experimental Workflows

Formalin_Test_Workflow cluster_procedure Formalin Test Procedure Acclimatize Animal Acclimatize Animal Inject Formalin Inject Formalin Acclimatize Animal->Inject Formalin 30 min Observe Phase 1 Observe Phase 1 Inject Formalin->Observe Phase 1 0-5 min Quiescent Period Quiescent Period Observe Phase 1->Quiescent Period 5-15 min Observe Phase 2 Observe Phase 2 Quiescent Period->Observe Phase 2 15-60 min Quantify Nocifensive Behavior Quantify Nocifensive Behavior Observe Phase 2->Quantify Nocifensive Behavior

Caption: Formalin Test Workflow

InVivo_Microdialysis_Workflow cluster_procedure In Vivo Microdialysis Workflow Implant Probe Implant Probe Perfuse with aCSF Perfuse with aCSF Implant Probe->Perfuse with aCSF Collect Dialysate Collect Dialysate Perfuse with aCSF->Collect Dialysate Baseline Apply Stimulus Apply Stimulus Collect Dialysate->Apply Stimulus Continue Collection Continue Collection Apply Stimulus->Continue Collection Quantify Neuropeptide Quantify Neuropeptide Continue Collection->Quantify Neuropeptide RIA or LC-MS

Caption: In Vivo Microdialysis Workflow

Conclusion

This compound is a critical pronociceptive neuropeptide that facilitates pain transmission through the activation of NK1R and subsequent Gq and Gs signaling pathways. In contrast, CGRP, while also pronociceptive, primarily signals through Gs to promote sensitization, particularly in the context of migraine and inflammation. Somatostatin and Neuropeptide Y represent the counter-regulatory arm, exerting potent analgesic effects by inhibiting adenylyl cyclase through Gi-coupled receptors.

A comprehensive understanding of the distinct and interactive roles of these neuropeptides is paramount for the rational design of novel analgesic drugs. Targeting a single neuropeptide pathway may not be sufficient to achieve broad-spectrum analgesia due to the complex and often redundant nature of nociceptive signaling. Future research should continue to explore the interplay between these neuropeptidergic systems to identify more effective therapeutic strategies for the management of acute and chronic pain.

A Comparative Guide to the Preclinical Efficacy of Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of various Neurokinin-1 (NK1) receptor antagonists, supported by experimental data. The information is curated to facilitate informed decisions in drug discovery and development projects.

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor implicated in a multitude of physiological and pathophysiological processes, including pain, inflammation, depression, and emesis.[1][2][3] Consequently, NK1 receptor antagonists have been a focal point of drug development for various therapeutic indications.[4][5] Preclinical studies have been instrumental in characterizing the efficacy and pharmacological profiles of these antagonists, revealing significant differences in their in vitro and in vivo activities. This guide synthesizes findings from key preclinical studies to offer a comparative analysis of different NK1 receptor antagonists.

Comparative Efficacy of NK1 Receptor Antagonists

Preclinical evaluations have demonstrated that while many NK1 receptor antagonists are potent at the human receptor, their in vivo efficacy can vary significantly. This discrepancy is often linked to their pharmacokinetic properties and the reversibility of their binding to the NK1 receptor.

A pivotal study compared aprepitant, CP-99994, and ZD6021, revealing that all were equipotent at the human NK1 receptor and acted as competitive antagonists to this compound. However, their duration of action in vivo differed substantially. Aprepitant demonstrated a long-lasting effect, inhibiting the gerbil foot tap (GFT) response by 100% for over 48 hours at a dose of 3 micromol/kg. In contrast, the effect of CP-99994 (3 micromol/kg) was rapid but transient, declining swiftly along with its brain levels. ZD6021 (10 micromol/kg) exhibited an intermediate duration of efficacy, lasting for 4 hours, which correlated well with its brain concentrations.

These differences in in vivo efficacy are attributed to the variable functional reversibility of the antagonists. While the inhibitory effect of CP-99994 was reversed within 30 minutes, ZD6021 showed 50% inhibition persisting after 60 minutes, and aprepitant produced a maximal inhibition that lasted for at least 60 minutes. This suggests that slow functional reversibility is a key determinant of long-lasting in vivo efficacy for NK1 receptor antagonists.

Beyond the classic anti-emetic models, NK1 receptor antagonists have shown promise in other preclinical settings. For instance, in a murine model of osteosarcoma, L-733,060 was shown to decrease tumor volume. Similarly, aprepitant led to a significant reduction in tumor volume and weight in a hepatoblastoma xenograft mouse model. In a stroke model in sheep, an NK1 receptor antagonist effectively reduced cerebral edema and intracranial pressure.

The following table summarizes the in vivo efficacy data from the comparative study of aprepitant, CP-99994, and ZD6021.

AntagonistDoseAnimal ModelEfficacy MetricResultDuration of Action
Aprepitant 3 micromol/kgGerbilGerbil Foot Tap (GFT) Inhibition100% inhibition> 48 hours
CP-99994 3 micromol/kgGerbilGerbil Foot Tap (GFT) Inhibition100% inhibition initiallyRapid decline
ZD6021 10 micromol/kgGerbilGerbil Foot Tap (GFT) InhibitionSignificant inhibition~ 4 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for key experiments cited in the comparative studies.

In Vitro Ca2+ Mobilization Assay

  • Cell Line: Human U373MG cells endogenously expressing the NK1 receptor.

  • Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a fluorometric imaging plate reader (FLIPR).

  • Protocol:

    • Cells are seeded into 96-well plates and cultured to confluence.

    • The growth medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and the cells are incubated to allow dye loading.

    • NK1 receptor antagonists (aprepitant, CP-99994, or ZD6021) are added to the wells either simultaneously with or 2.5 minutes before the addition of this compound.

    • For reversibility studies, antagonists are incubated for 30 minutes, followed by washing of the cells. The response to subsequent additions of this compound is then measured at various time points.

    • Changes in fluorescence, indicative of intracellular calcium concentration changes, are monitored using the FLIPR instrument.

    • Data are analyzed to determine the effect of the antagonists on the SP-induced calcium response, including shifts in the concentration-response curve and attenuation of the maximal response.

In Vivo Gerbil Foot Tap (GFT) Response

  • Animal Model: Male Mongolian gerbils.

  • Assay Principle: A behavioral model to assess the central activity of NK1 receptor antagonists. A centrally administered NK1 receptor agonist induces a characteristic foot-tapping behavior, which can be inhibited by antagonists that cross the blood-brain barrier.

  • Protocol:

    • The NK1 receptor antagonists (aprepitant, CP-99994, or ZD6021) are administered intraperitoneally (i.p.) at the desired doses.

    • At various time points after antagonist administration, a potent NK1 receptor agonist is administered intracerebroventricularly to induce the foot-tapping response.

    • The number of foot taps is counted for a defined period following agonist administration.

    • The percentage inhibition of the foot-tapping response is calculated by comparing the results from antagonist-treated animals to a vehicle-treated control group.

    • Brain and plasma levels of the antagonists are measured at corresponding time points to correlate pharmacokinetics with pharmacodynamics.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the NK1 receptor signaling pathway, a typical experimental workflow, and the logical framework for comparing antagonist efficacy.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP This compound (SP) NK1R NK1 Receptor SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates Antagonist NK1 Antagonist Antagonist->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitability, Inflammation) Ca_release->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., U373MG cells) Ca_Assay Ca²⁺ Mobilization Assay (FLIPR) Cell_Culture->Ca_Assay Reversibility Reversibility Studies Ca_Assay->Reversibility Data_Analysis Data Analysis & Comparison Reversibility->Data_Analysis Animal_Model Animal Model Selection (e.g., Gerbil) Drug_Admin Antagonist Administration (e.g., i.p.) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (Gerbil Foot Tap) Drug_Admin->Behavioral_Test PK_Analysis Pharmacokinetic Analysis (Brain & Plasma Levels) Behavioral_Test->PK_Analysis PK_Analysis->Data_Analysis

Caption: Preclinical Evaluation Workflow for NK1 Antagonists.

Comparative_Logic cluster_properties Antagonist Properties Potency In Vitro Potency (e.g., pA2, Ki) Efficacy In Vivo Efficacy (e.g., GFT Inhibition) Potency->Efficacy Reversibility Functional Reversibility Duration Duration of Action Reversibility->Duration Pharmacokinetics Pharmacokinetics (Brain Penetration, Half-life) Pharmacokinetics->Duration Conclusion Comparative Efficacy Profile Efficacy->Conclusion Duration->Conclusion

Caption: Logical Framework for Comparing Antagonist Efficacy.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Substance P, a neuropeptide with potent biological activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols minimizes the risk of unintended environmental exposure and ensures compliance with safety regulations. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and adhering to established laboratory safety protocols. While a specific Safety Data Sheet (SDS) for the full this compound molecule may not always be readily available, general best practices for handling synthetic peptides should be followed.[2]

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

All handling of lyophilized this compound powder should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[2]

Waste Segregation: The First Step to Proper Disposal

Proper segregation of waste contaminated with this compound is crucial for safe and compliant disposal.[2] Different waste streams require distinct disposal pathways.

Waste TypeDescriptionRecommended Disposal Container
Solid Waste Unused or expired lyophilized this compound, contaminated items such as weigh boats, pipette tips, and microfuge tubes.[2]Designated solid chemical waste container.
Liquid Waste (Aqueous) Aqueous solutions of this compound.Designated aqueous chemical waste container.
Liquid Waste (Organic) This compound dissolved in organic solvents (e.g., DMSO, DMF).Designated organic solvent waste container.
Sharps Waste Needles, syringes, or any other sharp objects contaminated with this compound.Designated sharps container for chemical waste.
Contaminated Glassware Reusable glassware that has come into contact with this compound.Decontaminate before reuse or dispose of as chemical waste.

Experimental Protocol: Inactivation of Bioactive Peptides

While specific protocols for the inactivation of this compound for disposal are not extensively detailed in safety data sheets, a general and effective method for bioactive peptide inactivation is through chemical degradation. This step is crucial to mitigate the biological activity of this compound before it enters the waste stream.

Chemical Degradation (Hydrolysis):

  • Acid or Base Treatment: Treat the this compound solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH).

  • Incubation: Allow the solution to stand for several hours at room temperature. This process hydrolyzes the peptide bonds, breaking this compound into smaller, inactive fragments and its constituent amino acids.

  • Neutralization: If acid or base hydrolysis was used, the resulting solution must be neutralized before being collected as chemical waste.

  • Collection: Collect the neutralized, inactivated solution in a designated hazardous waste container.

Note: An alternative inactivation method involves oxidation with a strong oxidizing agent, such as a 10% bleach solution.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final waste collection.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_treatment Treatment & Collection cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (e.g., tips, tubes) start->solid_waste liquid_waste Liquid Waste (Aqueous or Organic) start->liquid_waste sharps_waste Sharps Waste (e.g., needles) start->sharps_waste collect_solid Collect in Solid Chemical Waste Container solid_waste->collect_solid inactivate Inactivate Bioactive Peptide (e.g., Hydrolysis) liquid_waste->inactivate collect_sharps Collect in Sharps Container sharps_waste->collect_sharps collect_liquid Collect in Designated Liquid Waste Container inactivate->collect_liquid final_disposal Dispose via Institutional EHS (Follow Local & Federal Regulations) collect_solid->final_disposal collect_liquid->final_disposal collect_sharps->final_disposal

Caption: A workflow diagram illustrating the key steps for the proper and safe disposal of this compound.

Regulatory Compliance

All waste disposal must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in laboratory settings. It is the responsibility of all laboratory personnel to be familiar with their institution's specific waste disposal policies and to contact their Environmental Health and Safety (EHS) department for guidance.

Decontamination of Glassware

For reusable glassware that has come into contact with this compound, a thorough decontamination procedure is necessary:

  • Initial Rinse: Rinse the glassware with a suitable solvent known to dissolve the peptide to remove the bulk of the residue. Collect this rinse as liquid chemical waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse thoroughly with purified water.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Substance P, a neuropeptide with potent biological activity. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This guide will serve as your preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance to directly address your operational questions.

Personal Protective Equipment (PPE): Your First Line of Defense

While specific occupational exposure limits (OELs) for this compound have not been established by regulatory bodies such as OSHA, NIOSH, or ACGIH, its potent biological effects necessitate stringent handling precautions.[1][2][3] The following table summarizes the required PPE for handling this compound in various laboratory settings.

Operation Required PPE Rationale
Handling Lyophilized Powder - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- ANSI-approved Safety Goggles or Face Shield- NIOSH-approved N95 or higher respiratorTo prevent inhalation of fine particles and minimize skin and eye contact.
Preparing Stock Solutions - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- ANSI-approved Safety Goggles or Face ShieldTo protect against splashes and direct skin/eye contact with the concentrated solution.
Cell Culture/In Vitro Assays - Disposable Nitrile Gloves- Lab Coat- ANSI-approved Safety GlassesStandard laboratory practice to prevent contamination and accidental exposure.
In Vivo Studies - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat or Disposable Gown- ANSI-approved Safety Goggles or Face ShieldTo protect against splashes, aerosols, and direct contact during administration and handling of test subjects.

Note on Glove Selection: While specific breakthrough time data for this compound with various glove materials is not available, nitrile gloves are generally recommended for handling peptides and other biological molecules.[4][5] It is crucial to change gloves immediately upon suspected contact with this compound. For prolonged exposure or when handling concentrated solutions, consider using thicker nitrile gloves or double-gloving.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to this protocol is critical for minimizing exposure risk and ensuring experimental integrity.

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal receiving Receiving: - Inspect package for damage. - Verify substance identity and quantity. storage Storage: - Store at -20°C or as recommended. - Keep in a designated, labeled area. receiving->storage Upon receipt ppe_prep Don appropriate PPE (see PPE table) storage->ppe_prep Before use reconstitution Reconstitution: - Work in a fume hood or biosafety cabinet. - Use sterile, appropriate solvent. ppe_prep->reconstitution aliquoting Aliquoting: - Prepare single-use aliquots. - Clearly label all vials. reconstitution->aliquoting in_vitro In Vitro Assays: - Follow standard cell culture sterile techniques. aliquoting->in_vitro in_vivo In Vivo Studies: - Handle animals with care. - Minimize aerosol generation. aliquoting->in_vivo solid_waste Solid Waste: - Contaminated gloves, tubes, etc. - Place in a labeled hazardous waste container. in_vitro->solid_waste liquid_waste Liquid Waste: - Unused solutions, culture media. - Collect in a labeled hazardous waste container. in_vitro->liquid_waste in_vivo->solid_waste in_vivo->liquid_waste sharps Sharps: - Needles, syringes. - Dispose of in a designated sharps container. in_vivo->sharps

Caption: Operational workflow for handling this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. As a potent biological agent, this compound waste should be treated as "P-listed" hazardous chemical waste where applicable regulations exist.

Waste Type Disposal Procedure
Unused Lyophilized Powder - Treat as hazardous chemical waste.- Dispose of in a clearly labeled, sealed container.
Contaminated Solid Waste - Includes gloves, pipette tips, tubes, and other disposables.- Collect in a designated, leak-proof hazardous waste container lined with a plastic bag.
Contaminated Liquid Waste - Includes unused solutions, cell culture media, and rinsates.- Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps - Includes needles and syringes.- Immediately place in a designated, puncture-resistant sharps container.
Contaminated Glassware - Decontaminate by soaking in a suitable inactivating solution (e.g., 1N NaOH or a commercial deactivating agent) followed by thorough rinsing with water. The rinsate should be collected as hazardous liquid waste.

Waste Deactivation: While specific deactivation protocols for this compound are not well-documented, general methods for pharmaceutical waste, such as chemical oxidation or adsorption with activated carbon, may be effective. Consult with your institution's Environmental Health and Safety (EHS) department for approved deactivation and disposal procedures.

Experimental Protocols: Methodologies for Key Experiments

The following are examples of experimental methodologies involving this compound. These are provided for informational purposes and should be adapted to your specific research needs and institutional guidelines.

In Vitro: Cellular Signaling Studies

  • Cell Culture: Culture neuronal or glial cells in appropriate media and conditions.

  • Treatment: Treat cells with this compound at concentrations ranging from nanomolar to micromolar to activate the neurokinin-1 (NK-1) receptor.

  • Analysis: Assess downstream signaling pathways (e.g., phosphorylation of ERK, p38 MAPK) via Western blotting or other immunoassays.

In Vivo: Animal Studies

  • Animal Handling: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Administration: Administer this compound via appropriate routes (e.g., intraperitoneal, intracerebroventricular) at dosages determined by preliminary studies.

  • Behavioral/Physiological Assessment: Monitor animals for expected physiological or behavioral changes.

Understanding the Mechanism: The this compound Signaling Pathway

This compound exerts its biological effects primarily through the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR). Activation of the NK-1 receptor initiates a cascade of intracellular signaling events.

substance_p This compound nk1r NK-1 Receptor (GPCR) substance_p->nk1r Binds to g_protein G Protein (Gq/11) nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Responses: - Neuronal Excitation - Inflammation - Vasodilation ca_release->cellular_response pkc->cellular_response

Caption: this compound signaling pathway via the NK-1 receptor.

By adhering to these safety protocols and operational plans, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's safety guidelines and EHS department for specific requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Substance P
Reactant of Route 2
Substance P

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.